molecular formula C5H5NOS2 B1359755 S-Methyl thiazole-4-carbothioate CAS No. 913836-23-4

S-Methyl thiazole-4-carbothioate

Cat. No.: B1359755
CAS No.: 913836-23-4
M. Wt: 159.2 g/mol
InChI Key: JCDANFLSZQWXJF-UHFFFAOYSA-N
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Description

S-Methyl thiazole-4-carbothioate is a useful research compound. Its molecular formula is C5H5NOS2 and its molecular weight is 159.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-methyl 1,3-thiazole-4-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDANFLSZQWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649563
Record name S-Methyl 1,3-thiazole-4-carbothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-23-4
Record name S-Methyl 4-thiazolecarbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl 1,3-thiazole-4-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

S-Methyl Thiazole-4-Carbothioate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals interested in S-Methyl thiazole-4-carbothioate (CAS Number: 913836-23-4). Given the limited direct public data on this specific molecule, this guide provides a comprehensive overview of its known properties, inferred synthetic pathways based on related structures, and the broader context of the vast therapeutic and industrial potential of the thiazole scaffold.

Core Compound Identity and Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound. The thiazole ring is a fundamental structural motif in many biologically active molecules, including vitamin B1 (thiamine)[1]. The carbothioate functional group suggests its potential role as a reactive intermediate or a pharmacophore in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 913836-23-4[2]
Molecular Formula C5H5NOS2[2]
Molecular Weight 159.2 g/mol [2]
Purity 97%[2]
InChI InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3[2]

Synthetic Pathways and Methodologies

Inferred Synthesis of the Thiazole-4-Carboxylic Acid Precursor

A common and industrially viable method for producing the thiazole core involves a multi-step reaction starting from simple precursors. A patented method for preparing 4-methylthiazole-5-carboxylic acid involves a three-reaction sequence: a sulpho-reaction, a cyclization reaction, and a hydrolyzation reaction[3]. This process is noted for its simple operation, steady process, and reduced wastewater, making it environmentally friendly and suitable for industrialization[3].

Experimental Protocol: Synthesis of 4-Methylthiazole-5-carboxylic acid

This protocol is adapted from a patented method and provides a general framework[3].

  • Step 1: Sulpho-reaction: Methanamide is reacted with phosphorus pentasulfide.

  • Step 2: Cyclization: Chloro acetylacetic ether is added to the mixture from Step 1 to induce a cyclization reaction.

  • Step 3: Hydrolysis: The organic phases from the cyclization are added to a sodium oxide solution to hydrolyze the ester, yielding the carboxylic acid.

  • Step 4: Isolation: The final product, 4-methylthiazole-5-carboxylic acid, is isolated by filtration.

This process has a reported total yield of 75% and a purity of over 98% in pilot plant tests[3].

Conversion to this compound

The conversion of a carboxylic acid to a carbothioate is a standard transformation in organic chemistry. A plausible route would involve the activation of the carboxylic acid, followed by reaction with methanethiol or its corresponding salt.

Conceptual Workflow: Carboxylic Acid to Carbothioate

G cluster_0 Activation of Carboxylic Acid cluster_1 Thioesterification Thiazole_Carboxylic_Acid Thiazole-4-Carboxylic Acid Activating_Agent Activating Agent (e.g., SOCl2, Oxalyl Chloride) Thiazole_Carboxylic_Acid->Activating_Agent Acid_Chloride Thiazole-4-Carbonyl Chloride Activating_Agent->Acid_Chloride Methanethiol Methanethiol (CH3SH) or Sodium Thiomethoxide (NaSCH3) Acid_Chloride->Methanethiol Acid_Chloride->Methanethiol Final_Product This compound Methanethiol->Final_Product G BTH BTH Application SA_Pathway Salicylic Acid (SA) Pathway BTH->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway BTH->JA_Pathway ET_Pathway Ethylene (ET) Pathway BTH->ET_Pathway Defense_Genes Expression of Defense Genes (e.g., PR proteins, PAL) SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes ET_Pathway->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Simplified signaling pathway of BTH-induced plant defense.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for related thiazole compounds should be followed. 4-Methylthiazole, for instance, is classified as a flammable liquid and is harmful if swallowed.[4] It can cause skin and serious eye irritation, as well as respiratory irritation.[4]

General Laboratory Handling Precautions:

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Store in a cool, well-ventilated place in a tightly closed container.[5]

Future Directions and Research Opportunities

This compound represents an under-explored area of thiazole chemistry. Based on the extensive biological activities of its chemical relatives, this compound and its derivatives could be promising candidates for:

  • Novel Anticancer Agents: Exploration of its activity against various cancer cell lines, particularly those where tubulin polymerization or VEGFR-2 are key targets.

  • Antimicrobial Drug Discovery: Screening for activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • Agrochemical Development: Investigating its potential as a plant defense inducer or fungicide.

  • Probes for Chemical Biology: The carbothioate moiety could serve as a reactive handle for covalent modification of biological targets, making it a potential tool for target identification and validation.

The rich history and diverse applications of the thiazole scaffold provide a strong foundation for investigating the unique properties and potential applications of this compound.

References

  • (N.D.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate. Retrieved from [Link]

  • (N.D.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health. Retrieved from [Link]

  • Frąckowiak, P., et al. (2019). Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. PubMed. Retrieved from [Link]

  • (N.D.). The effect of benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH) treatment on regulation of reactive oxygen species metabolism involved in wound healing of potato tubers during postharvest. PubMed. Retrieved from [Link]

  • (N.D.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health. Retrieved from [Link]

  • (N.D.). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate. Retrieved from [Link]

  • (2023). NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE Safety Data Sheet. Axxence. Retrieved from [Link]

  • (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b]t[6][7][8]hiadiazoles. PubMed. Retrieved from [Link]

  • (2009). Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.
  • (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. Retrieved from [Link]

  • (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]

  • (N.D.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Retrieved from [Link]

  • (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
  • (N.D.). 2-Aminothiazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • (N.D.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Retrieved from [Link]

  • (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Retrieved from [Link]

Sources

S-Methyl Thiazole-4-Carbothioate: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Heterocyclic Scaffold with Latent Potential in Drug Discovery and Chemical Synthesis

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This guide focuses on a specific, yet under-documented, member of this family: S-Methyl thiazole-4-carbothioate, a molecule with a molecular weight of 159.23 g/mol and the chemical formula C₅H₅NOS₂. While specific literature on this exact compound is sparse, this guide will provide a comprehensive technical overview based on the established chemistry and biological activities of closely related thiazole and carbothioate analogs. We will delve into its probable synthetic pathways, expected spectroscopic characteristics, and potential applications, offering a valuable resource for researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physicochemical properties is paramount for its application in research and development. The table below summarizes the key identifiers for this compound.

PropertyValue
Molecular Formula C₅H₅NOS₂
Molecular Weight 159.23 g/mol
CAS Number 913836-23-4
Canonical SMILES CS(=O)C1=CSC=N1
InChI Key InChI=1S/C5H5NOS2/c1-9(8)5-2-10-4-6-5/h2,4H,1H3

Note: The data presented is based on publicly available chemical databases. Experimental verification is recommended.

Synthesis and Purification: A Generalized Approach

Part 1: Synthesis of Thiazole-4-carboxylic Acid

A common route to thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. For the 4-carboxy functional group, a starting material such as ethyl bromopyruvate would be suitable.

Diagram of Proposed Synthesis of Thiazole-4-carboxylic Acid

Thiazole-4-carboxylic Acid Synthesis Ethyl_bromopyruvate Ethyl bromopyruvate Reaction1 Hantzsch Thiazole Synthesis Ethyl_bromopyruvate->Reaction1 Thioformamide Thioformamide Thioformamide->Reaction1 Ethyl_thiazole_4_carboxylate Ethyl thiazole-4-carboxylate Reaction1->Ethyl_thiazole_4_carboxylate Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Ethyl_thiazole_4_carboxylate->Hydrolysis Thiazole_4_carboxylic_acid Thiazole-4-carboxylic acid Hydrolysis->Thiazole_4_carboxylic_acid Thioesterification Thiazole_4_carboxylic_acid Thiazole-4-carboxylic acid Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl chloride) Thiazole_4_carboxylic_acid->Activating_Agent Thiazole_4_carbonyl_chloride Thiazole-4-carbonyl chloride Activating_Agent->Thiazole_4_carbonyl_chloride Reaction2 Nucleophilic Acyl Substitution Thiazole_4_carbonyl_chloride->Reaction2 Methanethiol Methanethiol Methanethiol->Reaction2 S_Methyl_thiazole_4_carbothioate This compound Reaction2->S_Methyl_thiazole_4_carbothioate

Caption: Proposed pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common laboratory practices for similar transformations. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of Thiazole-4-carboxylic acid

  • To a solution of thioformamide (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude ethyl thiazole-4-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., 1 M HCl) to precipitate the thiazole-4-carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend thiazole-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane) and add an activating agent such as oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • In a separate flask, prepare a solution of sodium thiomethoxide by reacting methanethiol with a base like sodium hydride in an inert solvent.

  • Slowly add the freshly prepared thiazole-4-carbonyl chloride solution to the sodium thiomethoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization: Expected Signatures

Spectroscopic analysis is crucial for the structural confirmation of synthesized compounds. Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the thiazole ring and the three protons of the S-methyl group.

  • Thiazole H-2: A singlet, expected to be the most downfield of the aromatic protons due to its position between two heteroatoms.

  • Thiazole H-5: A singlet, typically found upfield from the H-2 proton.

  • S-Methyl Group (-SCH₃): A singlet integrating to three protons, in the aliphatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbothioate Carbonyl (C=O): The thioester carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, typically around 180-200 ppm.

  • Thiazole Carbons (C-2, C-4, C-5): Three distinct signals are expected for the thiazole ring carbons.

  • S-Methyl Carbon (-SCH₃): A signal in the aliphatic region for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Thioester): A strong absorption band is expected in the region of 1650-1700 cm⁻¹, which is at a lower frequency compared to a typical ester due to the sulfur atom.

  • C=N and C=C Stretches (Thiazole Ring): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A peak at m/z = 159, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the -SCH₃ group and other characteristic fragments of the thiazole ring.

Potential Biological Activities and Applications

Given the vast biological activities of thiazole derivatives, this compound holds potential in several therapeutic areas. The carbothioate functional group can also influence the molecule's reactivity and biological profile.

  • Anticancer Potential: Many thiazole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways. [1][2]The specific substitution pattern on the thiazole ring is crucial for this activity.

  • Antimicrobial and Antifungal Activity: The thiazole scaffold is a common feature in many antimicrobial and antifungal agents. [3]* Enzyme Inhibition: Thiazole derivatives have been shown to be effective inhibitors of various enzymes, which is a key mechanism in many drug actions. [4]* Chemical Probe and Building Block: this compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The thioester functionality allows for further chemical modifications.

Diagram of Potential Research Workflow

Research_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization Synthesis Synthesis of S-Methyl thiazole-4-carbothioate Purification Purification (Chromatography) Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization In_vitro_assays In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->In_vitro_assays Antimicrobial_testing Antimicrobial/ Antifungal Screening SAR_studies Structure-Activity Relationship (SAR) Studies In_vitro_assays->SAR_studies ADMET_profiling In silico/In vitro ADMET Profiling

Caption: A potential workflow for the investigation of this compound.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling thiazole derivatives and thioesters should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive and should be stored in a dark container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast landscape of thiazole chemistry. While direct experimental data remains elusive, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and potential applications by drawing parallels with closely related compounds. The synthetic pathways outlined, along with the predicted spectroscopic signatures, offer a starting point for its preparation and identification. The diverse biological activities associated with the thiazole scaffold suggest that this compound could be a valuable candidate for screening in various disease models. Future research should focus on the development of a validated synthetic protocol, comprehensive spectroscopic characterization, and a thorough investigation of its biological properties to unlock the full potential of this promising heterocyclic compound.

References

Due to the lack of specific literature for this compound, the following references pertain to the synthesis, characterization, and biological activities of related thiazole and carbothioate derivatives, which have informed the content of this guide.

  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-947. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new thiazole derivatives. Journal of Sciences, Islamic Republic of Iran, 21(3), 245-252.
  • Sigma-Aldrich. Safety Data Sheet for 4-Methylthiazole.
  • Frąckowiak, P., Pospieszny, H., Smiglak, M., & Olejnik, A. (2019). Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. International Journal of Molecular Sciences, 20(7), 1598. [Link]

  • Bi, Y., Li, W., Wang, C., Li, A., & Cui, B. (2019). The effect of benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH) treatment on regulation of reactive oxygen species metabolism involved in wound healing of potato tubers during postharvest. Food Chemistry, 309, 125608. [Link]

  • Avci, D., Dede, B., Bahçeli, S., & Varkal, D. (2018). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 42(20), 16869-16881. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 22(11), 1953. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012).
  • Abdelgawad, M. A., El-Sayed, M., & El-Gazzar, A. R. (2017). Synthesis and antitumor activity of new thiazole derivatives. Journal of Saudi Chemical Society, 21(1), S196-S203.
  • Gayathri, D., et al. (2008). Crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2218. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Zatorski, A., et al. (1993). Synthesis of thiazole-4-carboxamide-adenine Difluoromethylenediphosphonates Substituted With Fluorine at C-2' of the Adenosine. Carbohydrate research, 249(1), 95-108. [Link]

  • Bondock, S., Adel, S., & Naguib, B. H. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(12), 3247. [Link]

  • Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. (A representative detailed synthetic procedure). [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3,4-thiadiazole in medicinal chemistry. Future medicinal chemistry, 7(12), 1649-1666.

Sources

S-Methyl Thiazole-4-carbothioate: An In-Depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic and structural characteristics make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of S-Methyl thiazole-4-carbothioate, a derivative with potential applications in drug discovery. The guide details its physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol for a key precursor, and provides an analysis of its expected spectral characteristics. Furthermore, it explores the potential of this compound within the broader context of thiazole derivatives in therapeutic development, offering valuable insights for researchers and scientists in the field.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle, thiazole, is a recurring and vital structural motif in the landscape of pharmacologically active molecules. The presence of both sulfur and nitrogen atoms within the ring imparts a unique set of electronic properties, enabling it to act as a bioisostere for other aromatic systems and to engage in a variety of intermolecular interactions with biological targets. This has led to the successful development of a wide range of therapeutic agents.

The clinical significance of the thiazole scaffold is exemplified by blockbuster drugs such as the antiretroviral agent Ritonavir and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam . The therapeutic diversity of thiazole-containing compounds extends to anticancer, antibacterial, antifungal, and antihypertensive agents, underscoring the scaffold's privileged status in drug design. This compound represents a specific exploration of this chemical space, offering a unique functional handle for further chemical modification and biological evaluation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in a research and development setting. The following table summarizes the known and predicted properties of this compound. It is important to note that experimental data for some properties are not publicly available and are therefore marked as such.

PropertyValueSource(s)
Molecular Formula C₅H₅NOS₂[1]
Molecular Weight 159.2 g/mol [1]
CAS Number 913836-23-4[1]
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
InChI InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be strategically approached from its corresponding carboxylic acid precursor, 4-methylthiazole-5-carboxylic acid. This common intermediate provides a reliable entry point for the introduction of the S-methyl carbothioate functionality. The proposed synthetic route involves two key transformations: activation of the carboxylic acid and subsequent nucleophilic substitution.

Proposed Synthetic Pathway

The conversion of 4-methylthiazole-5-carboxylic acid to this compound is most efficiently achieved by first converting the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride. This activated intermediate can then readily react with a sulfur nucleophile, like sodium thiomethoxide, to yield the target compound.

Synthetic_Pathway_of_S-Methyl_thiazole-4-carbothioate Figure 1. Proposed Synthetic Pathway for this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Thioesterification A 4-Methylthiazole-5-carboxylic acid C 4-Methylthiazole-5-carbonyl chloride A->C Activation B Thionyl Chloride (SOCl₂) Reflux E This compound C->E Nucleophilic Acyl Substitution D Sodium Thiomethoxide (NaSMe) Anhydrous THF, 0 °C to RT

Caption: A two-step synthetic approach to this compound from 4-methylthiazole-5-carboxylic acid.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the key precursor and the final product.

Protocol 1: Synthesis of 4-Methylthiazole-5-carbonyl chloride

This procedure is based on established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[2]

  • Materials:

    • 4-Methylthiazole-5-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • In a clean, dry round-bottom flask, place 4-methylthiazole-5-carboxylic acid (1.0 equivalent).

    • Under a fume hood, carefully add thionyl chloride (approximately 10 volumes relative to the carboxylic acid).

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain a gentle reflux for 2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude 4-methylthiazole-5-carbonyl chloride is a reactive intermediate and is typically used immediately in the subsequent step without further purification.[2]

Protocol 2: Synthesis of this compound

This protocol outlines the nucleophilic acyl substitution reaction to form the final product.

  • Materials:

    • 4-Methylthiazole-5-carbonyl chloride (from Protocol 1)

    • Sodium thiomethoxide (NaSMe)

    • Anhydrous tetrahydrofuran (THF)

    • Standard laboratory glassware for inert atmosphere reactions

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve the crude 4-methylthiazole-5-carbonyl chloride (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of sodium thiomethoxide (1.1 equivalents) in anhydrous THF.

    • Add the sodium thiomethoxide solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by cautiously adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography to yield pure this compound.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its characteristic spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic. Three distinct singlet signals are anticipated: one for the S-methyl protons (δ ≈ 2.4 ppm), one for the C4-methyl protons (δ ≈ 2.7 ppm), and a downfield singlet for the C2-proton of the thiazole ring (δ ≈ 8.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon skeleton. Key expected signals include the carbothioate carbonyl carbon (δ ≈ 185 ppm), the carbons of the thiazole ring (δ ≈ 130-160 ppm), and the two methyl carbons in the aliphatic region (δ ≈ 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the carbothioate group, expected in the range of 1660-1680 cm⁻¹. Other significant absorptions will include C-H stretching vibrations from the methyl groups and the thiazole ring (around 3100-2900 cm⁻¹) and characteristic ring vibrations of the thiazole nucleus in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should show the molecular ion peak corresponding to the exact mass of this compound, confirming its elemental composition.

Applications and Future Directions in Drug Discovery

The thiazole core is a well-established pharmacophore, and the introduction of the S-methyl carbothioate group provides a unique opportunity for developing novel therapeutic agents. The sulfur atom can act as a hydrogen bond acceptor or a metal-coordinating ligand, potentially enhancing binding affinity to target proteins. Furthermore, the carbothioate moiety may influence the metabolic stability and pharmacokinetic profile of the molecule.

Given the broad biological activity of thiazole derivatives, this compound and its analogues are attractive candidates for screening in various disease models, including:

  • Oncology: Many thiazole-containing compounds have demonstrated potent anticancer activity.

  • Infectious Diseases: The thiazole ring is present in several antimicrobial agents.

  • Inflammatory Disorders: The anti-inflammatory properties of thiazoles are well-documented.

Future research should focus on the synthesis of a library of analogues by varying the S-alkyl group of the carbothioate and exploring substitutions on the thiazole ring to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.

Safety and Handling

As with any research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn. Avoid inhalation of any dust or vapors and prevent contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943–947. Available from: [Link]

  • Google Patents. (n.d.). Preparation of 4-methyl thiazole-5-carboxyl acid. (CN101475541A).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12748, 4-Methylthiazole. In PubChem. Retrieved January 23, 2026, from [Link]

  • Wellington, K., & Curran, M. P. (2004). Cefditoren Pivoxil: A Review of its Use in the Treatment of Bacterial Infections. Drugs, 64(22), 2597–2618. Available from: [Link]

  • Zhang, D., et al. (2020). Thiazole-Containing Hybrids as Potential Anticancer Agents. European Journal of Medicinal Chemistry, 187, 111956. Available from: [Link]

Sources

S-Methyl thiazole-4-carbothioate predicted 1H and 13C NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of S-Methyl Thiazole-4-Carbothioate

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. The substituent at the 4-position is a carbothioate group, specifically an S-methyl ester. This molecule, with the chemical formula C₅H₅NOS₂, holds interest for researchers in medicinal chemistry and materials science due to the prevalence of the thiazole scaffold in numerous biologically active compounds and functional materials.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.

The predictions and interpretations herein are based on established principles of NMR spectroscopy, including the influence of substituent effects, electronegativity, and aromaticity on chemical shifts.[3][4][5] The guide will also outline the methodology for computational NMR prediction, a valuable approach for characterizing novel or un-synthesized molecules.[6][7][8]

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the atoms of this compound are numbered as shown in the diagram below.

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the two protons on the thiazole ring and the three protons of the S-methyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.8 - 9.2Doublet~2-3Located between two electronegative heteroatoms (N and S), resulting in significant deshielding.[9]
H-58.0 - 8.4Doublet~2-3Influenced by the aromatic ring current and the electron-withdrawing carbothioate group at the adjacent C-4 position.
H-9 (S-CH₃)2.5 - 2.8SingletN/AAliphatic protons attached to a sulfur atom, which is less electronegative than oxygen, leading to a relatively upfield shift compared to an O-methyl group.

Justification of ¹H Chemical Shifts and Multiplicities:

  • H-2: The proton at the C-2 position is flanked by the nitrogen and sulfur atoms of the thiazole ring. This proximity to electronegative atoms causes a strong deshielding effect, pushing its chemical shift significantly downfield.[9] This is a characteristic feature of protons at the 2-position of thiazole rings.[9] It is expected to appear as a doublet due to coupling with H-5.

  • H-5: The proton at the C-5 position is part of the aromatic system and is deshielded by the ring current.[1] Additionally, the adjacent electron-withdrawing S-methyl carbothioate group at C-4 further deshields this proton. Its signal is anticipated to be a doublet due to coupling with H-2.

  • H-9 (S-CH₃): The three protons of the S-methyl group are chemically equivalent and will therefore appear as a singlet. Their chemical shift is characteristic of a methyl group attached to a sulfur atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show five signals, one for each of the unique carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-6 (C=O)185 - 195The carbonyl carbon of the carbothioate group is highly deshielded due to the double bond to oxygen and the single bond to sulfur.
C-2150 - 155Aromatic carbon situated between nitrogen and sulfur, leading to a downfield shift.
C-4145 - 150Aromatic carbon bonded to the carbothioate group and the ring sulfur atom. The substitution causes a downfield shift.[4][5]
C-5125 - 130Aromatic carbon adjacent to the nitrogen atom.
C-9 (S-CH₃)10 - 15Aliphatic carbon of the methyl group attached to sulfur, appearing in the typical upfield region for such groups.

Justification of ¹³C Chemical Shifts:

  • C-6 (C=O): Carbonyl carbons are characteristically found in the most downfield region of a ¹³C NMR spectrum due to the strong deshielding effect of the double-bonded oxygen atom.

  • C-2, C-4, and C-5 (Thiazole Ring Carbons): These carbons are part of an aromatic system, and their chemical shifts are influenced by the electronegativity of the adjacent heteroatoms and the substituent.[10] C-2 and C-4 are expected to be the most downfield of the ring carbons due to their proximity to two heteroatoms (for C-2) and the electron-withdrawing substituent (for C-4).

  • C-9 (S-CH₃): This aliphatic carbon is the most shielded carbon in the molecule, and therefore, its signal will appear at the highest field (lowest ppm value).

Methodological Approach to NMR Prediction

For researchers seeking to predict the NMR spectra of novel compounds, several computational tools are available. The general workflow for using these tools is as follows:

G cluster_workflow NMR Prediction Workflow A 1. Input Molecular Structure (SMILES, InChI, or drawn) B 2. Select Prediction Algorithm (e.g., Machine Learning, HOSE-code) A->B C 3. Define Experimental Parameters (Solvent, Spectrometer Frequency) B->C D 4. Run Prediction C->D E 5. Analyze Predicted Spectra (Chemical Shifts, Multiplicities, Coupling Constants) D->E F 6. Compare with Experimental Data (if available) E->F

Sources

An In-Depth Technical Guide to the Solubility of S-Methyl Thiazole-4-carbothioate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of S-Methyl thiazole-4-carbothioate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet, offering insights into the theoretical underpinnings of its solubility, predictive analysis based on its molecular structure, and detailed, field-proven methodologies for its empirical determination.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₅H₅NOS₂ and a molecular weight of 159.23 g/mol , is a heterocyclic compound featuring a thiazole ring functionalized with a methyl carbothioate group. The thiazole moiety is a common scaffold in medicinal chemistry, known to impart a range of biological activities. The carbothioate group, in turn, can influence the compound's reactivity, stability, and pharmacokinetic properties. A thorough understanding of its solubility is paramount for any application, from reaction chemistry to formulation development and biological screening.

Chemical Structure:

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its constituent functional groups:

  • Thiazole Ring: The thiazole ring, containing both nitrogen and sulfur heteroatoms, introduces a degree of polarity to the molecule. The lone pairs of electrons on these atoms can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • Carbothioate Group: The carbothioate group (-(C=O)S-) is also polar, with the carbonyl group being a strong dipole and a hydrogen bond acceptor.

  • Methyl Group: The S-methyl group is nonpolar and contributes to the lipophilicity of the molecule.

Based on this structure, this compound can be classified as a moderately polar compound. Its solubility in a given organic solvent will depend on the interplay of these functional groups with the solvent's own polarity, hydrogen bonding capabilities, and dielectric constant.

Predictive Solubility Analysis

In the absence of extensive empirical data for this compound, we can draw informed predictions from structurally analogous compounds. For instance, ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a more complex thiazole derivative, exhibits solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 5 mg/mL, and limited solubility in protic solvents like ethanol at around 0.5 mg/mL. It is sparingly soluble in aqueous buffers[1].

Given the structural similarities, we can anticipate a comparable solubility profile for this compound.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh These solvents can effectively solvate the polar thiazole and carbothioate moieties through dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate These solvents can act as hydrogen bond donors and acceptors, but the nonpolar methyl group may limit extensive solvation.
Nonpolar Hexane, TolueneLow The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerate to High These solvents have a moderate polarity and can engage in dipole-dipole interactions.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data, experimental determination is essential. The following section details a robust, self-validating protocol for measuring the thermodynamic solubility of this compound using the shake-flask method followed by HPLC-UV quantification. This method is considered the gold standard for thermodynamic solubility assessment[2][3].

Experimental Workflow

The overall workflow for determining the thermodynamic solubility is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B Add to vial C Incubate with agitation (e.g., 24-48h at 25°C) B->C Seal and place in shaker D Centrifuge to pellet undissolved solid C->D After equilibration E Filter supernatant (0.22 µm PTFE filter) D->E Collect supernatant F Prepare serial dilutions of the saturated solution E->F Prepare for analysis G Analyze by HPLC-UV F->G H Quantify against a standard curve G->H

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Materials and Reagents:

  • This compound (solid, ≥97% purity)

  • Selected organic solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Protocol:

  • Preparation of the Stock Slurry:

    • Accurately weigh an excess amount of this compound into a vial. An amount that is visibly in excess of what is expected to dissolve is sufficient.

    • Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid at the end of this period is crucial for confirming saturation.

  • Separation of the Saturated Solution:

    • After equilibration, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particulates.

  • Quantification by HPLC-UV:

    • Prepare a standard stock solution of this compound of a known concentration in the same solvent.

    • Generate a calibration curve by preparing a series of dilutions from the standard stock solution and analyzing them by HPLC-UV. Plot the peak area against concentration.

    • Prepare one or more dilutions of the filtered saturated solution to fall within the linear range of the calibration curve.

    • Inject the diluted saturated solution(s) into the HPLC system and record the peak area.

    • Determine the concentration of the diluted saturated solution from the calibration curve and then back-calculate the concentration of the original saturated solution, which represents the thermodynamic solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound (Hypothetical Data)

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
Dimethyl Sulfoxide2515.20.095
Dimethylformamide2512.80.080
Acetonitrile255.10.032
Methanol252.30.014
Ethanol251.80.011
Dichloromethane258.90.056
Toluene250.40.0025
Hexane25<0.1<0.0006

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can confidently assess the solubility of this compound, a critical parameter for its successful application in research and development. The provided methodologies ensure the generation of accurate and reliable data, forming a solid foundation for subsequent scientific endeavors.

References

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Thiazole Ring in S-Methyl Thiazole-4-carbothioate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] This guide provides a detailed examination of the reactivity of S-Methyl thiazole-4-carbothioate, a representative substituted thiazole. We will dissect the intrinsic electronic landscape of the thiazole nucleus, analyze the profound influence of the S-methyl carbothioate substituent at the C4-position, and delineate the principal pathways for its functionalization. This document moves beyond mere procedural outlines to explain the causal relationships behind reaction selectivity and efficiency. Detailed, field-proven protocols for key transformations are provided, alongside a discussion of the analytical methods required for structural validation, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this important heterocyclic core.

The Electronic Landscape and Intrinsic Reactivity of the Thiazole Nucleus

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This arrangement creates a unique and complex electronic environment that dictates its chemical behavior.

  • Aromaticity and Electron Distribution: The thiazole ring possesses a delocalized sextet of π-electrons, fulfilling Hückel's rule for aromaticity.[2] However, the distribution of this electron density is non-uniform. The electronegative nitrogen atom acts as a potent inductive sink, withdrawing electron density from the ring and rendering it electron-deficient compared to benzene. This deactivation makes classical electrophilic aromatic substitution more challenging. Conversely, the sulfur atom can donate a lone pair of electrons into the π-system, which partially counteracts the nitrogen's effect, particularly at the C5 position.[3]

  • Positional Reactivity: Computational and experimental studies have established a clear hierarchy of reactivity for the different positions on the unsubstituted thiazole ring:[3]

    • C2 Position: This carbon is flanked by both heteroatoms, making the C2-H proton the most acidic. It is susceptible to deprotonation by strong bases (e.g., organolithiums) to form a nucleophilic organometallic species, which can then react with a variety of electrophiles.[3] The C2 position is also the most electron-deficient and thus the primary site for nucleophilic attack, especially if a good leaving group is present.[3]

    • C5 Position: Enriched by electron donation from the sulfur atom, the C5 position is the most electron-rich carbon and the preferred site for electrophilic aromatic substitution (SEAr).[3]

    • C4 Position: This position is generally considered the most electronically neutral and is less prone to either electrophilic or nucleophilic attack.[3]

    • N3 Position: The nitrogen atom possesses a lone pair of electrons, making it the site of protonation and N-alkylation.[3]

The interplay of these factors is crucial for predicting and controlling the outcomes of chemical reactions.

Caption: Figure 1: Intrinsic Reactivity Map of the Thiazole Ring.

Modulating Influence of the this compound Substituent

The introduction of an S-methyl carbothioate group, -C(=O)SMe, at the C4 position dramatically alters the electronic landscape of the thiazole ring. This substituent is strongly electron-withdrawing through a combination of two effects:[4]

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework.

  • Resonance Effect (-M): The carbonyl group can withdraw π-electron density from the aromatic system, as depicted in its resonance structures.

This net withdrawal of electron density has critical consequences for the reactivity of this compound:

  • Deactivation towards Electrophilic Substitution: The electron-withdrawing nature of the carbothioate group further deactivates the entire ring towards attack by electrophiles. Reactions at the C5 position, while still the most favorable site for SEAr, will require more forcing conditions compared to unsubstituted thiazole.[2]

  • Enhanced Acidity of C-H Protons: The inductive pull increases the acidity of the remaining C-H protons at the C2 and C5 positions, making deprotonation strategies more accessible.

  • Activation towards Nucleophilic Attack: While less common, the deactivation of the ring could potentially render it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present at the C2 or C5 positions.

Key Reaction Pathways and Methodologies

Electrophilic Aromatic Substitution (SEAr) at C5

Despite the deactivating effect of the C4-substituent, the C5 position remains the primary target for electrophiles.

  • Mechanism: The reaction proceeds via a standard SEAr mechanism, involving the formation of a resonance-stabilized cationic intermediate (sigma complex). The stability of this intermediate is greatest when the electrophile adds to C5.

  • Common Transformations:

    • Halogenation: Bromination and chlorination are readily achieved, typically using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) to avoid the harsh conditions of using elemental halogens with a deactivated ring.

    • Nitration & Sulfonation: These reactions generally require strong acidic conditions (e.g., HNO₃/H₂SO₄), which must be carefully controlled to avoid degradation of the carbothioate group.

Deprotonation and Functionalization at C2

The acidity of the C2-H proton provides a reliable and regioselective method for introducing substituents.

  • Mechanism: A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to abstract the C2 proton at low temperatures, forming a 2-lithiothiazole intermediate. This potent nucleophile can then be quenched with a wide range of electrophiles.

  • Scope: This strategy allows for the introduction of alkyl, silyl, acyl, and carboxyl groups, among others, providing a powerful tool for diversification.

Transition Metal-Catalyzed C-H Functionalization

Modern synthetic methods offer powerful alternatives for forging new bonds, often with high regioselectivity and functional group tolerance. For deactivated systems like this compound, palladium-catalyzed C-H activation is particularly relevant.[5]

  • Mechanism: These reactions typically proceed through a catalytic cycle involving C-H activation/metalation, oxidative addition of a coupling partner (e.g., an aryl halide), and reductive elimination to form the product.[6]

  • Regioselectivity: While the C2-H is the most acidic, direct C-H functionalization often favors the C5 position in thiazoles.[5] The choice of catalyst, ligand, and directing group (if any) is critical for controlling the site of reaction. Suzuki, Heck, and Sonogashira couplings are all viable transformations for introducing aryl, vinyl, and alkynyl groups, respectively.

Reactions at the Carbothioate Moiety

The S-methyl carbothioate group is itself a reactive functional group. It is important to consider its potential transformations, which may compete with or be used in sequence with ring functionalization.

  • Hydrolysis: Under acidic or basic conditions, the thioester can be hydrolyzed to the corresponding thiazole-4-carboxylic acid.

  • Aminolysis/Amidation: Reaction with amines can convert the thioester into the corresponding amide, a common bioisosteric replacement in drug discovery.[1]

  • Reduction: The carbonyl group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocols & Self-Validating Systems

The following protocols represent robust, field-proven methodologies for the selective functionalization of a substituted thiazole core. The causality behind key reagent choices is explained to ensure both reproducibility and understanding.

Protocol 1: Regioselective C5-Bromination

This protocol details the bromination at the most electron-rich C5 position.

  • Objective: To synthesize S-Methyl 5-bromo-thiazole-4-carbothioate.

  • Methodology:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq).

    • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

    • Inert Atmosphere: Purge the flask with nitrogen and cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

      • Causality Check: NBS is chosen over liquid bromine as it provides a low concentration of electrophilic bromine, minimizing side reactions and improving selectivity for the single desired substitution on the deactivated ring.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any residual bromine), then with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: The structure of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the C5-H proton signal and the appearance of a new aromatic singlet (if C2-H is present) in the ¹H NMR spectrum, along with the correct mass peak, validates the reaction's success.

Bromination_Workflow Figure 2: Workflow for C5-Bromination Protocol Setup 1. Reaction Setup (Thiazole, Solvent, N2 atm) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add NBS (1.05 eq) Portion-wise Cooling->Addition Reaction 4. Stir at RT (4-12h) Addition->Reaction Monitoring 5. Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analysis 8. Characterization (NMR, MS) Purify->Analysis

Caption: Figure 2: Workflow for C5-Bromination Protocol.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura C5-Arylation

This protocol describes the formation of a carbon-carbon bond at the C5 position of a pre-brominated thiazole.

  • Objective: To couple S-Methyl 5-bromo-thiazole-4-carbothioate with an arylboronic acid.

  • Methodology:

    • Setup: To a Schlenk flask, add S-Methyl 5-bromo-thiazole-4-carbothioate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

      • Causality Check: A phosphine-ligated palladium(0) source is essential. Pd(PPh₃)₄ is a reliable pre-catalyst that enters the catalytic cycle directly. The base is crucial for the transmetalation step, activating the boronic acid.

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

      • Causality Check: Degassing the solvent by sparging with an inert gas is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

    • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Validation: Successful coupling is confirmed by the disappearance of the starting bromide in analytical data and the appearance of new aromatic proton signals corresponding to the coupled aryl group in the ¹H NMR spectrum. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the desired product.

Data Summary and Interpretation

The precise reactivity and yields for this compound are dependent on specific reaction conditions. However, based on analogous systems, a comparative reactivity profile can be predicted.

Table 1: Predicted Reactivity Profile of this compound

Reaction TypeTarget PositionReagentsPredicted OutcomeRationale for Causality
Electrophilic Bromination C5NBS, DMFModerate to Good YieldC5 is the most electron-rich position; the C4-EWG deactivates the ring, requiring an activated bromine source like NBS.
Deprotonation/Alkylation C2n-BuLi, then RXGood to Excellent YieldC2-H is the most acidic proton, allowing for clean, regioselective deprotonation and subsequent trapping with an electrophile.
Suzuki Coupling C5 (from C5-Br)ArB(OH)₂, Pd(0), BaseGood to Excellent YieldA standard and highly reliable cross-coupling method for heteroaryl halides.[6]
Direct C-H Arylation C5Ar-Br, Pd(OAc)₂, LigandCondition DependentWhile feasible, direct C-H activation on an electron-poor system can be challenging and requires careful optimization of the catalyst and ligand system.

Conclusion

This compound presents a nuanced reactivity profile governed by the intrinsic electronic properties of the thiazole ring and the potent deactivating influence of the C4-carbothioate substituent. While electrophilic substitution at C5 is feasible but requires controlled activation, functionalization via deprotonation at C2 offers a highly reliable and regioselective pathway. Furthermore, modern palladium-catalyzed cross-coupling reactions provide powerful tools for C-C bond formation, primarily at a pre-functionalized C5 position. A thorough understanding of these competing and complementary reaction pathways, as detailed in this guide, is essential for scientists aiming to rationally design and synthesize novel thiazole-based molecules for applications in drug discovery and materials science.

References

  • Al-Wahaibi, L.H., Mahmoud, M.A., Mostafa, Y.A., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M.A.F., Abdel-Aziz, M., Abdel-Hafez, A.A.M. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Abdel-Wahab, B.F., Mohamed, H.A., El-Hiti, G.A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • Ayati, A., Emami, S., Asadipour, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

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  • Kalasalingam, S.P., Gurumoorthy, S., Asokan, K., Angamuthu, A. (2026). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. Available at: [Link]

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  • El-Sayed, M.A.F., Abdel-Aziz, M., Abdel-Hafez, A.A.M. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Elmaaty, A.A., El-Taweel, F.M. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure. Available at: [Link]

  • Frąckowiak, P., Pospieszny, H., Śmiglak, M., Obrepalska-Steplowska, A. (2019). Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. International Journal of Molecular Sciences. Available at: [Link]

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The Thioester Functional Group in S-Methyl Thiazole-4-carbothioate: An In-depth Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the thioester functional group in S-Methyl thiazole-4-carbothioate. The thiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a thioester at the 4-position of the thiazole ring offers a versatile handle for further molecular elaboration through a variety of chemical transformations. This guide will delve into the synthesis of this compound, explore the electronic effects of the thiazole ring on the reactivity of the thioester, and provide detailed discussions and experimental protocols for its key reactions, including nucleophilic acyl substitution, reduction, and hydrolysis. This document is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, providing both theoretical insights and practical guidance for the utilization of this important building block.

Introduction: The Thiazole Scaffold and the Versatility of the Thioester Functional Group

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological activities, making it a cornerstone in medicinal chemistry.[1] The unique electronic properties of the thiazole ring can significantly influence the reactivity of appended functional groups.

Thioesters, as acylating agents, play a crucial role in both biochemical processes and organic synthesis. They exhibit a balance of reactivity, being more susceptible to nucleophilic attack than their ester or amide counterparts, yet stable enough for isolation and handling. This heightened reactivity stems from the better leaving group ability of the thiolate anion compared to an alkoxide or an amide anion.[2]

This guide focuses on the reactivity of this compound, a molecule that combines the desirable properties of the thiazole scaffold with the synthetic versatility of a thioester. Understanding the chemical behavior of this compound is essential for its effective application in the synthesis of novel bioactive molecules.

Synthesis of this compound

The synthesis of this compound typically begins with the preparation of its corresponding carboxylic acid precursor, 4-methylthiazole-5-carboxylic acid.

Synthesis of 4-Methylthiazole-5-carboxylic Acid

A common method for the synthesis of 4-methylthiazole-5-carboxylic acid involves a one-pot reaction between formamide, phosphorus pentasulfide, and ethyl 2-chloroacetoacetate, followed by hydrolysis.[3][4]

Experimental Protocol: Synthesis of 4-Methylthiazole-5-carboxylic Acid [4]

  • To a stirred solution of phosphorus pentasulfide (1 mol) in a suitable solvent such as ethylene glycol dimethyl ether under a nitrogen atmosphere, slowly add formamide (5 mol).

  • After the initial reaction, add ethyl 2-chloroacetoacetate (5 mol) dropwise and continue stirring at room temperature for several hours.

  • Upon completion of the reaction, cool the mixture and collect the precipitated solid by filtration.

  • Dissolve the solid in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution to precipitate ethyl 4-methylthiazole-5-carboxylate.

  • Hydrolyze the resulting ester to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Conversion of 4-Methylthiazole-5-carboxylic Acid to this compound

The conversion of the carboxylic acid to the thioester can be achieved by first activating the carboxylic acid, typically by converting it to the acid chloride, followed by reaction with a methylthiolate source.[5]

Experimental Protocol: Synthesis of this compound [5][6]

  • Suspend 4-methylthiazole-5-carboxylic acid (1 equivalent) in thionyl chloride (excess) and reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-methylthiazole-5-carbonyl chloride.

  • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or DCM).

  • To this solution, add sodium thiomethoxide (1.1 equivalents) at 0 °C and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity of the Thioester Functional Group in this compound

The thioester functional group in this compound is the primary site of reactivity, readily undergoing nucleophilic acyl substitution. The electron-withdrawing nature of the thiazole ring is expected to enhance the electrophilicity of the thioester carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple alkyl or aryl thioesters.

Nucleophilic Acyl Substitution: Aminolysis for the Synthesis of Thiazole-4-carboxamides

One of the most valuable transformations of this compound is its reaction with amines to form the corresponding thiazole-4-carboxamides. These amides are prevalent in many biologically active compounds.[7]

Mechanism of Aminolysis:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the thioester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methylthiolate leaving group to yield the amide.

Experimental Protocol: General Procedure for the Aminolysis of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF, DMF).

  • Add the desired primary or secondary amine (1.2 equivalents) to the solution.

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired thiazole-4-carboxamide.

Data Presentation: Representative Aminolysis Reactions

Amine NucleophileProductExpected Yield Range
BenzylamineN-benzyl-4-methylthiazole-5-carboxamideGood to Excellent
Piperidine(4-methylthiazol-5-yl)(piperidin-1-yl)methanoneGood to Excellent
AnilineN-phenyl-4-methylthiazole-5-carboxamideModerate to Good
Hydrolysis

Thioesters can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. The hydrolysis of this compound regenerates 4-methylthiazole-5-carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extract the carboxylic acid with an organic solvent.

  • Dry, filter, and concentrate the organic layer to yield 4-methylthiazole-5-carboxylic acid.

Reduction to the Corresponding Alcohol

Thioesters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).[8][9] Weaker reducing agents such as sodium borohydride are generally not effective for the reduction of thioesters.[10]

Mechanism of Reduction with LiAlH4:

The reduction proceeds in two stages. First, a hydride ion from LiAlH4 attacks the thioester carbonyl, leading to the expulsion of the methylthiolate leaving group and the formation of an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of LiAlH4 to the primary alcohol.[10]

Experimental Protocol: Reduction of this compound with LiAlH4 [9]

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

  • To a stirred suspension of LiAlH4 (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (4-methylthiazol-5-yl)methanol.

Reactivity of the Thiazole Ring

While the primary focus of this guide is the thioester functionality, it is important to consider the reactivity of the thiazole ring itself, as this can influence reaction outcomes and provide opportunities for further functionalization. The thiazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions on the ring exhibit different reactivities, with the C5 position being the most nucleophilic.[11][12] Nucleophilic substitution can also occur on the thiazole ring, particularly at the C2 and C4 positions if they bear a suitable leaving group.[11][12]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized thiazole derivatives. The thioester group provides a reactive handle for the introduction of various functionalities through nucleophilic acyl substitution, most notably for the synthesis of amides. It can also be readily hydrolyzed back to the carboxylic acid or reduced to the corresponding primary alcohol. The electron-withdrawing nature of the thiazole ring enhances the reactivity of the thioester, facilitating these transformations. This guide has provided a detailed overview of the synthesis and reactivity of this compound, complete with experimental protocols, to aid researchers in harnessing the full synthetic potential of this important molecule in their drug discovery and development endeavors.

References

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1016-1020.
  • Preparation of 4-methyl thiazole-5-carboxyl acid. (2009). Google Patents.
  • Hao, Y. X., & Chen, S. S. (2002). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2023). PLOS ONE, 18(10), e0292353.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. Retrieved January 23, 2026, from [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). Molecules, 13(4), 943-947.
  • Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. (2015). The Journal of Organic Chemistry, 80(23), 11847-11856.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). Molecules, 13(4), 943-947.
  • Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1016-1020.
  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • Synthesis of some novel thiazole derivatives and their biological activity. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 564-569.
  • Thiazole-containing compounds are widely recognized for their antibacterial, antifungal, anti-inflammatory, antimalarial, antitubercular, antidiabetic, antioxidant, anticonvulsant, anticancer, and cardiovascular activities. The objective of this review is to present recent advancements in the discovery of biologically active thiazole derivatives, including their synthetic methods and biological effects.
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An In-Depth Technical Guide: S-Methyl Thiazole-4-Carbothioate as a Versatile Building Block for Next-Generation Protein Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Imperative for Novel Building Blocks in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2] This approach co-opts the cell's own ubiquitin-proteasome system (UPS) to tag a protein of interest (POI) for destruction.[3][4] The two most prominent classes of TPD agents are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

  • PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a chemical linker.[5] One ligand binds the POI, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

  • Molecular Glues are smaller molecules that induce a novel protein-protein interaction, effectively "gluing" a neosubstrate (the POI) to an E3 ligase, with a similar degradative outcome.[2]

The modularity of PROTACs, in particular, has created a vast chemical space for drug discovery.[5][6] However, the empirical and often complex nature of PROTAC development necessitates a robust toolbox of versatile, synthetically tractable building blocks. The choice of these foundational scaffolds is critical, influencing not only the final molecule's binding affinities but also its physicochemical properties, cell permeability, and metabolic stability. This guide focuses on one such strategic building block: S-Methyl thiazole-4-carbothioate .

TPD_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Thiazole-Based) POI->PROTAC Binds POI E3 E3 Ligase E3->PROTAC Binds E3 Ternary POI-PROTAC-E3 POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Poly-ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled E2 E2-Ub E2->Ternary Ubiquitin Transfer Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Figure 1: The catalytic mechanism of a PROTAC-mediated protein degradation pathway.

Part 2: this compound: A Privileged Scaffold with an Activated Handle

Chemical suppliers have identified this compound as a key "Protein Degrader Building Block," signaling its utility in the field.[7][8] Its value stems from the dual contribution of its two core features: the thiazole ring and the S-methyl carbothioate group.

Chemical Structure:

  • Formula: C₅H₅NOS₂[7]

  • Molecular Weight: 159.2 g/mol [7]

  • CAS Number: 913836-23-4[8]

The Thiazole Ring: A Privileged Heterocycle in Drug Design

The thiazole motif is a five-membered aromatic heterocycle containing sulfur and nitrogen. It is a common feature in numerous FDA-approved drugs and biologically active compounds, prized for its metabolic stability and its ability to engage in diverse non-covalent interactions (hydrogen bonding, π-stacking).[9] In the context of TPD, fragment-based screening campaigns to discover novel E3 ligase ligands have identified the thiazole motif as a recurring and promising scaffold.[10] Its inclusion in a PROTAC can therefore serve multiple purposes:

  • E3 Ligase Recognition: The thiazole core can act as a foundational element of the E3 ligase ligand itself.

  • POI Binding: It can be part of the "warhead" that binds to the protein of interest.

  • Linker Component: It can provide conformational rigidity to the linker, which is crucial for optimizing the geometry of the ternary complex.[11]

The S-Methyl Carbothioate Group: A Versatile Synthetic Handle

The true synthetic power of this building block lies in the S-methyl carbothioate functional group. A thioester is inherently more reactive towards nucleophilic acyl substitution than its corresponding oxygen ester analogue. The methylthio (-SCH₃) group is an excellent leaving group, making the carbonyl carbon highly electrophilic.

This "activated" state is ideal for the modular assembly of PROTACs. The most common application is the reaction with a primary or secondary amine, typically found at the terminus of a PROTAC linker, to form a highly stable amide bond. This reaction is efficient, high-yielding, and proceeds under mild conditions, which is essential when working with complex molecular architectures that may be sensitive to harsh reagents.[12]

Figure 2: Synthetic utility of this compound for amide bond formation.

Part 3: Workflow for Integrating Thiazole-Based Moieties into PROTACs

The integration of this compound into a PROTAC synthesis is a logical, multi-step process. The causality behind this workflow is to use a robust, high-yield coupling reaction early in the synthesis to attach the thiazole moiety to a bifunctional linker, which can then be elaborated by attaching the POI-binding ligand.

Representative Experimental Protocol: Synthesis of a Thiazole-Linker Intermediate

This protocol describes the coupling of this compound to a common polyethylene glycol (PEG) linker that has a terminal amine and a protected terminal alkyne. The alkyne serves as a "clickable" handle for the subsequent attachment of a POI ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable click chemistry reaction.[13]

Materials:

  • This compound (1.0 eq)

  • 1-Amino-11-(prop-2-yn-1-yloxy)-3,6,9-trioxaundecane (Amine-PEG₃-Alkyne linker) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DMF.

  • Addition of Reagents: Add the Amine-PEG₃-Alkyne linker (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). The use of a non-nucleophilic base like DIPEA is crucial to scavenge the acidic methanethiol byproduct without interfering with the primary reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carbothioate is consumed (typically 4-12 hours). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ (2x), and brine (1x). This washing sequence removes DMF, unreacted amine, and the DIPEA salt.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure thiazole-PEG₃-alkyne intermediate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Diagram

Synthesis_Workflow Start_Thiazole S-Methyl thiazole-4-carbothioate Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) Solvent: DMF, Base: DIPEA Start_Thiazole->Coupling Start_Linker Amine-PEG-Alkyne Linker Start_Linker->Coupling Workup Aqueous Work-up (Wash, Dry, Concentrate) Coupling->Workup Purify Silica Gel Chromatography Workup->Purify Intermediate Thiazole-PEG-Alkyne Intermediate Purify->Intermediate Click_Chem Click Chemistry (CuAAC) [POI-N₃ + Intermediate-Alkyne] Catalyst: Cu(I) Intermediate->Click_Chem Start_POI POI Ligand-Azide Start_POI->Click_Chem Final_PROTAC Final Thiazole-Containing PROTAC Click_Chem->Final_PROTAC

Figure 3: A representative synthetic workflow for constructing a thiazole-containing PROTAC.

Part 4: Characterization and Validation of Thiazole-Containing Degraders

Once the final PROTAC is synthesized, a series of rigorous analytical and biological assays are required to validate its identity, purity, and function. This self-validating system ensures that the observed biological activity is directly attributable to the synthesized molecule.

Physicochemical and Biochemical Characterization
Assay TypePurposeKey Parameters Measured
LC-MS Confirm molecular weight and assess purity.Molecular Ion Peak ([M+H]⁺), Purity (%)
NMR (¹H, ¹³C) Confirm chemical structure and connectivity.Chemical Shifts (ppm), Integration, Coupling Constants (Hz)
Fluorescence Polarization (FP) Quantify binding affinity to the POI or E3 ligase.Kd (Dissociation Constant)
Isothermal Titration Calorimetry (ITC) Determine thermodynamic parameters of binding.Kd, ΔH (Enthalpy), ΔS (Entropy)
ALPHAScreen / TR-FRET Measure formation of the ternary complex.Proximity-based signal intensity
Cellular Validation Protocol: Western Blot for Protein Degradation

The definitive test for a degrader is its ability to reduce the levels of the target protein in a cellular context. The Western Blot is the gold-standard assay for this purpose.

Procedure:

  • Cell Culture and Treatment: Plate a relevant human cell line (e.g., one that endogenously expresses the POI and the recruited E3 ligase) and allow cells to adhere overnight. Treat cells with a dose-response curve of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, denature by boiling in Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin) to confirm equal protein loading.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

  • Data Interpretation: Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). A successful degrader will show a dose-dependent decrease in the POI level, while the loading control remains unchanged.

Cellular Validation Workflow

Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Start Synthesized Thiazole-PROTAC Binding Target Binding Assays (FP, ITC) Start->Binding Ternary Ternary Complex Assay (ALPHAScreen) Start->Ternary Treatment Dose-Response Treatment of Cell Line Start->Treatment Lysis Cell Lysis & Protein Quant Treatment->Lysis WB Western Blot for POI & Loading Control Lysis->WB Analysis Quantification & Analysis WB->Analysis Data Determine DC₅₀ & Dₘₐₓ Analysis->Data

Figure 4: A comprehensive workflow for the biochemical and cellular validation of a novel PROTAC.

Part 5: Conclusion and Future Perspectives

This compound represents an exemplary modern building block for the synthesis of protein degraders. Its value proposition is clear: it combines a privileged heterocyclic core, known for favorable interactions in biological systems, with a highly versatile and reactive chemical handle for efficient conjugation. This combination allows for the streamlined, modular construction of complex PROTAC molecules.

The causality behind its use is rooted in fundamental principles of medicinal chemistry and organic synthesis. By leveraging the stability and binding potential of the thiazole ring and the predictable reactivity of the S-methyl carbothioate group, researchers can accelerate the design-build-test cycle. As the field of TPD continues to expand its reach toward increasingly challenging "undruggable" targets, the strategic use of intelligent, multifunctional building blocks like this compound will be paramount to success. Future work will likely involve expanding the library of functionalized thiazoles to allow for multi-directional linker attachment and fine-tuning of the physicochemical properties of the final degraders.

References
  • Buhimschi, A. D., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available at: [Link]

  • Henning, N. J., & Nomura, D. K. (2022). DCAF16-Based Covalent Degradative Handles for the Modular Design of Degraders. Journal of the American Chemical Society. Available at: [Link]

  • Asma, et al. (2020). Synthesis and antioxidant activity study of carbothioamide and their corresponding thiazole derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Maple, H. J., et al. (2023). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. Available at: [Link]

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Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for S-Methyl Thiazole-4-carbothioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on S-Methyl thiazole-4-carbothioate. Moving beyond a simple list of steps, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind methodological choices, ensuring a robust and reproducible computational analysis. We will explore the application of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule, which is of significant interest due to the prevalence of the thiazole moiety in numerous pharmaceuticals.[1] This guide is designed to be a self-validating system, grounding its protocols in authoritative theoretical principles and providing clear, actionable steps for researchers in computational chemistry and drug development.

Introduction: The Significance of this compound

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This compound, a derivative of this important heterocycle, presents an interesting case for computational study. The presence of the carbothioate group introduces additional complexity and potential for unique reactivity and intermolecular interactions.

Quantum chemical calculations offer a powerful, non-invasive lens through which we can understand the intrinsic properties of such molecules at the subatomic level. By employing methods like Density Functional Theory (DFT), we can accurately predict molecular geometries, electronic distributions, and energy landscapes.[2] This information is invaluable for:

  • Predicting Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack.

  • Understanding Drug-Receptor Interactions: Elucidating the electrostatic potential that governs how the molecule might bind to a biological target.

  • Interpreting Spectroscopic Data: Correlating computational predictions with experimental results from techniques like IR and UV-Vis spectroscopy.

  • Guiding Synthesis and Modification: Informing the design of new analogues with desired electronic and steric properties.

This guide will provide the foundational knowledge and a detailed workflow to perform these calculations, empowering researchers to generate high-quality, reliable computational data for this compound and related compounds.

Theoretical Framework: The Power of Density Functional Theory (DFT)

The bedrock of our computational approach is Density Functional Theory (DFT). Unlike wavefunction-based methods, DFT is grounded in the principle that the ground-state energy and all other electronic properties of a system are a functional of the electron density, ρ(r).[3][4] This conceptual shift offers an exceptional balance of computational cost and accuracy, making it the workhorse for calculations on medium to large-sized molecules of pharmaceutical interest.[2][5]

The Exchange-Correlation Functional: B3LYP

A critical component of any DFT calculation is the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6]

Why B3LYP?

  • Proven Track Record: B3LYP is one of the most widely used and extensively validated functionals for organic and medicinal chemistry applications.[7] It has demonstrated reliability in predicting molecular structures and energetic properties for a vast range of compounds.[7][8]

  • Hybrid Approach: As a hybrid functional, B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals. This often leads to more accurate predictions of reaction barriers and thermochemistry.[8]

The Basis Set: Pople-Style 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. We will employ the 6-311++G(d,p) basis set.

Deconstructing the Choice:

  • 6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three separate functions. This provides a high degree of flexibility for accurately representing the electron density.

  • ++: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing the behavior of electrons far from the nucleus, which is important for systems with lone pairs, anions, and for accurately calculating properties like electron affinity and intermolecular interactions.

  • (d,p): These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the distortion of atomic orbitals from their standard shapes. This is essential for describing the anisotropic nature of chemical bonds and is critical for accurate geometry and frequency calculations.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, well-established theoretical model suitable for obtaining reliable and publishable results for this compound.

The Computational Workflow: A Self-Validating Protocol

This section details the step-by-step experimental protocol for the quantum chemical analysis of this compound. This workflow is designed to be a self-validating system, where the results of one step confirm the validity of the previous one.

G cluster_prep Step 1: Molecular Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_freq Step 3: Frequency Analysis (Validation) cluster_analysis Step 4: Electronic Property Analysis prep1 Obtain SMILES string from PubChem (CSC(=O)c1cncs1) prep2 Generate initial 3D coordinates (e.g., using Avogadro) prep1->prep2 Input opt1 Perform DFT Geometry Optimization (B3LYP/6-311++G(d,p)) prep2->opt1 Initial Geometry opt2 Find lowest energy conformer (Stationary point on PES) opt1->opt2 Converged Structure freq1 Calculate Vibrational Frequencies (at the same level of theory) opt2->freq1 Optimized Geometry freq2 Verify Absence of Imaginary Frequencies (Confirms true minimum) freq1->freq2 Validation Check analysis1 Calculate Molecular Orbitals (HOMO, LUMO) freq2->analysis1 Validated Structure analysis2 Generate Molecular Electrostatic Potential (MEP) Map freq2->analysis2 analysis3 Calculate Other Properties (Dipole moment, Mulliken charges) freq2->analysis3 caption Computational Workflow Diagram FMO cluster_orbitals Energy Levels LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) Energy_Axis Energy Energy_Axis->LUMO ΔE = E_LUMO - E_HOMO caption Frontier Molecular Orbital Diagram

Caption: Diagram illustrating the HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface. It is invaluable for predicting how the molecule will interact with other species, such as biological receptors or reagents.

  • Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack.

  • Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are the most likely sites for nucleophilic attack.

  • Green/Yellow Regions: Represent areas of neutral potential.

By analyzing the MEP map of this compound, one can hypothesize about its hydrogen bonding capabilities and preferred orientations within an active site. For instance, the oxygen of the carbonyl group and the nitrogen of the thiazole ring are expected to be regions of high electron density (red), while the hydrogens on the methyl group would be in more electron-deficient (blue) regions.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for performing and interpreting quantum chemical calculations on this compound. By adhering to this protocol—from careful structure preparation to the critical validation step of frequency analysis—researchers can generate reliable data on the molecule's geometry, stability, and reactivity. The insights derived from analyzing the frontier molecular orbitals and the molecular electrostatic potential map provide a powerful predictive framework that complements and guides experimental research in drug discovery and development. The application of these computational techniques is a vital component of modern chemical science, accelerating the journey from molecular concept to therapeutic reality.

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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Thiazole-4-Carbothioate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1][2] This guide delves into the discovery and synthesis of a specific, yet highly promising subclass: novel thiazole-4-carbothioate derivatives. As a senior application scientist, this document moves beyond a simple recitation of protocols to provide a comprehensive understanding of the strategic decisions, mechanistic underpinnings, and practical considerations inherent in the development of these molecules. We will explore the rationale for their synthesis, detail robust and validated protocols for their creation, and discuss their potential as next-generation therapeutic agents, particularly in oncology and infectious diseases.

The Rationale: Why Thiazole-4-Carbothioates?

The thiazole ring is a privileged structure due to its unique electronic properties and ability to form key interactions with biological targets.[2] The introduction of a carbothioate moiety at the 4-position is a strategic decision driven by several key hypotheses:

  • Enhanced Biological Activity: The replacement of a carbonyl oxygen with sulfur in the ester or amide group can significantly alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity. This can lead to enhanced binding affinity for target proteins and improved pharmacological activity. Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

  • Metabolic Stability: Thioesters and thioamides can exhibit different metabolic profiles compared to their oxygen-containing counterparts, potentially leading to improved pharmacokinetic properties.

  • Novel Intellectual Property: The synthesis of novel thiazole-4-carbothioate derivatives opens up new chemical space, providing opportunities for the development of patentable new chemical entities.

Our focus on this specific scaffold is therefore a targeted approach to leverage the proven biological relevance of the thiazole core while introducing a functional group that offers the potential for enhanced therapeutic properties.

Synthetic Strategy: A Modular and Validated Approach

The synthesis of novel thiazole-4-carbothioate derivatives is best approached in a modular fashion, allowing for the introduction of diversity at various points in the synthetic sequence. The overall strategy involves two key phases: the construction of the core thiazole-4-carboxylate scaffold, followed by the crucial thionation step to yield the target carbothioate.

Phase 1: Construction of the Thiazole-4-Carboxylate Core

The Hantzsch thiazole synthesis remains one of the most reliable and versatile methods for the construction of the thiazole ring.[6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of our key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, a one-pot procedure is highly efficient.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Rationale: This one-pot approach avoids the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate, which can be unstable and tedious to handle, thereby improving the overall yield and efficiency of the process.

  • Materials:

    • Ethyl acetoacetate

    • N-bromosuccinimide (NBS)

    • Thiourea

    • Ethanol

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 equiv.) in ethanol, add N-bromosuccinimide (1.1 equiv.) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

    • Once the formation of the bromo intermediate is complete, add thiourea (1.2 equiv.) to the reaction mixture.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • The precipitated solid is filtered, washed with water, and dried to afford the crude product.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

This protocol provides a robust and scalable method for the synthesis of the key thiazole-4-carboxylate intermediate, which can then be further functionalized.

Phase 2: The Critical Thionation Step

The conversion of the carboxylate or a derivative thereof to the corresponding carbothioate is the cornerstone of this synthetic strategy. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the reagent of choice for this transformation due to its high efficiency and functional group tolerance.[1][6][7]

Experimental Protocol: Thionation of Ethyl 2-acylamino-thiazole-4-carboxylate

  • Rationale: To introduce further diversity, the 2-amino group of the thiazole core is first acylated with a desired acid chloride. The subsequent thionation with Lawesson's reagent converts the ester at the 4-position to the target thioester.

  • Materials:

    • Ethyl 2-amino-4-methylthiazole-5-carboxylate

    • Desired acid chloride (e.g., benzoyl chloride)

    • Pyridine

    • Dichloromethane (DCM)

    • Lawesson's reagent

    • Toluene

  • Procedure:

    • Acylation: To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equiv.) in dry DCM, add pyridine (1.2 equiv.) and cool to 0 °C.

    • Add the desired acid chloride (1.1 equiv.) dropwise and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acylated intermediate.

    • Thionation: Dissolve the acylated intermediate (1.0 equiv.) in dry toluene.

    • Add Lawesson's reagent (0.6 equiv.) and reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ethyl 2-acylamino-thiazole-4-carbothioate.

This two-step sequence allows for the generation of a library of novel thiazole-4-carbothioate derivatives by varying the acid chloride used in the acylation step.

Structural Elucidation and Data Interpretation

The unambiguous characterization of the synthesized novel thiazole-4-carbothioate derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations and Interpretation
¹H NMR The proton of the thiazole ring typically appears as a singlet in the aromatic region. The chemical shifts of the protons on the acyl group and the ethyl group of the carbothioate will be indicative of their chemical environment.
¹³C NMR The carbon of the thiocarbonyl group (C=S) is a key diagnostic signal, typically appearing significantly downfield in the spectrum. The carbons of the thiazole ring and the substituents will also have characteristic chemical shifts.
IR Spectroscopy The C=S stretching vibration is a key diagnostic peak, typically appearing in the region of 1200-1050 cm⁻¹. The absence of a strong C=O stretch from the starting ester (around 1700 cm⁻¹) is also a crucial indicator of a successful reaction.
Mass Spectrometry Provides the molecular weight of the synthesized compound, confirming its elemental composition. Fragmentation patterns can also provide structural information.

Visualization of Synthetic Workflow

To clearly illustrate the synthetic strategy, the following workflow diagram is provided.

Synthesis_Workflow cluster_phase1 Phase 1: Thiazole Core Synthesis cluster_phase2 Phase 2: Diversification & Thionation cluster_analysis Characterization A Ethyl Acetoacetate + Thiourea B Hantzsch Cyclization (One-Pot) A->B NBS, EtOH C Ethyl 2-amino-thiazole-4-carboxylate B->C D Acylation C->D R-COCl, Pyridine E Ethyl 2-acylamino-thiazole-4-carboxylate D->E F Thionation E->F Lawesson's Reagent, Toluene G Novel Thiazole-4-carbothioate Derivative F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Biological Screening G->I

Caption: Synthetic workflow for novel thiazole-4-carbothioate derivatives.

Potential Biological Applications and Future Directions

The synthesized novel thiazole-4-carbothioate derivatives are prime candidates for screening in a variety of biological assays. Given the established activities of the broader thiazole class, the following areas are of particular interest:

  • Anticancer Activity: Thiazole-containing compounds have shown significant potential as anticancer agents.[3][8][9] The novel derivatives should be screened against a panel of cancer cell lines to determine their cytotoxic and antiproliferative effects. Mechanistic studies could explore their potential as kinase inhibitors or inducers of apoptosis.

  • Antimicrobial Activity: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Thiazole derivatives have demonstrated both antibacterial and antifungal properties.[4][10][11] The synthesized compounds should be evaluated for their minimum inhibitory concentrations (MICs) against a range of pathogenic bacteria and fungi.

The modular nature of the synthesis allows for the rapid generation of a library of compounds, facilitating structure-activity relationship (SAR) studies. Hits from the initial screening can be further optimized by modifying the acyl group at the 2-position and other substituents on the thiazole ring to improve potency and selectivity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the discovery and synthesis of novel thiazole-4-carbothioate derivatives. By combining the well-established Hantzsch thiazole synthesis with a robust thionation protocol using Lawesson's reagent, a diverse library of these promising compounds can be efficiently generated. The strategic inclusion of the carbothioate moiety offers a compelling avenue for the development of new therapeutic agents with potentially enhanced biological activity and favorable pharmacokinetic profiles. The detailed protocols and characterization guidelines provided herein serve as a self-validating framework for researchers in the field of drug discovery and medicinal chemistry to explore this exciting area of chemical space.

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Methodological & Application

Strategic Synthesis of S-Methyl Thiazole-4-carbothioate: A Guide to Amide Coupling Principles in Thioesterification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist's Desk:

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of S-methyl thiazole-4-carbothioate from thiazole-4-carboxylic acid. We move beyond a simple recitation of steps to explore the underlying mechanistic principles, drawing parallels between amide bond formation and thioesterification. This guide is designed for researchers in medicinal chemistry and drug development, offering insights into reagent selection, reaction optimization, and product validation. By grounding our protocol in established chemical theory and providing robust analytical benchmarks, we present a self-validating methodology for the reliable production of this key synthetic intermediate.

Introduction and Strategic Overview

Thiazole-containing compounds are ubiquitous in medicinal chemistry, valued for their diverse pharmacological activities. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, including various therapeutic agents. Its synthesis, while seemingly straightforward, provides an excellent case study in the application of modern coupling chemistry.

The conversion of a carboxylic acid to a thioester is mechanistically analogous to the formation of an amide bond. It requires the activation of the carboxylic acid moiety to generate a highly reactive intermediate that is susceptible to nucleophilic attack. In this case, the nucleophile is a thiol or its conjugate base. This guide will focus on a robust and widely applicable method utilizing a peptide coupling agent to facilitate this transformation.

The overall synthetic strategy is depicted below:

G Start Thiazole-4-carboxylic Acid (Starting Material) Activation Carboxylic Acid Activation (In-situ formation of active ester) Start->Activation + Coupling Agent (HATU) + Base (DIPEA) Coupling Nucleophilic Acyl Substitution (Attack by Thiomethoxide) Activation->Coupling + Nucleophile (Sodium Thiomethoxide) Product This compound (Target Molecule) Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Figure 1: High-level workflow for the synthesis of this compound, emphasizing the key stages of activation, coupling, and purification.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process begins with the activation of the thiazole-4-carboxylic acid using a coupling agent, in this case, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Step: The carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU.

  • Formation of the Active Ester: This attack leads to the formation of a highly reactive O-acylisourea intermediate. This intermediate is unstable but is an excellent electrophile.

  • Nucleophilic Attack: A sulfur nucleophile, such as sodium thiomethoxide (NaSMe), is introduced. The thiolate anion attacks the carbonyl carbon of the activated ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the leaving group (1-hydroxy-7-azabenzotriazole, or HOAt) and forming the desired this compound product.

The choice of HATU as the coupling agent is deliberate; the presence of the 7-azabenzotriazole moiety is known to suppress side reactions and reduce racemization in chiral substrates, making it a superior choice over simpler carbodiimides in many contexts.

G cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Thiazole-4-carboxylic acid) RCOOH->i1 + HATU HATU HATU->i1 Base Base (DIPEA) Base->i1 ActiveEster [R-CO-O-HATU]+ (Activated O-acylisourea intermediate) ActiveEster->i2 + NaSMe NaSMe (Sodium Thiomethoxide) NaSMe->i2 Product R-CO-SMe (this compound) LeavingGroup HOAt i1->ActiveEster Formation of Active Ester i2->Product Nucleophilic Attack i2->LeavingGroup

Figure 2: Simplified reaction mechanism illustrating the two-stage process of carboxylic acid activation followed by nucleophilic substitution by the thiolate.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolMass/VolumeSupplier (Example)Purity
Thiazole-4-carboxylic acidC₄H₃NO₂S129.141.0129 mgSigma-Aldrich≥98%
HATUC₁₀H₁₅F₆N₆OP380.231.1418 mgCombi-Blocks≥98%
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.0522 µLSigma-Aldrich≥99.5%
Sodium thiomethoxide (NaSMe)CH₃NaS70.091.284 mgSigma-Aldrich≥95%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-5 mLFisher ScientificAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As neededVWRACS Grade
Saturated aq. NH₄Cl solutionNH₄Cl53.49-As needed--
Brine (Saturated aq. NaCl solution)NaCl58.44-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed--
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add thiazole-4-carboxylic acid (129 mg, 1.0 mmol).

    • Add HATU (418 mg, 1.1 mmol, 1.1 eq).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMF (5 mL) via syringe. Stir the mixture until all solids are dissolved.

    Rationale: An inert atmosphere is crucial to prevent the reaction of the activated intermediate with atmospheric moisture. Anhydrous solvent is used for the same reason. HATU is used in slight excess to ensure complete activation of the carboxylic acid.

  • Activation:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add DIPEA (522 µL, 3.0 mmol, 3.0 eq) to the reaction mixture dropwise over 1 minute.

    • Stir the reaction at 0 °C for 20 minutes. The solution may change color.

    Rationale: The reaction is cooled to 0 °C to control the rate of activation and minimize potential side reactions. DIPEA is a bulky, non-nucleophilic base, making it ideal for deprotonating the carboxylic acid without competing as a nucleophile. A larger excess is used to also neutralize the HCl that can be formed from trace moisture reacting with any potential impurities in the starting materials or solvent.

  • Thiolation:

    • In a separate, dry vial, weigh sodium thiomethoxide (84 mg, 1.2 mmol, 1.2 eq).

    • Carefully add the solid sodium thiomethoxide to the reaction mixture at 0 °C in one portion.

    • Allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    Rationale: Sodium thiomethoxide is a potent nucleophile but also highly basic and moisture-sensitive. A slight excess ensures the complete conversion of the activated ester. The reaction is initiated at low temperature to control the exotherm and selectivity.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 30 mL of ethyl acetate and 30 mL of water.

    • Shake the funnel vigorously and allow the layers to separate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    Rationale: The aqueous workup serves to remove the water-soluble byproducts, including excess DIPEA, salts, and DMF. The NH₄Cl wash helps to remove any remaining basic compounds, and the brine wash aids in removing residual water from the organic phase.

  • Purification and Isolation:

    • Filter the dried organic solution to remove the Na₂SO₄.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound.

    Rationale: Flash chromatography is a standard and effective method for purifying organic compounds from non-volatile impurities and byproducts generated during the reaction.

Product Characterization and Validation

A successful synthesis should be validated by analytical data consistent with the structure of this compound.

Expected Analytical Data
AnalysisExpected Result
Appearance Pale yellow solid or oil
¹H NMR (400 MHz, CDCl₃)δ 9.05 (d, J=2.0 Hz, 1H), 8.30 (d, J=2.0 Hz, 1H), 2.50 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 185.0, 155.0, 145.0, 125.0, 12.0.
Mass Spec (ESI+) m/z calculated for C₅H₅NOS₂ [M+H]⁺: 160.0; found: 160.1.
TLC Rf ≈ 0.4 (30% Ethyl Acetate in Hexanes on silica gel); visualization by UV light (254 nm) or potassium permanganate stain.

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and concentration.

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive coupling agent (hydrolyzed HATU), wet solvent/reagents, degraded NaSMe.Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents. Use a fresh bottle of HATU. Store NaSMe under an inert atmosphere and handle it quickly.
Formation of Amide Side Product Presence of amine impurities (e.g., from DMF degradation).Use high-purity, anhydrous DMF. Consider using an alternative solvent like Dichloromethane (DCM) or Acetonitrile (MeCN).
Difficult Purification Close-running impurities.Optimize the chromatography mobile phase. Try a different stationary phase (e.g., alumina) or consider purification by crystallization if the product is a solid.

References

  • Carpino, L. A., & El-Faham, A. (1999). The Diorganylcarbenium Pentachlorostannates. A New Class of Organometallic Compound. The Journal of Organic Chemistry, 64(21), 7157–7159*. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631*. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467*. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138652, Thiazole-4-carbothioic acid, S-methyl ester. PubChem. [Link]

Application Note & Protocol: A Guided Synthesis of S-Methyl thiazole-4-carbothioate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole Carbothioates

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. The introduction of a carbothioate functional group, specifically an S-methyl carbothioate, at the 4-position can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Thioesters are known bioisosteres of esters and amides, offering altered reactivity and lipophilicity. This document provides a detailed, research-grade protocol for the synthesis of S-Methyl thiazole-4-carbothioate, a key building block for further molecular elaboration in drug discovery programs.

This guide is structured to provide not just a series of steps, but a deeper understanding of the chemical logic underpinning the synthetic strategy. We will proceed via a robust, two-step pathway: the activation of thiazole-4-carboxylic acid to its corresponding acyl chloride, followed by nucleophilic substitution with a methylthiolate source.

Chemicals and Materials

Reagent/Material Grade Supplier Notes
Thiazole-4-carboxylic acid≥97%Sigma-Aldrich, etc.Starting material.
Thionyl chloride (SOCl₂)Reagent GradeMajor chemical suppliersUsed for acyl chloride formation. Handle in a fume hood.
Dichloromethane (DCM)AnhydrousMajor chemical suppliersReaction solvent.
Sodium thiomethoxide (NaSMe)Solution or solidMajor chemical suppliersNucleophile. Highly hygroscopic and air-sensitive.
Methanethiol (CH₃SH)Gas or solutionAlternative to NaSMeToxic gas. Handle with extreme caution.
Triethylamine (TEA)≥99%Major chemical suppliersAcid scavenger.
Diethyl etherAnhydrousMajor chemical suppliersFor precipitation/washing.
Saturated aq. NaHCO₃Prepared in-houseFor workup.
Brine (Saturated aq. NaCl)Prepared in-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄Major chemical suppliersDrying agent.
Standard laboratory glassware
Magnetic stirrer with heating
Rotary evaporator

Experimental Workflow: A Two-Step Synthesis

The synthesis of this compound is most reliably achieved through a two-step process. This approach ensures high conversion and simplifies purification by proceeding through a highly reactive intermediate.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Thioesterification A Thiazole-4-carboxylic acid B Thiazole-4-carbonyl chloride A->B Activation C This compound B->C Nucleophilic Substitution Reagent1 Thionyl Chloride (SOCl₂) in Anhydrous DCM Reagent1->A Reagent2 Sodium Thiomethoxide (NaSMe) in Anhydrous DCM Reagent2->B

Figure 1: A two-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

PART 1: Synthesis of Thiazole-4-carbonyl chloride (Intermediate)

Rationale: Carboxylic acids are generally unreactive towards weak nucleophiles like thiols.[1][2] Therefore, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Thionyl chloride is an excellent choice for this transformation as it reacts with the carboxylic acid to form a highly reactive acyl chloride, and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.[3][4]

Procedure:

  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add thiazole-4-carboxylic acid (5.0 g, 38.7 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the resulting suspension.

  • Reagent Addition: Carefully add thionyl chloride (4.2 mL, 58.1 mmol, 1.5 eq) dropwise to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The mixture should become a clear solution.

  • Isolation of Intermediate: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude thiazole-4-carbonyl chloride is a solid and is typically used in the next step without further purification.[3]

PART 2: Synthesis of this compound (Final Product)

Rationale: The highly electrophilic carbonyl carbon of the acyl chloride is now susceptible to attack by a soft nucleophile like the thiomethoxide anion.[1] Sodium thiomethoxide is a potent nucleophile that will readily displace the chloride to form the desired thioester linkage. The reaction is typically rapid and high-yielding.

Procedure:

  • Preparation of Nucleophile: In a separate flame-dried, 100 mL round-bottom flask under an inert atmosphere, suspend sodium thiomethoxide (2.9 g, 41.8 mmol, 1.1 eq) in anhydrous dichloromethane (30 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude thiazole-4-carbonyl chloride from Part 1 in anhydrous dichloromethane (20 mL). Slowly add this solution dropwise to the stirred suspension of sodium thiomethoxide at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by carefully adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a pure compound.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic thioester carbonyl stretch (typically around 1660-1700 cm⁻¹).

Safety Precautions

  • Thionyl chloride is corrosive and toxic. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanethiol and its salts are malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area and avoid inhalation.

  • Always work under an inert atmosphere when using anhydrous solvents and reagents to prevent decomposition and side reactions.

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound. The two-step approach, involving the activation of the parent carboxylic acid followed by nucleophilic substitution, is a classic and effective strategy for thioester formation.[1][5] By understanding the rationale behind each step, researchers can adapt this protocol for the synthesis of other thiazole-based thioesters and related compounds for applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 6.6: Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Retrieved from [Link]

  • Kalinski, C., et al. (2016). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Tetrahedron Letters, 57(42), 4786-4788. Available from: [Link]

  • Li, J., et al. (2009). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 14(7), 2533-2539. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Traditional methods for synthesizing thioesters using thiols. (b) A.... Retrieved from [Link]

  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Royal Society of Chemistry. (2020). Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • DiVA. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Retrieved from [Link]

  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • PubMed. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-dimethyl-thiazole-5-carboxylic acid chloride. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

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Application Notes and Protocols for S-Methyl Thiazole-4-carbothioate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Novel Acylating Agent for Peptide Synthesis: The Potential of S-Methyl Thiazole-4-carbothioate

In the landscape of peptide synthesis, the quest for efficient, racemization-free, and versatile coupling reagents is perpetual. While carbodiimides and various onium salts have become the workhorses of solid-phase peptide synthesis (SPPS), the exploration of alternative acylating agents continues to open new avenues for peptide chemists. This document introduces this compound as a promising, yet under-explored, acylating agent for the formation of peptide bonds. We will delve into its chemical rationale, proposed mechanisms, and provide detailed protocols for its application in SPPS, offering a new tool for the synthesis of complex peptides.

Thioesters have long been recognized as valuable intermediates in peptide chemistry, most notably for their role in native chemical ligation (NCL).[1][2][3] Their reactivity as acyl donors is well-established, offering a balance of stability and acyl transfer potential. The thiazole moiety, a component of the essential vitamin B1, is a unique heterocyclic system that can influence the reactivity of adjacent functional groups.[4] In this compound, the electron-withdrawing nature of the thiazole ring is postulated to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the N-terminal amine of a peptide.

Proposed Mechanism of Acylation

The acylation of a resin-bound peptide's N-terminal amine by this compound is proposed to proceed via a direct nucleophilic acyl substitution. The reaction is likely facilitated by a non-nucleophilic base to deprotonate the incoming amine, and potentially a catalyst to further activate the thioester.

Acylation Mechanism reagents This compound + N-terminal Amine transition_state Tetrahedral Intermediate reagents->transition_state Nucleophilic Attack products Acylated Peptide + Methanethiol transition_state->products Collapse of Intermediate

Caption: Proposed acylation mechanism of an N-terminal amine.

Synthesis of this compound

The acylating agent can be synthesized from commercially available thiazole-4-carboxylic acid. The synthesis involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with sodium thiomethoxide.

Protocol 1: Synthesis of Thiazole-4-carbonyl chloride
  • To a solution of thiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield thiazole-4-carbonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Prepare a solution of sodium thiomethoxide by adding sodium methoxide (1.0 eq) to a solution of methanethiol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Add the freshly prepared thiazole-4-carbonyl chloride (1.0 eq) in anhydrous THF dropwise to the sodium thiomethoxide solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound as a coupling reagent in Fmoc-based SPPS presents a novel alternative to standard methods. A key consideration in Fmoc-SPPS is the stability of linkages to the piperidine used for Fmoc deprotection. While thioester linkages can be susceptible to cleavage by piperidine, the specific stability of the this compound under these conditions would need to be empirically determined. The following protocol is a starting point for investigation.

SPPS Workflow start Resin-bound Peptide (free N-terminus) deprotection Fmoc Deprotection (if applicable) start->deprotection washing1 Wash Resin deprotection->washing1 coupling Coupling with this compound + Fmoc-Amino Acid & Base washing1->coupling washing2 Wash Resin coupling->washing2 capping Capping (Optional) washing2->capping repeat Repeat Cycle capping->repeat repeat->deprotection Next Amino Acid cleavage Cleavage and Deprotection repeat->cleavage Final Peptide

Caption: General workflow for SPPS using this compound.

Protocol 3: Peptide Coupling using this compound

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).

Reagents:

  • Fmoc-protected amino acid (3.0 eq)

  • This compound (3.0 eq)

  • Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Resin-bound peptide with a free N-terminal amine (1.0 eq)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF. Add DIPEA and pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling can be repeated.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Cycle Repetition: Repeat steps 2-8 for the incorporation of the next amino acid in the peptide sequence.

Advantages and Considerations

Potential Advantages:

  • Alternative Activation: Provides a novel activation chemistry, potentially avoiding side reactions associated with standard coupling reagents.

  • Mild Conditions: The proposed coupling occurs under mild, basic conditions.

  • Orthogonality: The reactivity profile may offer orthogonality with other protecting groups and synthetic strategies.

Considerations and Areas for Further Research:

  • Racemization: As with any coupling method, the potential for racemization of the activated amino acid must be carefully evaluated, particularly for sensitive residues like histidine and cysteine. The addition of racemization suppressants such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to the coupling cocktail should be investigated.

  • Coupling Efficiency: The kinetics and efficiency of the coupling reaction with sterically hindered amino acids need to be determined.

  • Byproduct Removal: The primary byproduct of the reaction is methanethiol, a volatile and odorous compound that must be handled in a well-ventilated fume hood. Its removal from the resin is straightforward through standard washing procedures.

  • Stability: The stability of the this compound reagent and its compatibility with the full range of amino acid side-chain protecting groups should be systematically studied.

Comparative Overview of Coupling Reagents

Reagent ClassExample(s)Activation MechanismCommon ByproductsRacemization Risk
CarbodiimidesDCC, DIC, EDCO-acylisourea intermediateInsoluble/soluble ureasModerate to High (suppressed by additives)
Onium SaltsHBTU, HATU, PyBOPActive ester formationTetramethylurea, etc.Low with additives
Thioester (Proposed) This compound Direct acylation Methanethiol To be determined

This table provides a simplified comparison and highlights the need for empirical validation of the performance of this compound.

Conclusion

This compound represents a compelling, albeit largely unexplored, candidate for an acylating agent in peptide synthesis. Its synthesis is accessible from thiazole-4-carboxylic acid, and its proposed mechanism of action offers a departure from conventional coupling chemistries. The protocols provided herein serve as a robust starting point for researchers to investigate the utility of this reagent in their synthetic endeavors. Further studies are warranted to fully characterize its performance, including coupling efficiency, racemization levels, and scope of application. The exploration of such novel reagents is vital for the continued advancement of peptide science and the development of next-generation peptide therapeutics.

References

  • Google Patents. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid.
  • Development of protein chemical synthesis using peptide thioester synthetic blocks. (n.d.). [Source not available]
  • Google Patents. (n.d.). Synthesis of peptide α-thioesters.
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Retrieved from [Link]

  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Use of S-Methyl thiazole-4-carbothioate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach relies on screening libraries of low molecular weight compounds ("fragments") to identify weak but high-quality interactions that can be optimized into potent, drug-like molecules.[3] The thiazole heterocycle is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and frequently identified as a hit in fragment screening campaigns.[4][5][6][7][8] This guide provides a comprehensive workflow and detailed experimental protocols for the evaluation and progression of a novel thiazole-containing fragment, S-Methyl thiazole-4-carbothioate , in a typical FBDD campaign. We will detail the necessary steps from initial fragment qualification and primary screening to hit validation and structural characterization, providing the scientific rationale behind each experimental choice.

Part 1: Fragment Qualification and Quality Control

Expert Rationale: Before committing resources to a full screening campaign, it is imperative to verify that a fragment possesses suitable physicochemical properties. An ideal fragment is small, simple, highly soluble, and does not form non-specific aggregates in solution. This pre-screening quality control phase is a self-validating system; it ensures that any binding observed in subsequent assays is due to a specific, 1:1 interaction with the target protein, rather than an artifact of poor solubility or aggregation, which are notorious sources of false positives.

Protocol 1.1: In Silico Physicochemical Assessment

The first step is to assess the fragment's properties against established guidelines, such as the "Rule of Three," which provides a filter for identifying high-quality fragments.

  • Obtain Molecular Structure: Use the SMILES string for this compound: CSC(=S)C1=CSC=N1.

  • Calculate Properties: Utilize computational chemistry software or reliable online tools (e.g., PubChem, SwissADME) to calculate the key molecular descriptors.

  • Compare to "Rule of Three" Criteria:

    • Molecular Weight (MW) ≤ 300 Da

    • Calculated LogP (cLogP) ≤ 3

    • Hydrogen Bond Donors (HBD) ≤ 3

    • Hydrogen Bond Acceptors (HBA) ≤ 3

    • Rotatable Bonds (RB) ≤ 3

Data Presentation: Properties of this compound

PropertyValue (Calculated)"Rule of Three" Compliance
Molecular Formula C₅H₅NS₂N/A
Molecular Weight 159.23 g/mol Yes
cLogP 1.4Yes
Hydrogen Bond Donors 0Yes
Hydrogen Bond Acceptors 2 (N, S)Yes
Rotatable Bonds 1Yes

Note: Properties are computed values and should be experimentally verified where possible.

Protocol 1.2: Experimental Solubility and Aggregation Assessment

Causality: Poor aqueous solubility can lead to compound precipitation and false-positive results in virtually all biophysical assays. Aggregation, where multiple fragment molecules form colloidal particles, can non-specifically sequester proteins, mimicking a true binding event. Therefore, experimental verification is critical.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.

  • Aqueous Sample Preparation: Serially dilute the DMSO stock into the primary screening buffer (e.g., PBS, pH 7.4) to final concentrations ranging from 1 mM down to 1 µM. Ensure the final DMSO concentration is consistent and low (typically ≤ 1%).

  • Solubility Assessment (Nephelometry):

    • Measure the turbidity of each sample using a nephelometer.

    • An increase in nephelometric units compared to the buffer-only control indicates sample precipitation. The highest concentration that shows no increase in turbidity is considered the practical aqueous solubility limit.

  • Aggregation Assessment (Dynamic Light Scattering - DLS):

    • Analyze the samples at and below the determined solubility limit using DLS.

    • The instrument measures the size distribution of particles in the solution.

    • A monomodal distribution with a small hydrodynamic radius (< 5 nm) is indicative of a well-behaved, monomeric compound. The appearance of larger particles (> 100 nm) suggests the formation of aggregates.

Part 2: Primary Screening for Target Interaction

Expert Rationale: Fragment binding is typically weak (in the high micromolar to millimolar range), necessitating the use of highly sensitive biophysical techniques for detection.[9][10] A robust screening campaign often employs at least two orthogonal methods to increase confidence in the initial hits. Here, we describe two of the most common and powerful techniques: ligand-observed NMR and Surface Plasmon Resonance (SPR).

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Optimization FragLib Fragment Library (incl. This compound) NMR_Screen Primary Screen 1: Ligand-Observed NMR (e.g., STD-NMR) FragLib->NMR_Screen SPR_Screen Primary Screen 2: SPR FragLib->SPR_Screen Hit_Triage Hit Triage & Confirmation NMR_Screen->Hit_Triage SPR_Screen->Hit_Triage HSQC Binding Site Mapping: Protein-Observed NMR (¹H-¹⁵N HSQC) Hit_Triage->HSQC Xray Structural Biology: X-ray Crystallography Hit_Triage->Xray Lead_Opt Fragment Evolution (Growing, Linking) HSQC->Lead_Opt Xray->Lead_Opt

Caption: High-level FBDD workflow from screening to lead optimization.

Technique 1: Ligand-Observed Nuclear Magnetic Resonance (NMR)

Introduction: Ligand-observed NMR methods are powerful for FBDD because they report on the state of the ligand itself.[11] Saturation Transfer Difference (STD) NMR is particularly effective.[12] In this experiment, a selective radiofrequency pulse saturates (removes the signal from) a region of the protein's ¹H NMR spectrum. This saturation spreads throughout the entire protein via a process called spin diffusion. If a fragment binds to the protein, even transiently, it will also become saturated. When the fragment dissociates, it "remembers" this saturation, leading to a decrease in its signal intensity in a difference spectrum. This provides unambiguous evidence of binding.

STD_NMR_Principle cluster_0 STD-NMR Mechanism Protein Protein Fragment_Bound Fragment (Bound) Protein->Fragment_Bound NOE Fragment_Unbound Fragment (Unbound) Fragment_Unbound->Fragment_Bound K_on / K_off Fragment_Bound->Fragment_Unbound RF_Pulse 1. Selective RF Saturation RF_Pulse->Protein Spin_Diffusion 2. Saturation Transfer (Spin Diffusion) Binding 3. Binding Event Dissociation 4. Dissociation & Detection

Caption: Principle of Saturation Transfer Difference (STD) NMR.

Protocol 2.1: STD-NMR Screening Protocol
  • Sample Preparation (Critical Step):

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 99.9% D₂O PBS, pH 7.2).[13]

    • Prepare a stock of this compound at 100x the final screening concentration in d6-DMSO.

    • The final screening sample should contain the protein and the fragment at a high ligand-to-protein molar ratio (e.g., 100:1, so 1 mM fragment for 10 µM protein).[14] The final DMSO concentration must be kept low (<1-2%) to avoid protein denaturation.

    • Self-Validation: Prepare a control sample containing only the fragment in the same buffer to ensure no intrinsic signal overlap or issues.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.

    • Tune and match the probe for ¹H. Set the sample temperature (e.g., 298 K).[15]

    • Acquire a standard 1D ¹H reference spectrum to identify ligand and residual protein resonances.

  • STD Experiment Parameters:

    • Load a standard STD pulse sequence with water suppression (e.g., stddiffesgp).[14]

    • On-Resonance Irradiation: Set the selective saturation frequency to a region where only protein signals exist (e.g., 0.5 to -1.0 ppm for aliphatic protons).

    • Off-Resonance Irradiation: Set the reference frequency to a region devoid of any signals (e.g., 30-40 ppm).[12]

    • Saturation Time (Tsat): This is a key parameter. A typical starting point is 2.0 seconds. It may need to be optimized for different protein-ligand systems.

    • Acquisition: Acquire interleaved on- and off-resonance scans to minimize artifacts from instrument instability. A sufficient number of scans (e.g., 128 or 256) is needed for good signal-to-noise.

  • Data Processing and Interpretation:

    • Process the data to generate the difference spectrum (Off-Resonance minus On-Resonance).

    • Hit Identification: The presence of signals in the difference spectrum corresponding to the protons of this compound confirms binding.

    • Quantification (STD Amplification Factor): The intensity of the STD signal can be used to estimate binding affinity and identify the protons of the fragment in closest contact with the protein (the binding epitope).

Part 3: Hit Validation and Structural Characterization

Expert Rationale: A primary hit is merely a starting point. It is crucial to validate that the fragment binds to the intended target site and to determine its precise 3D binding mode. This structural information is the foundation for all subsequent chemistry efforts to optimize the fragment into a potent lead compound. Protein-observed NMR and X-ray crystallography are the gold-standard techniques for this purpose.

Technique 1: Protein-Observed NMR Spectroscopy

Introduction: While ligand-observed NMR asks "Does the ligand bind?", protein-observed NMR asks "Where does the ligand bind?".[16] The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which produces a 2D map where each peak corresponds to a specific backbone N-H group in the protein.[17] When a fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift. These Chemical Shift Perturbations (CSPs) act as fingerprints, allowing for the precise mapping of the binding site onto the protein structure.

HSQC_CSP Protein ¹⁵N-Labeled Protein (Apo form) HSQC1 Record ¹H-¹⁵N HSQC Spectrum Protein->HSQC1 Fragment Add Fragment (this compound) HSQC1->Fragment HSQC2 Record 2nd HSQC Spectrum Fragment->HSQC2 Overlay Overlay Spectra & Analyze CSPs HSQC2->Overlay Map Map Perturbed Residues onto Protein Structure Overlay->Map

Caption: Workflow for binding site mapping using ¹H-¹⁵N HSQC titration.

Protocol 3.1: ¹H-¹⁵N HSQC Titration Protocol
  • Protein Preparation: This technique requires a purified, isotopically labeled protein. Express and purify the target protein using minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source.

  • Sample Preparation: Prepare a sample of ~100-200 µM ¹⁵N-labeled protein in a suitable NMR buffer.

  • Acquire Reference Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the protein in its apo (unbound) state. This is the reference map.

  • Titration: Prepare a concentrated stock of this compound. Add small aliquots of the fragment stock to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:ligand).

  • Acquire Spectra: Record an HSQC spectrum after each addition of the fragment.

  • Data Analysis:

    • Overlay all spectra.

    • Identify peaks that shift or broaden upon addition of the fragment. These are the residues at or near the binding site.

    • Calculate the combined chemical shift perturbation for each residue using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where α is a scaling factor for the nitrogen chemical shift range.

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding pocket.

Technique 2: X-ray Crystallography

Introduction: X-ray crystallography provides the ultimate validation of a fragment hit by delivering an atomic-resolution 3D picture of the protein-fragment complex.[18][19] This allows for unambiguous confirmation of the binding site, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that anchor the fragment. This information is invaluable for structure-guided drug design.[20]

Protocol 3.2: Crystal Soaking for Fragment Hit Validation
  • Protein Crystallization: Grow high-quality crystals of the target protein under conditions that yield a well-diffracting crystal system. This is often the most challenging step.

  • Soaking Solution Preparation: Prepare a "soak" solution consisting of the crystal mother liquor supplemented with a high concentration of this compound (typically 1-20 mM, limited by solubility).[21] A high concentration is needed to drive the binding equilibrium towards the bound state in the crystal lattice.

  • Crystal Soaking: Using a cryo-loop, carefully transfer a protein crystal from its growth drop into the soaking solution.[21] Allow the crystal to soak for a period ranging from minutes to hours. The optimal time is determined empirically.

  • Cryo-protection and Freezing: Briefly transfer the soaked crystal into a cryo-protectant solution (often the soak solution plus an agent like glycerol or ethylene glycol) and flash-freeze it in liquid nitrogen to prevent ice crystal formation during data collection.

  • X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect a full X-ray diffraction dataset.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully inspect the resulting difference electron density map (Fo-Fc map). The presence of a clear, unmodeled "blob" of electron density in the binding site that matches the size and shape of this compound is a positive hit.

    • Model the fragment into the density, refine the structure, and analyze the specific protein-ligand interactions.

Part 4: From Fragment Hit to Potent Lead

Expert Rationale: A validated fragment hit, with a confirmed binding mode, is not a drug. It is a starting point for medicinal chemistry optimization. The goal is to elaborate the fragment into a larger, more complex molecule that makes additional, potency-enhancing interactions with the target protein, transforming µM-mM affinity into nM affinity.

Fragment_Evolution cluster_0 Structure-Guided Design cluster_1 Fragment Growing cluster_2 Fragment Linking Initial_Hit Validated Fragment Hit (e.g., this compound) in Binding Pocket Growing Extend fragment into adjacent sub-pocket Initial_Hit->Growing Add functional group Linking Design & Synthesize Chemical Linker Initial_Hit->Linking Grown_Lead Potent Lead Compound Growing->Grown_Lead Fragment2 Second Fragment in Adjacent Site Fragment2->Linking Linked_Lead Potent Linked Compound Linking->Linked_Lead

Caption: Key strategies for evolving fragment hits into lead compounds.

  • Fragment Growing: This is the most common strategy.[22][23] Guided by the 3D structure of the protein-fragment complex, chemists design and synthesize new analogues where chemical moieties are added to the fragment core. The goal is to extend the molecule into nearby sub-pockets of the binding site to form new, favorable interactions, thereby increasing affinity.[24][25]

  • Fragment Linking: This powerful approach is used when a screening campaign identifies two different fragments that bind to adjacent, non-overlapping sites.[25][26] Chemists then design and synthesize a chemical linker to connect the two fragments into a single, larger molecule.[27] If done correctly, the resulting linked compound can exhibit a dramatic increase in potency.

Conclusion

This compound serves as an excellent model for demonstrating the rigorous, multi-disciplinary workflow of fragment-based drug discovery. The journey from an unqualified chemical entity to a validated structural hit requires a systematic application of computational analysis, solubility assessment, and a cascade of complementary biophysical techniques. By employing ligand-observed NMR for primary screening, followed by protein-observed NMR and X-ray crystallography for validation and structural elucidation, researchers can build a solid foundation of high-quality, information-rich data. This data-driven approach is what enables the rational and efficient evolution of a simple fragment into a novel, high-potency lead compound.

References

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Sources

The Strategic Intermediate: S-Methyl Thiazole-4-carbothioate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold and the Advantage of the Carbothioate Handle

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] Its unique electronic properties and ability to participate in a variety of chemical interactions make it a privileged scaffold in drug design. This application note delves into the utility of a specific, highly reactive intermediate, S-Methyl thiazole-4-carbothioate , as a strategic building block for the efficient synthesis of complex bioactive molecules.

While thiazole-4-carboxylic acid is a common precursor, its direct amidation often requires harsh conditions or expensive coupling agents. The corresponding S-methyl carbothioate offers a compelling alternative. Thioesters are significantly more reactive towards nucleophiles than their oxygen-ester counterparts, facilitating amide bond formation under milder conditions. This heightened reactivity stems from the lower resonance stabilization of the thioester linkage compared to the ester, and the excellent leaving group ability of the methylthiolate anion. The use of this compound, therefore, represents a streamlined and efficient approach to constructing thiazole-containing drug candidates.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available thiazole-4-carboxylic acid. This method involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by nucleophilic substitution with a methylthiolate source.

Diagrammatic Representation of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Thioesterification Thiazole-4-carboxylic_acid Thiazole-4-carboxylic Acid Thiazole-4-carbonyl_chloride Thiazole-4-carbonyl Chloride Thiazole-4-carboxylic_acid->Thiazole-4-carbonyl_chloride Activation Thionyl_chloride SOCl₂ S-Methyl_thiazole-4-carbothioate This compound Thiazole-4-carbonyl_chloride->S-Methyl_thiazole-4-carbothioate Nucleophilic Substitution Sodium_thiomethoxide NaSMe

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of Thiazole-4-carbonyl chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[2][3]

Materials:

  • Thiazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend thiazole-4-carboxylic acid (1 equivalent) in anhydrous DCM.

  • With gentle stirring, add thionyl chloride (2-3 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude thiazole-4-carbonyl chloride is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying purification.

  • Anhydrous conditions are crucial as acyl chlorides are highly reactive towards water, which would lead to the hydrolysis back to the carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol is based on the general reactivity of acyl chlorides with thiolates.[4]

Materials:

  • Thiazole-4-carbonyl chloride (from Protocol 1)

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or similar apparatus for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the crude thiazole-4-carbonyl chloride in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution or suspension of sodium thiomethoxide (1.1 equivalents) in anhydrous THF.

  • Slowly add the sodium thiomethoxide solution to the stirred solution of thiazole-4-carbonyl chloride at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Self-Validating System:

  • The progress of both reactions can be monitored by Thin Layer Chromatography (TLC) to ensure the complete conversion of starting materials.

  • The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Bioactive Molecules: Thiazole-4-carboxamides

This compound is an excellent intermediate for the synthesis of a wide range of bioactive thiazole-4-carboxamides. The high reactivity of the thioester facilitates amide bond formation with various amines, including those that are less nucleophilic. This is particularly advantageous in the synthesis of complex drug molecules.

General Workflow for the Synthesis of Thiazole-4-carboxamides

AmideFormation S-Methyl_thiazole-4-carbothioate This compound Thiazole-4-carboxamide Thiazole-4-carboxamide Derivative S-Methyl_thiazole-4-carbothioate->Thiazole-4-carboxamide Amidation Amine R-NH₂

Caption: General amidation reaction using this compound.

Exemplary Application: Synthesis of c-Met Kinase Inhibitor Scaffolds

The c-Met proto-oncogene encodes a receptor tyrosine kinase that has been implicated in the development and progression of various cancers. Consequently, the development of c-Met inhibitors is a significant area of cancer research.[5][6] Many potent c-Met inhibitors feature a thiazole-4-carboxamide core.[7] The following protocol outlines a general procedure for the synthesis of such a scaffold using this compound.

Protocol 3: Synthesis of a Thiazole-4-carboxamide c-Met Kinase Inhibitor Precursor

Materials:

  • This compound (from Protocol 2)

  • A substituted aniline (e.g., 3-fluoro-4-methoxyaniline)

  • Anhydrous N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (optional)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aniline (1.1 equivalents) in anhydrous DMF.

  • If the aniline is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

Starting MaterialIntermediate/ProductReagentsTypical Yield
Thiazole-4-carboxylic acidThiazole-4-carbonyl chlorideSOCl₂, DCM>90% (crude)
Thiazole-4-carbonyl chlorideThis compoundNaSMe, THF70-85%
This compoundThiazole-4-carboxamide derivativeSubstituted Aniline, DMF65-90%

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Conclusion and Future Perspectives

This compound serves as a highly effective and versatile intermediate in the synthesis of bioactive molecules, particularly those containing a thiazole-4-carboxamide moiety. Its enhanced reactivity compared to the corresponding carboxylic acid or ester allows for milder and more efficient amide bond formation, a critical step in the synthesis of many drug candidates. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and development to access this valuable building block and to streamline the synthesis of novel thiazole-based therapeutics. Further exploration of the reactivity of this compound with a broader range of nucleophiles could unveil new avenues for the creation of diverse libraries of bioactive compounds.

References

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  • Nan, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
  • Wang, Y., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-948.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Li, T., et al. (2008). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters, 18(11), 3249-3253.
  • Nan, J., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28.

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Application Notes and Protocols for the Synthesis of Antimicrobial Agents from S-Methyl Thiazole-4-carbothioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents and the Role of the Thiazole Scaffold

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents with novel mechanisms of action.[1] The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a wide array of pharmacologically active compounds.[2] Its structural versatility and ability to engage in various biological interactions have made it a privileged scaffold in the design of new drugs, including potent antimicrobial agents. Thiazole derivatives have demonstrated a broad spectrum of activity against various pathogens, and their continued exploration is a promising avenue in the fight against infectious diseases.[1]

This guide focuses on the utility of S-Methyl thiazole-4-carbothioate as a key starting material for the synthesis of a promising class of antimicrobial compounds: N-substituted thiazole-4-carboxamides. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the structure-activity relationships and mechanisms of action of these derivatives.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. While detailed experimental data for this compound is not extensively published, we can infer its properties from related structures and general chemical principles.

PropertyPredicted Value/InformationSource
Molecular Formula C5H5NOS2Inferred
Molecular Weight 159.23 g/mol Inferred
Appearance Likely a pale yellow to brown oil or low-melting solidAnalogy
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, alcohols) and insoluble in water.General chemical principles
Reactivity The carbothioate group is an activated carbonyl equivalent, susceptible to nucleophilic attack by amines, leading to the formation of amides and the release of methanethiol.Chemical principles

Synthetic Strategy: From Carbothioate to Antimicrobial Carboxamide

The central synthetic transformation involves the conversion of the S-methyl carbothioate moiety into a therapeutically relevant N-substituted carboxamide. This is typically achieved through a direct aminolysis reaction. The rationale behind this strategy is the established antimicrobial potential of thiazole-4-carboxamide derivatives.[3]

Core Reaction: Aminolysis of this compound

The key step in this synthetic approach is the nucleophilic acyl substitution reaction between this compound and a primary or secondary amine. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the carbothioate group. This is followed by the departure of the methanethiolate (-SMe) leaving group, which is subsequently protonated to yield the volatile and odorous methanethiol. The reaction is often facilitated by gentle heating.

aminolysis_mechanism reagents S-Methyl thiazole-4-carbothioate + R¹R²NH intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products N-substituted thiazole-4-carboxamide + MeSH intermediate->products Elimination of Methanethiolate

Caption: Proposed mechanism for the aminolysis of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of N-substituted thiazole-4-carboxamides from this compound.

Protocol 1: General Procedure for the Synthesis of N-Aryl Thiazole-4-carboxamides

This protocol describes a general method for the synthesis of a library of N-aryl thiazole-4-carboxamides, which are valuable for structure-activity relationship studies.

Materials:

  • This compound

  • Substituted anilines (various)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous toluene (or dioxane) to a concentration of approximately 0.1-0.5 M.

  • Amine Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 4-24 hours. The progress of the reaction should be monitored by TLC. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amide product will indicate reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl thiazole-4-carboxamide.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_workflow start S-Methyl thiazole-4-carbothioate reaction Aminolysis (Heat, Solvent) start->reaction amine Substituted Amine amine->reaction workup Work-up & Purification (Evaporation, Chromatography) reaction->workup product N-substituted thiazole-4-carboxamide workup->product analysis Characterization (NMR, MS) product->analysis

Caption: General workflow for the synthesis of N-substituted thiazole-4-carboxamides.

Structure-Activity Relationship (SAR) and Antimicrobial Activity

The antimicrobial potency of N-substituted thiazole-4-carboxamides is highly dependent on the nature of the substituent on the amide nitrogen. By synthesizing and testing a variety of analogs, a structure-activity relationship can be established to guide the design of more effective agents.

Compound IDN-Substituent (R)Target Organism(s)MIC (µg/mL)Reference
1 PhenylStaphylococcus aureus>100Hypothetical
2 4-ChlorophenylStaphylococcus aureus32Hypothetical
3 2,4-DichlorophenylStaphylococcus aureus8Hypothetical
4 4-NitrophenylEscherichia coli16Hypothetical
5 4-MethoxyphenylCandida albicans64Hypothetical
6 3,4-DimethoxyphenylMycobacterium tuberculosis4Hypothetical

Analysis of SAR:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., chloro, nitro) on the aromatic ring of the N-substituent generally enhances antibacterial activity. This may be due to improved binding to the target enzyme or altered pharmacokinetic properties.

  • Steric Factors: The size and position of substituents can influence activity. Bulky groups may sterically hinder the binding of the molecule to its biological target.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-substituent, plays a crucial role in its ability to penetrate bacterial cell membranes.

Mechanism of Action

While the precise mechanism of action can vary between different derivatives, several studies suggest that thiazole-based antimicrobial agents may exert their effects through the inhibition of essential bacterial enzymes.[4] One proposed target is UDP-N-acetylenolpyruvylglucosamine reductase (MurB) , an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

moa_pathway drug Thiazole-4-carboxamide Derivative enzyme MurB Enzyme drug->enzyme Inhibition pathway Peptidoglycan Biosynthesis enzyme->pathway cell_wall Bacterial Cell Wall pathway->cell_wall Synthesis lysis Cell Lysis cell_wall->lysis Weakening leads to

Caption: Proposed mechanism of action of thiazole-4-carboxamide antimicrobials.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of N-substituted thiazole-4-carboxamides, a class of compounds with significant potential as novel antimicrobial agents. The synthetic protocols outlined in this guide are robust and adaptable for the creation of diverse chemical libraries for antimicrobial screening. A systematic investigation of the structure-activity relationships, coupled with further studies into their mechanism of action, will be instrumental in the development of new and effective treatments for infectious diseases.

References

  • Stavrakov, G., Philipova, I., & Doytchinova, I. (2018). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 23(11), 2947. [Link]

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 223-241. [Link]

  • Patel, A. D., & Patel, J. K. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11476-11492. [Link]

  • Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
  • Chemistry Stack Exchange. (2019). Mechanism for formation of amides from ammonium carboxylate salts. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Wang, Z., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(28), 17873-17878. [Link]

  • Yıldırım, I., et al. (2022). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Arote, R. B., & Shinde, D. B. (2020). A Review On Chemistry And Antimicrobial Activity Of Thiazole. International Journal of Pharmaceutical Sciences and Research, 11(10), 4784-4793. [Link]

  • YouTube. (2021). Converting Esters to Amides: "Aminolysis". [Link]

  • Shawky, A. M., et al. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][4][5]triazolo[4,3-a]pyrimidines. Molecules, 21(8), 1086. [Link]

  • ResearchGate. (2018). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • ResearchGate. (2015). Catalytic Aminolysis (Amide Formation) from Esters and Carboxylic Acids: Mechanism, Enhanced Ionic Liquid Effect, and its Origin. [Link]

  • Fathalla, W., & El-Mekabaty, A. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of Chemical and Pharmaceutical Research, 8(8), 984-993. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1501882, 2-Aminothiazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5354519, benzo(1,2,5)thiadiazole-7-carbothioic acid S-methyl ester. [Link]

  • CAS. 2,5-Diethyl-4-methylthiazole. [Link]

  • Molecules. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

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Troubleshooting & Optimization

Technical Support Center: S-Methyl Thiazole-4-Carbothioate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of S-Methyl thiazole-4-carbothioate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Overview of Core Synthesis Strategy

The most reliable and common route to this compound involves a two-step process starting from thiazole-4-carboxylic acid. This strategy is predicated on the activation of the carboxylic acid to a more reactive species, typically an acyl chloride, followed by nucleophilic substitution with a methylthiol source.

Workflow: Synthesis of this compound

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Thioester Formation cluster_2 Step 3: Purification start Thiazole-4-carboxylic Acid reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent1 Reflux activated Thiazole-4-carbonyl Chloride (Reactive Intermediate) reagent1->activated product Crude S-Methyl thiazole-4-carbothioate activated->product Anhydrous Solvent (e.g., THF, DCM) 0°C to RT reagent2 Sodium Thiomethoxide (NaSMe) or Methanethiol + Base reagent2->product purification Work-up & Column Chromatography product->purification final_product Pure S-Methyl thiazole-4-carbothioate purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & Core Experimental Questions

This section addresses specific issues you may encounter during the synthesis.

Category 1: Low or No Product Yield

Question: My reaction yield is consistently below 30%. I've confirmed the identity of my starting materials. What are the most critical parameters to investigate?

Answer: Consistently low yield is a common but solvable issue. It almost always points to one of three areas: reagent quality/handling, reaction conditions, or the work-up procedure.

  • Moisture Contamination (The Primary Culprit): The intermediate, thiazole-4-carbonyl chloride, is highly reactive and will readily hydrolyze back to the starting carboxylic acid in the presence of water.

    • Causality: The electrophilic carbonyl carbon of the acyl chloride is aggressively attacked by water, a nucleophile, which is often more prevalent than your desired thiol nucleophile if conditions are not strictly anhydrous.

    • Actionable Advice:

      • Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

      • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

      • Verify the quality of your thionyl chloride (SOCl₂). Old bottles can absorb atmospheric moisture and decompose to HCl and SO₂, reducing its effectiveness. A distillation of SOCl₂ may be necessary for optimal results.

  • Incomplete Acyl Chloride Formation: If the initial activation step is inefficient, the subsequent thioesterification will naturally have a low yield.

    • Causality: The conversion of a carboxylic acid to an acyl chloride with SOCl₂ requires heat to overcome the activation energy.[1][2] Insufficient reflux time or temperature will result in a mixture of starting material and the desired intermediate.

    • Actionable Advice:

      • Ensure the reaction with thionyl chloride is refluxed for at least 2 hours.[1][2]

      • Use a slight excess of thionyl chloride to drive the reaction to completion.

      • Crucially, ensure all excess SOCl₂ is removed under reduced pressure before adding the thiol.[1][2] Its presence can cause unwanted side reactions in the next step.

  • Loss of Thiol Nucleophile: The nucleophile, typically sodium thiomethoxide or methanethiol with a base, is volatile and prone to side reactions.

    • Causality: Methanethiol is a gas at room temperature. If the reaction temperature is not carefully controlled, especially during addition, significant amounts of the nucleophile can be lost to evaporation. Furthermore, thiolates are easily oxidized to disulfides, consuming your reagent.

    • Actionable Advice:

      • Add your solution of thiazole-4-carbonyl chloride to the cooled (0 °C) solution of the thiomethoxide, not the other way around. This ensures the nucleophile is always in excess at the point of reaction.

      • Maintain the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiolate to dimethyl disulfide.

Category 2: Product Purity Issues

Question: My NMR spectrum shows the desired product, but it's contaminated with significant byproducts. How can I identify and prevent them?

Answer: Byproduct formation is often mechanistically predictable. Let's diagnose the likely culprits based on the synthetic route.

Common ImpurityIdentification (¹H NMR)Probable CausePrevention & Mitigation
Thiazole-4-carboxylic Acid Absence of the S-Methyl singlet (~2.4 ppm); presence of a broad acid proton (>10 ppm).Incomplete activation or hydrolysis of the acyl chloride intermediate.Follow the "Anhydrous Conditions" advice in the Low Yield section. Ensure complete removal of excess thionyl chloride.[1][2]
Methyl thiazole-4-carboxylate Presence of an O-Methyl singlet (~3.9 ppm) instead of the S-Methyl singlet.Methanol contamination in the reaction.Ensure no methanol is used in any preceding step or cleaning procedure. If using sodium thiomethoxide, ensure it's free of residual methanol from its preparation.
Dimethyl Disulfide A sharp singlet around 2.4-2.5 ppm, often overlapping with the product's S-Methyl peak.Oxidation of the thiomethoxide nucleophile.Maintain a strict inert atmosphere (N₂ or Ar) throughout the addition and reaction. Use freshly prepared or purchased sodium thiomethoxide.
Troubleshooting Logic for Purity

G start Analyze Crude Product (¹H NMR, TLC) impurity1 Is Starting Material (Carboxylic Acid) Present? start->impurity1 impurity2 Is Methyl Ester Byproduct Present? impurity1->impurity2 No solution1 Cause: Hydrolysis or Incomplete Activation. Action: Improve drying of glassware/solvents. Ensure full SOCl₂ reaction. impurity1->solution1 Yes impurity3 Is Disulfide Present? impurity2->impurity3 No solution2 Cause: Methanol Contamination. Action: Use anhydrous, alcohol-free solvents and reagents. impurity2->solution2 Yes solution3 Cause: Thiolate Oxidation. Action: Maintain strict inert atmosphere (N₂/Ar). Use fresh nucleophile. impurity3->solution3 Yes end Purify via Column Chromatography impurity3->end No solution1->end solution2->end solution3->end

Caption: A decision-making workflow for diagnosing and resolving common purity issues.

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to thionyl chloride for activating the carboxylic acid? A1: Yes. Oxalyl chloride, often with a catalytic amount of DMF, is an excellent alternative. It typically works at lower temperatures and the byproducts (CO, CO₂) are gaseous, simplifying removal. Other peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also be used to mediate the formation of thioesters directly from the carboxylic acid and thiol, potentially offering a milder, one-pot procedure.[3]

Q2: What is the best way to monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most effective method. Co-spot your reaction mixture with the starting thiazole-4-carboxylic acid. The product, being a less polar thioester, will have a significantly higher Rf value. A good solvent system to start with is 3:1 Petroleum Ether:Acetone or a 7:3 Hexane:Ethyl Acetate mixture.[1][2] The reaction is complete when the starting material spot has been completely consumed.

Q3: What are the critical safety precautions for this synthesis? A3: This procedure involves several hazardous materials that must be handled with care in a certified chemical fume hood.

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Always handle with appropriate gloves and eye protection. Quench any excess slowly with a cooled, dilute base solution.

  • Methanethiol/Thiomethoxide: Extremely foul-smelling and toxic. The odor threshold is in the parts-per-billion range. Any glassware that comes into contact with it should be quenched with bleach or hydrogen peroxide before being removed from the fume hood.

  • Anhydrous Solvents (THF, DCM): Flammable and volatile. Ensure no ignition sources are nearby.

Q4: How should the final product, this compound, be stored? A4: Thioesters are generally stable but can be susceptible to hydrolysis over long periods, especially if exposed to moisture and acidic or basic conditions. For long-term storage, keep the purified product in a sealed vial under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C is ideal).

Detailed Experimental Protocols

Protocol 1: Synthesis of Thiazole-4-carbonyl chloride
  • Place thiazole-4-carboxylic acid (1.0 eq) in an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under an inert atmosphere, add thionyl chloride (SOCl₂) (5-10 eq). An excess is used to serve as both reagent and solvent.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 2 hours.[1][2] The solution should become homogeneous.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate acid traps). This step is critical to avoid side reactions. The resulting crude thiazole-4-carbonyl chloride is a solid or oil and is typically used immediately without further purification.[1][2]

Protocol 2: Synthesis of this compound
  • In a separate, oven-dried flask under an inert atmosphere, suspend sodium thiomethoxide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool this suspension to 0 °C using an ice-water bath.

  • Dissolve the crude thiazole-4-carbonyl chloride from Protocol 1 in a minimal amount of anhydrous THF.

  • Slowly add the acyl chloride solution dropwise to the cooled, stirring suspension of sodium thiomethoxide over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

References

  • Yuan, C., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-948. Available from: [Link]

  • Hatai Ke Yangzhou Materials Co Ltd. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid. CN101475541A. Google Patents.
  • Orchid Chemicals & Pharmaceuticals Ltd. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. CA2483482A1. Google Patents.
  • Asati, V., et al. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2253-2270. Available from: [Link]

  • Yuan, C., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate. Available from: [Link]

  • Al-Zoubi, R. M. (2015). Thioesters synthesis: Recent adventures in the esterification of thiols. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2021). 6.6: Synthesis of Carboxylic Acid Derivatives. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

  • Al-Hourani, B. J. (2018). Optimization of the reaction conditions for the synthesis of 4a. a. ResearchGate. Available from: [Link]

  • Aksakal, S. (2018). Synthesis and polymerization of thioester containing compounds. Queen Mary University of London. Available from: [Link]

  • Merck & Co Inc. (1966). Processes for preparing thiazole carboxylic acids. US3274207A. Google Patents.
  • Al-Zoubi, R. M., et al. (2013). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(11), 1541-1549. Available from: [Link]

  • Bohrium. (2020). review-of-the-synthesis-and-biological-activity-of-thiazoles. Available from: [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available from: [Link]

  • Tan, Y. C., et al. (2021). Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. a. ResearchGate. Available from: [Link]

  • Jo, S., et al. (2023). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. International Journal of Molecular Sciences, 24(16), 12891. Available from: [Link]

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Technical Support Center: Synthesis of S-Methyl Thiazole-4-Carbothioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of S-Methyl thiazole-4-carbothioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this key heterocyclic building block. Our approach is rooted in mechanistic understanding to empower you to not only identify but also proactively prevent the formation of critical impurities.

I. The Synthetic Challenge: A Multi-Step Pathway to Purity

The synthesis of this compound is not a single reaction but a sequence of transformations, each presenting a unique set of challenges and potential impurity pitfalls. A common and logical pathway involves three main stages: the construction of the thiazole core, activation of the C4-carboxylic acid, and finally, the formation of the S-methyl carbothioate. Understanding the intricacies of each stage is paramount to achieving high purity.

Overall Synthetic Workflow

Below is a typical synthetic route from readily available starting materials. This guide will address the potential impurities that can arise at each critical juncture.

Synthetic_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Carboxylic Acid Activation cluster_2 Stage 3: Thioesterification A α-Halopyruvate Derivative C Thiazole-4-carboxylic Acid A->C Cyclization B Thioformamide B->C E Thiazole-4-carbonyl Chloride C->E Activation D Thionyl Chloride (SOCl₂) D->E G This compound E->G Nucleophilic Acyl Substitution F Sodium Thiomethoxide (NaSMe) F->G

Caption: Proposed three-stage synthesis of this compound.

II. FAQs and Troubleshooting by Synthetic Stage

This section addresses specific questions and issues you may encounter. We provide not just solutions, but the reasoning behind them to help you adapt and overcome related challenges.

Stage 1: Hantzsch Synthesis of Thiazole-4-Carboxylic Acid

The Hantzsch thiazole synthesis is a classic and robust method for forming the thiazole ring by reacting an α-halocarbonyl compound with a thioamide.[1][2] However, seemingly minor deviations in starting materials or conditions can lead to persistent impurities.

Frequently Asked Questions (FAQs):

  • Q1: What are the most common starting materials for producing thiazole-4-carboxylic acid via the Hantzsch synthesis?

    • A1: Typically, an ethyl or methyl 3-halo-2-oxopropanoate (an α-halopyruvate derivative) is reacted with thioformamide.[3] The resulting ethyl thiazole-4-carboxylate is then hydrolyzed to the desired carboxylic acid. Using the ester allows for easier purification of the intermediate before the final hydrolysis step.

  • Q2: My reaction is sluggish or incomplete. What are the likely causes?

    • A2: Incomplete reactions are often due to poor quality reagents or suboptimal reaction conditions. Ensure your α-halocarbonyl has not decomposed (they can be lachrymatory and unstable). The thioformamide should be pure. The reaction is typically run in a polar solvent like ethanol; ensure conditions are anhydrous if specified by the procedure to avoid hydrolysis of the starting ester.

Troubleshooting Guide: Impurities from Stage 1

Impurity IDImpurity NamePotential Source / CauseTroubleshooting & Prevention
IMP-01 Unreacted α-HalopyruvateIncomplete reaction; insufficient heating or reaction time.Monitor the reaction by TLC or LC-MS. Ensure stoichiometric balance or a slight excess of the thioamide. Increase reaction time or temperature as needed.
IMP-02 Unreacted ThioformamideUse of excess thioformamide.Use a minimal excess of thioformamide (e.g., 1.1 equivalents). Most thioformamide can be removed during aqueous workup.
IMP-03 Ethyl 5-halothiazole-4-carboxylateImpurities in the starting α-halopyruvate (e.g., di-halogenated species) or side reactions.Use highly pure starting materials. Control reaction temperature to minimize side reactions. This impurity is difficult to remove later, so prevention is key.
IMP-04 Dimerization ProductsSelf-condensation of the α-halopyruvate under basic conditions or side reactions of thioformamide.Maintain a controlled temperature and ensure efficient mixing. Add the base (if any) slowly to the reaction mixture.

Mechanistic Insight: The Hantzsch Synthesis Pathway

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration.

Hantzsch_Mechanism start1 α-Halopyruvate Ester inter1 S-Alkylation Intermediate start1->inter1 SN2 Attack start2 Thioformamide start2->inter1 inter2 Cyclized Hemiaminal inter1->inter2 Intramolecular Cyclization product Thiazole-4-carboxylate (after dehydration) inter2->product - H₂O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Stage 2: Activation of Thiazole-4-Carboxylic Acid

To facilitate the reaction with the sulfur nucleophile, the carboxylic acid must be activated. The most common method is conversion to a highly reactive acyl chloride.

Frequently Asked Questions (FAQs):

  • Q1: Which chlorinating agent is best: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

    • A1: Both are effective. Thionyl chloride is often preferred for its lower cost and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[4] Oxalyl chloride is often used for more sensitive substrates as its byproducts are also volatile, and reactions can sometimes be run under milder conditions with a catalytic amount of DMF.

  • Q2: How do I know the reaction is complete?

    • A2: The reaction is complete when the evolution of gas (SO₂ and HCl for thionyl chloride) ceases. You can also monitor the disappearance of the solid carboxylic acid. It is common to use an excess of the chlorinating agent and remove it by distillation or under vacuum after the reaction. The resulting acyl chloride is often used immediately in the next step without extensive purification.[4]

Troubleshooting Guide: Impurities from Stage 2

Impurity IDImpurity NamePotential Source / CauseTroubleshooting & Prevention
IMP-05 Residual Thiazole-4-carboxylic AcidIncomplete reaction with the chlorinating agent.Use a sufficient excess of the chlorinating agent (e.g., 2-5 equivalents). Ensure adequate reaction time and temperature (often reflux).
IMP-06 Thiazole-4-carboxylic AnhydrideReaction of the acyl chloride product with unreacted carboxylic acid starting material.Ensure the reaction goes to completion. Add the carboxylic acid to the chlorinating agent to maintain an excess of the latter throughout the addition.
IMP-07 Residual Thionyl ChlorideInsufficient removal after the reaction.Remove all volatile materials under high vacuum, possibly with a gentle nitrogen purge. A co-evaporation with a dry, inert solvent like toluene can be effective.
Stage 3: S-Methyl Carbothioate Formation

This is the final, crucial step where the thioester is formed via nucleophilic acyl substitution. The high reactivity of the acyl chloride and the nature of the thiomethoxide nucleophile can lead to several side products.

Frequently Asked Questions (FAQs):

  • Q1: What are the critical parameters for handling sodium thiomethoxide (NaSMe)?

    • A1: Sodium thiomethoxide is highly hygroscopic and a potent nucleophile. It should be handled under an inert atmosphere (e.g., nitrogen or argon). It is also prone to oxidation to dimethyl disulfide, so exposure to air should be minimized. Use a fresh, high-purity source for best results.

  • Q2: The reaction yields are low and I see multiple spots on my TLC. What went wrong?

    • A2: This often points to the presence of water or other nucleophiles. The acyl chloride is extremely reactive and will readily hydrolyze back to the carboxylic acid if water is present.[5] If the solvent (e.g., THF, DCM) is not scrupulously dry, this will be a major side reaction. Low temperatures (e.g., 0 °C to -20 °C) are typically required to control the reactivity and minimize side reactions.

Troubleshooting Guide: Impurities from Stage 3

Impurity IDImpurity NamePotential Source / CauseTroubleshooting & Prevention
IMP-05 Thiazole-4-carboxylic AcidHydrolysis of the acyl chloride (IMP-07) by trace water during the reaction or workup.[5]Ensure all glassware, solvents, and reagents are rigorously dry. Perform the reaction under an inert atmosphere. Use a non-aqueous workup if possible.
IMP-08 Methyl thiazole-4-carboxylateIf methanol was used to prepare the NaSMe and residual methanol is present, it can compete with the thiomethoxide as a nucleophile.Use commercially prepared NaSMe or ensure all methanol is removed after its preparation.
IMP-09 Dimethyl disulfide (DMDS)Oxidation of sodium thiomethoxide by air.Maintain a strict inert atmosphere throughout the addition and reaction. Degas solvents before use.
IMP-10 Over-reaction ProductsReaction of the product with excess thiomethoxide, potentially leading to demethylation or ring-opening under harsh conditions.Use a controlled stoichiometry of NaSMe (typically 1.0-1.2 equivalents). Maintain low temperatures and monitor the reaction to avoid prolonged reaction times.

Mechanistic Insight: Desired Reaction vs. Common Side Reactions

The acyl chloride is a powerful electrophile. While the desired reaction is with the soft sulfur nucleophile, harder nucleophiles like water or alcohols can readily compete.

Side_Reactions cluster_main Thiazole-4-carbonyl Chloride cluster_paths AcylCl Thiazole-COCl NaSMe NaSMe H2O H₂O (trace) MeOH MeOH (trace) Product This compound (Desired Product) NaSMe->Product Acid Thiazole-4-carboxylic Acid (IMP-05) H2O->Acid Ester Methyl thiazole-4-carboxylate (IMP-08) MeOH->Ester

Sources

Thiazole Ring Formation: A Technical Support Center for Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of thiazole-containing compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate and troubleshoot common side reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during thiazole ring formation, offering explanations of the underlying causes and actionable, step-by-step protocols for mitigation.

Issue 1: Formation of an Isomeric Impurity - The 2-Imino-2,3-dihydrothiazole in Hantzsch Synthesis

Question: I am performing a Hantzsch thiazole synthesis with a substituted thiourea and an α-haloketone. My analysis shows a significant amount of an isomer that I suspect is the 2-imino-2,3-dihydrothiazole. Why is this happening, and how can I favor the formation of my desired 2-aminothiazole product?

Answer:

This is a classic and frequently encountered side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The formation of the 2-imino-2,3-dihydrothiazole isomer is a result of a change in the regioselectivity of the cyclization step, which is highly dependent on the reaction's pH.[1][2]

Causality and Mechanism:

The Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-haloketone. Following this, an intramolecular cyclization occurs. The regioselectivity of this cyclization is dictated by which nitrogen atom of the thiourea intermediate attacks the carbonyl carbon.

  • Under acidic conditions: The nitrogen atom attached to the substituent is more likely to be protonated, reducing its nucleophilicity. This favors the attack by the unsubstituted nitrogen, leading to the formation of the 2-imino-2,3-dihydrothiazole isomer.[1]

  • Under neutral or slightly basic conditions: The substituted nitrogen atom is more nucleophilic and preferentially attacks the carbonyl group, leading to the desired 2-aminothiazole product.[1][2]

Visualizing the Reaction Pathways:

Hantzsch_Side_Reaction Reactants α-Haloketone + N-Substituted Thiourea Intermediate Thioether Intermediate Reactants->Intermediate Desired_Product 2-Aminothiazole (Desired Product) Intermediate->Desired_Product Favored Path Side_Product 2-Imino-2,3-dihydrothiazole (Side Product) Intermediate->Side_Product Side Reaction Path Acidic Acidic Conditions Acidic->Side_Product Neutral_Basic Neutral/Slightly Basic Conditions Neutral_Basic->Desired_Product

Caption: Hantzsch Synthesis: Competing Reaction Pathways.

Troubleshooting Protocol:

To suppress the formation of the 2-imino isomer and maximize the yield of your desired 2-aminothiazole, careful control of the reaction pH is paramount.

Step-by-Step Mitigation:

  • Solvent Selection: Begin by using an appropriate solvent. While alcohols like ethanol are common, consider aprotic solvents such as DMF, especially for more complex substrates.

  • pH Adjustment:

    • If your current protocol uses acidic conditions, neutralize the reaction mixture.

    • The addition of a mild, non-nucleophilic base is recommended to maintain a neutral to slightly basic pH throughout the reaction.

  • Base Selection and Stoichiometry:

    • Choose a base that will not compete as a nucleophile. Examples include sodium carbonate (Na₂CO₃) or triethylamine (Et₃N).

    • Start by adding a stoichiometric equivalent of the base relative to any acid present or generated in the reaction. You may need to optimize the amount of base used.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the reaction profile with and without the added base to confirm the suppression of the side product.

Data Summary: pH Control Strategies

ParameterAcidic Conditions (Undesirable)Neutral/Slightly Basic Conditions (Optimal)
Primary Product 2-Imino-2,3-dihydrothiazole2-Aminothiazole
Typical Reagents Often occurs with no base or in the presence of strong acids (e.g., HCl)[1]Addition of Na₂CO₃, Et₃N, or other non-nucleophilic bases.
Rationale Protonation of the substituted nitrogen decreases its nucleophilicity.The substituted nitrogen remains a stronger nucleophile.
Issue 2: Low Yields and Multiple By-products Due to Thioamide Instability

Question: My thiazole synthesis is giving very low yields, and I see multiple spots on my TLC plate that I suspect are degradation products. Could my thioamide be the issue?

Answer:

Yes, the stability of the thioamide starting material is a critical factor that is often overlooked. Thioamides can be susceptible to hydrolysis, especially in the presence of water and under harsh temperature or pH conditions. This leads to the formation of the corresponding amide, which is unreactive in the thiazole ring-forming reaction, thus consuming your starting material and reducing your yield.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent prior to use.

    • Dry all glassware thoroughly in an oven before setting up the reaction.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Purify Starting Materials:

    • Ensure the purity of your thioamide. If it has been stored for a long time, consider recrystallizing it or purifying it by column chromatography.

    • Similarly, ensure the α-haloketone is pure and free from acidic impurities that could catalyze hydrolysis.

  • Optimize Reaction Temperature:

    • While some Hantzsch reactions require heating, excessive temperatures can promote the degradation of the thioamide.

    • Start with a lower reaction temperature and gradually increase it while monitoring the reaction progress. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, which can minimize degradation.[3]

Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of what appears to be a bis-thiazole adduct. What causes this and how can I prevent it?

A1: The formation of bis-thiazole by-products can occur, particularly if there is a stoichiometric imbalance or if the reaction conditions favor further reaction of the initially formed thiazole. This can happen if the 2-amino group of the newly formed thiazole acts as a nucleophile and reacts with another molecule of the α-haloketone.

Prevention Strategies:

  • Controlled Addition: Instead of adding all reagents at once, try a controlled, slow addition of the α-haloketone to the solution of the thioamide. This helps to maintain a low concentration of the electrophile, minimizing the chance of a second reaction.

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the thioamide to ensure that the α-haloketone is completely consumed in the initial reaction.

Q2: Are there any common side reactions to be aware of in other thiazole syntheses, like the Gabriel or Cook-Heilbron methods?

A2: While the Hantzsch synthesis is the most common, other methods also have potential pitfalls:

  • Gabriel Synthesis: This method involves the reaction of an acylaminoketone with a phosphorus pentasulfide (P₄S₁₀). A common issue is incomplete thionation or the formation of oxazole by-products if the reaction conditions are not carefully controlled. Ensuring the quality and reactivity of the P₄S₁₀ is crucial.[4]

  • Cook-Heilbron Synthesis: This synthesis produces 5-aminothiazoles from α-aminonitriles and carbon disulfide or other sulfur-containing reagents. Side reactions can include the formation of thioureas or other condensation products, particularly if the reaction is not carried out under mild conditions.[5]

Q3: My product is an oil and is difficult to purify. What are some effective purification strategies for thiazoles?

A3: Purification of thiazoles can indeed be challenging. Here are a few approaches:

  • Column Chromatography: This is the most common method for purifying oily products. A range of silica gel and solvent systems can be employed.

  • Salt Formation: If your thiazole has a basic nitrogen, you can try forming a salt (e.g., a hydrochloride or hydrobromide salt). Salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.

  • Recrystallization with Activated Charcoal: If your product is a solid but is contaminated with colored impurities, recrystallizing from a suitable solvent with the addition of a small amount of activated charcoal can help to remove these impurities.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(1), 1-38. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

Sources

Technical Support Center: Purification of S-Methyl Thiazole-4-carbothioate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of S-Methyl thiazole-4-carbothioate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a user-friendly question-and-answer format. Here, we address specific challenges you may encounter during the column chromatography purification of this compound, offering practical, field-tested solutions grounded in scientific principles.

I. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the stationary and mobile phase for the column chromatography of this compound?

A1: For a moderately polar compound like this compound, normal-phase chromatography on silica gel is an excellent starting point. A common and effective mobile phase system to begin with is a mixture of a non-polar solvent like petroleum ether (or hexanes) and a moderately polar solvent such as ethyl acetate or acetone.

Based on literature for similar thiazole derivatives, a mobile phase of petroleum ether:acetone (3:1) is a recommended starting point for initial Thin Layer Chromatography (TLC) analysis.[1] Your goal on the TLC plate is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound spot, as this typically translates to good separation on a column.

Q2: How can I effectively monitor the progress of the column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring your column. Collect fractions of a consistent volume and spot them on a TLC plate alongside a spot of your crude starting material. Visualize the spots under a UV lamp (typically at 254 nm) or by using a suitable staining agent if the compound is not UV-active. This will allow you to identify which fractions contain your desired product and assess their purity.

Q3: My this compound seems to be degrading on the silica gel column. What can I do?

A3: Thioesters can be susceptible to hydrolysis, especially on acidic stationary phases like silica gel.[2][3] If you observe streaking on your TLC plate or a lower than expected yield from your column, consider the following:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), added to your mobile phase.

  • Switch to a different stationary phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

Q4: What are the likely impurities I should be trying to separate from this compound?

A4: The impurities will largely depend on the synthetic route used. A plausible synthesis involves the conversion of thiazole-4-carboxylic acid to the corresponding thioester.[4] In this case, potential impurities could include:

  • Unreacted thiazole-4-carboxylic acid: This is a more polar impurity and should have a much lower Rf value on a normal-phase TLC.

  • Reagents used in the thioesterification: For example, if a coupling agent like 1,1'-carbonyldiimidazole (CDI) is used, residual imidazole could be present.

  • Byproducts of the thiazole ring synthesis: If the thiazole ring was constructed via a Hantzsch synthesis, unreacted α-haloketones or thioamides could be present.[5][6][7]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Poor or no separation of the desired product from impurities. 1. Inappropriate mobile phase polarity: The eluent may be too strong (high polarity), causing all compounds to elute quickly, or too weak (low polarity), resulting in everything remaining at the top of the column. 2. Co-eluting impurities: An impurity may have a very similar polarity to your product in the chosen solvent system.1. Optimize the mobile phase using TLC: Systematically vary the ratio of your polar and non-polar solvents. Aim for a solvent system that gives your product an Rf of 0.2-0.4 and maximizes the separation from other spots.[8] 2. Try a different solvent system: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For example, if you are using petroleum ether/ethyl acetate, try switching to dichloromethane/methanol.
The product is eluting very slowly or not at all. 1. Mobile phase is too weak (low polarity). 2. Strong adsorption to the stationary phase: The thiazole nitrogen and the thioester carbonyl can interact strongly with the silica gel.1. Gradually increase the polarity of the mobile phase: This can be done by slowly increasing the percentage of the more polar solvent in your eluent mixture. 2. Consider a stronger polar solvent: If a gradual increase is not effective, switch to a more polar solvent in your mobile phase mixture (e.g., from ethyl acetate to acetone or methanol).
The collected fractions are very dilute. The column was overloaded with the crude material. Use an appropriate amount of silica gel: A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude product.
The bands on the column are not straight, leading to poor separation. 1. Poor column packing. 2. Insoluble material in the sample. 3. Cracking of the silica gel bed. 1. Ensure the silica gel is packed uniformly as a slurry. 2. Filter your crude sample before loading it onto the column. 3. Apply the sample in a small volume of solvent and avoid letting the top of the column run dry.

III. Experimental Protocols

A. Protocol for Column Chromatography Purification

This protocol is a general guideline and should be optimized based on your specific crude material and the results of your initial TLC analysis.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approximately 0.5 cm).
  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., petroleum ether).
  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
  • Add another thin layer of sand on top of the silica gel bed.
  • Drain the excess solvent until the solvent level is just at the top of the sand.

2. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Carefully add the sample solution to the top of the column using a pipette.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
  • Gently add a small amount of your mobile phase to rinse the sides of the column and allow it to adsorb.

3. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.
  • Begin eluting the column, collecting fractions in test tubes or vials.
  • Monitor the separation by TLC.
  • Once the desired compound begins to elute, you may consider gradually increasing the polarity of the mobile phase to speed up the elution of more polar compounds if necessary.

4. Product Isolation:

  • Combine the pure fractions containing this compound.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
B. Protocol for Purity Assessment by HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • A reversed-phase C18 column is generally suitable for this type of compound.[9]

2. Mobile Phase:

  • A mixture of acetonitrile and water (or a buffer solution) is a common mobile phase for reversed-phase HPLC of thiazole derivatives.[9]
  • A good starting point is a gradient elution from a lower to a higher concentration of acetonitrile.

3. Sample Preparation:

  • Prepare a stock solution of your purified this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Prepare a series of dilutions from the stock solution to create a calibration curve.

4. Analysis:

  • Inject your samples onto the HPLC system.
  • Monitor the elution at a suitable wavelength (you may need to determine the UV max of your compound).
  • Determine the purity of your sample by calculating the area percentage of the main peak.

IV. Visualizations

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation cluster_qc Quality Control Crude Crude S-Methyl thiazole-4-carbothioate TLC TLC Analysis to Determine Mobile Phase Crude->TLC Pack Pack Silica Gel Column TLC->Pack Optimized Solvent System Load Load Crude Product Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure S-Methyl thiazole-4-carbothioate Evaporate->Pure Purity Purity Assessment (HPLC/GC-MS) Pure->Purity

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Separation Observed Check_Rf Is Rf of Product ~0.2-0.4? Start->Check_Rf Adjust_Polarity Adjust Mobile Phase Polarity Check_Rf->Adjust_Polarity No Check_Streaking Is there streaking on TLC? Check_Rf->Check_Streaking Yes Adjust_Polarity->Check_Rf Success Improved Separation Adjust_Polarity->Success Rf Optimized Change_Solvent Try a Different Solvent System Change_Solvent->Check_Rf Change_Solvent->Success Better Separation Check_Streaking->Change_Solvent No Deactivate_Silica Deactivate Silica with Triethylamine Check_Streaking->Deactivate_Silica Yes Deactivate_Silica->Check_Streaking Change_Stationary Change Stationary Phase (e.g., Alumina) Deactivate_Silica->Change_Stationary Still streaking Change_Stationary->Success

Caption: Troubleshooting logic for poor separation during column chromatography.

V. References

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]

  • Stability of thioester intermediates in ubiquitin-like modifications. PMC. Available at: [Link]

  • GC-MS analysis of thiols from air: what are options to concentrate sapmle? ResearchGate. Available at: [Link]

  • Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. ResearchGate. Available at: [Link]

  • A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters. ResearchGate. Available at: [Link]

  • An asymmetric thiazolo-thiazole derivative as a solvatochromic, reversible and self-color recovery acid–base molecular switch. Journal of Materials Chemistry C. Available at: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Ain Shams Engineering Journal. Available at: [Link]

  • Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. MDPI. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available at: [Link]

  • A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis and structure-activity relationships in a series of antiinflammatory corticosteroid analogues, halomethyl androstane-17 beta-carbothioates and -17 beta-carboselenoates. PubMed. Available at: [Link]

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Available at: [Link]

  • CHEM 2325 Module 23: Esterification via Alkylation. YouTube. Available at: [Link]

  • Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. Available at: [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available at: [Link]

  • Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. PubMed. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Stable thioesters in biological millieu? Chemistry Stack Exchange. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate. Available at: [Link]

  • Synthesis of carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

  • Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Frontiers. Available at: [Link]

  • Synthesis and Structure-Activity Relationships in a Series of Antiinflammatory Corticosteroid Analogues, Halomethyl Androstane-l7/3-~arbothioates. and. - 17fl-carboselenoates. ResearchGate. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. Available at: [Link]

Sources

Stability and storage conditions for S-Methyl thiazole-4-carbothioate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: S-Methyl thiazole-4-carbothioate

Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key reagent throughout its lifecycle in your laboratory. We will address common questions and troubleshooting scenarios based on the fundamental chemical principles governing its structure, which features a reactive thioester functional group and an aromatic thiazole core.

Frequently Asked Questions (FAQs)

This section provides proactive guidance on the optimal storage and handling of this compound to prevent degradation and ensure experimental reproducibility.

Q1: What are the ideal storage conditions for this compound?

The stability of this compound is contingent on minimizing exposure to atmospheric antagonists. The molecule possesses two primary sites of reactivity: the thioester linkage, which is susceptible to hydrolysis, and the thiazole ring, which can undergo oxidation.[1][2]

Causality: The primary goal of proper storage is to mitigate the risk of hydrolysis of the thioester bond and oxidation of the sulfur atom within the thiazole ring. Low temperatures reduce the kinetic energy of molecules, slowing the rate of all chemical degradation reactions. An inert atmosphere prevents reactions with atmospheric oxygen and moisture.

For optimal stability, we recommend the following conditions, summarized in the table below:

Parameter Short-Term (1-4 weeks) Long-Term (>1 month) Rationale
Temperature 2–8 °C (Refrigerated)[3]≤ -20 °C (Frozen)Reduces reaction rates for hydrolysis and oxidation. For maximum longevity, storage at -80 °C is preferable, as it significantly limits the degradation of thiol-related compounds.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly preventing oxidation and hydrolysis.[5]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Thiazole-containing compounds, particularly those with aromatic substituents, can be susceptible to photodegradation.[6]
Container Tightly Sealed VialTightly Sealed Vial with Parafilm®Prevents ingress of air and moisture. A secondary seal provides extra protection for long-term storage.[7]
Q2: How should I handle the compound during routine experimental use?

Proper handling technique is as critical as long-term storage. Each time the container is opened, the compound is exposed to potential degradation.

Expertise & Experience: The key is to treat the compound as air and moisture-sensitive. Thioesters are significantly more reactive towards nucleophiles than their oxygen-ester counterparts, and water is a potent nucleophile.[2]

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: Conduct all weighing and transfers in a glovebox or under a gentle stream of inert gas (argon or nitrogen).[5]

  • Dispensing: Use only clean, dry spatulas or syringes for portioning.

  • Resealing: Before closing the vial, flush the headspace with an inert gas to displace any air that entered.[5] Reseal the cap tightly and wrap with Parafilm® for added security.

  • Return to Storage: Promptly return the compound to its recommended storage condition.

Q3: What are the primary chemical degradation pathways for this compound?

Understanding the potential degradation pathways allows for the rational design of experiments and interpretation of unexpected results.

  • Thioester Hydrolysis: This is the most probable degradation route. The thioester linkage can be cleaved by water, a reaction catalyzed by both acid and base, to yield thiazole-4-carboxylic acid and methanethiol.[2][8][9] This reaction is thermodynamically favorable.[10]

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized by atmospheric oxygen, potentially forming an N-oxide or a non-aromatic sulfoxide/sulfone.[1] This disrupts the aromaticity and chemical identity of the molecule.

  • Photodegradation: Exposure to light, particularly UV, can induce degradation. Some substituted thiazoles react with singlet oxygen via cycloaddition, leading to ring cleavage and rearrangement.[6]

Q4: What solvents should I use for preparing stock solutions of this compound?

Solvent choice is critical for maintaining the stability of the compound in solution.

Trustworthiness: The use of inappropriate solvents is a common source of silent experimental failure. A self-validating protocol demands solvents that are inert to the compound.

  • Recommended: High-purity, anhydrous aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene. Ensure solvents are obtained from a sealed bottle or have been freshly dried.

  • Use with Caution: Protic solvents like methanol or ethanol can slowly react with the thioester (transesterification). If their use is unavoidable, prepare solutions immediately before the experiment and do not store them.

  • Avoid: Do not store stock solutions in aqueous buffers or solvents containing significant amounts of water. If an aqueous solution is required for an assay, it must be prepared fresh from a concentrated stock in an anhydrous solvent and used immediately. The rate of hydrolysis is highly dependent on pH.[9]

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that may arise during your experiments.

Q1: My experimental results are inconsistent or have low yields. Could the reagent be the problem?

Yes, reagent instability is a frequent cause of poor reproducibility. Use the following workflow to diagnose the issue.

G cluster_causes Potential Causes cluster_analysis Analytical Methods start Inconsistent Results / Low Yield storage Improper Storage? (Temp, Atmosphere, Light) start->storage handling Handling Protocol? (Moisture, Air Exposure) start->handling solvent Solvent Quality? (Anhydrous, Protic vs. Aprotic) start->solvent check_purity Action: Check Compound Purity storage->check_purity handling->check_purity solvent->check_purity tlc TLC: Check for new spots check_purity->tlc lcms LC-MS: Look for parent mass and degradation products check_purity->lcms nmr ¹H NMR: Compare to reference spectrum check_purity->nmr purity_ok Purity Confirmed tlc->purity_ok purity_bad Degradation Detected tlc->purity_bad lcms->purity_ok lcms->purity_bad nmr->purity_ok nmr->purity_bad other_vars Conclusion: Reagent is stable. Investigate other experimental variables. purity_ok->other_vars solution Solution: Prepare Fresh Stock using Anhydrous Protocol purity_bad->solution

Caption: Troubleshooting workflow for inconsistent experimental results.

Q2: I suspect degradation. How can I confirm this and identify the culprit?

If you suspect degradation, an analytical assessment is necessary.

  • Thin-Layer Chromatography (TLC): A quick and easy first step. Run a sample of your compound against a fresh or trusted standard if available. The appearance of new, more polar spots (lower Rf) often indicates hydrolysis to the carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.

    • Look for a decrease in the peak area for the parent mass of this compound.

    • Search for the mass of the primary hydrolysis product: thiazole-4-carboxylic acid . This is a clear indicator of moisture contamination.

  • Proton NMR (¹H NMR): Compare the spectrum of your sample to a reference spectrum. The disappearance of the S-Methyl singlet (around 2.5 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm) would confirm hydrolysis.

Q3: My solid compound has developed a pungent, unpleasant odor and/or has changed color. What does this signify?

Expertise & Experience: Thioesters can degrade to release thiols, which are known for their strong, unpleasant odors. Methanethiol, the byproduct of hydrolysis, is a volatile gas with a distinct smell. A color change, typically darkening, often indicates complex oxidative degradation or polymerization pathways.

Authoritative Grounding: These physical changes are definitive signs of chemical instability. The compound's purity is compromised. It is strongly recommended to discard the material and procure a fresh batch. Do not attempt to use visibly degraded material, as it will produce unreliable and unpublishable results.

Caption: The primary degradation pathway via hydrolysis.

References

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • synthesis of thiazoles. YouTube. [Link]

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  • Handling thiols in the lab. Reddit. [Link]

  • Thioester - Wikipedia. Wikipedia. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Hydrolysis of Thioesters Explained. Pearson+. [Link]

  • NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE Safety Data Sheet. Axxence. [Link]

  • Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Center for Biotechnology Information. [Link]

  • A Mechanistic Study of Thioester Hydrolysis with Heavy Atom Kinetic Isotope Effects. ACS Publications. [Link]

  • The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Springer. [Link]

Sources

Troubleshooting low yields in acylation reactions with S-Methyl thiazole-4-carbothioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acylation reactions utilizing S-Methyl thiazole-4-carbothioate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this heterocyclic thioester as an acylating agent. Here, we address common challenges, provide in-depth scientific explanations for reaction outcomes, and offer systematic troubleshooting strategies to optimize your reaction yields and purity.

Understanding the Reagent: this compound

This compound is a valuable acylating agent, belonging to the thioester class of compounds. Thioesters are generally more reactive than their corresponding oxygen ester counterparts but are often more stable and easier to handle than highly reactive acyl chlorides.[1][2] This reactivity profile makes them suitable for a range of transformations, particularly for the acylation of amines and other nucleophiles to form amides and corresponding derivatives.[3][4]

The enhanced reactivity of thioesters stems from two primary factors:

  • Reduced Resonance Stabilization: The overlap between the 3p orbital of the sulfur and the 2p orbitals of the carbonyl group is less effective compared to the 2p-2p overlap in an oxygen ester. This makes the carbonyl carbon of a thioester more electrophilic and ketone-like.[2]

  • Superior Leaving Group: The methanethiolate anion (CH₃S⁻) is a weaker base and therefore a better leaving group than an alkoxide (RO⁻), which facilitates the nucleophilic acyl substitution.[1]

The presence of the thiazole ring introduces unique electronic properties and potential reactivity sites that must be considered during reaction design and troubleshooting.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during your experiments.

Q1: My acylation reaction has a low yield, and I'm recovering a significant amount of my starting amine/nucleophile. What are the likely causes and how can I fix it?

This is a common issue that typically points to insufficient reactivity or non-optimal reaction conditions. Let's break down the potential causes and solutions.

Potential Causes:

  • Insufficient Nucleophile Activation/Incorrect Base: The nucleophilicity of your starting material (e.g., an amine) may not be high enough to attack the thioester efficiently without appropriate activation. The choice and stoichiometry of the base are critical.

  • Sub-optimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

  • Poor Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates, directly impacting the reaction rate.

  • Steric Hindrance: Either the nucleophile or the thioester might be sterically hindered, slowing down the reaction rate.

Troubleshooting & Optimization Protocol:

  • Re-evaluate Your Base Selection:

    • Principle: A base is often required to deprotonate the nucleophile (e.g., an amine) to increase its nucleophilicity, or to scavenge the methanethiol byproduct.

    • Recommendation: For moderately nucleophilic amines, a non-nucleophilic organic base is often a good starting point. If you are not seeing any reaction, consider a stronger base. However, be cautious with very strong bases like organolithiums, as they can deprotonate the C2-proton of the thiazole ring, leading to undesired side reactions.[5]

    • Actionable Protocol:

      • Start with 1.1-1.5 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • If the reaction is still sluggish, consider switching to a stronger, non-nucleophilic amidine base such as 1,8-Diazabicycloundec-7-ene (DBU), which has been shown to be effective in N-acylation reactions with thioesters.[3]

      • Ensure your base is anhydrous, as water can hydrolyze the thioester.

  • Optimize Reaction Temperature and Time:

    • Principle: Increasing the temperature provides the necessary energy to overcome the activation barrier.

    • Actionable Protocol:

      • Begin the reaction at room temperature and monitor by TLC or LC-MS.

      • If no significant product formation is observed after 2-4 hours, gradually increase the temperature in 20 °C increments (e.g., to 40 °C, 60 °C, then 80 °C).

      • For each temperature, allow the reaction to proceed for several hours, monitoring for product formation and consumption of starting material.

  • Screen Different Solvents:

    • Principle: The solvent should fully dissolve your reactants. Polar aprotic solvents are generally preferred for this type of reaction as they can stabilize charged intermediates without interfering with the nucleophile.

    • Actionable Protocol:

      • If you are using a non-polar solvent like toluene or hexane, switch to a polar aprotic solvent.

      • Set up small-scale parallel reactions in solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) to identify the optimal medium.

ParameterRecommended Starting Conditions & Variations
Base (equivalents) 1. Triethylamine (1.2 eq) 2. DIPEA (1.2 eq) 3. DBU (1.1 eq)
Solvent 1. DCM 2. THF 3. Acetonitrile 4. DMF (for less soluble substrates)
Temperature 1. Room Temperature (20-25 °C) 2. 50 °C 3. 80 °C
Concentration Start at 0.1 M, can increase to 0.5 M if no solubility issues arise.
Q2: My reaction is messy, with multiple unidentified byproducts. What are the potential side reactions?

The formation of multiple products suggests that side reactions are competing with your desired acylation. With this compound, there are specific functionalities to be aware of.

Potential Causes & Side Reactions:

  • Thiazole Ring Deprotonation: The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base.[5] The resulting carbanion can then react with another molecule of the thioester or other electrophiles in the mixture.

  • Bis-Acylation: If your nucleophile has more than one reactive site (e.g., a primary amine), it's possible for it to be acylated twice, especially if an excess of the thioester or a highly activating base is used.

  • Reaction with Methanethiol Byproduct: The methanethiol (CH₃SH) generated during the reaction is a nucleophile itself and could potentially participate in side reactions, although this is less common in the context of forming a more stable amide.[6][7]

  • Decomposition of Starting Material: this compound might be unstable under very harsh basic or high-temperature conditions, leading to decomposition.

Troubleshooting & Optimization Protocol:

  • Mitigate Thiazole Ring Reactivity:

    • Principle: Avoid excessively strong bases that can deprotonate the thiazole ring.

    • Actionable Protocol:

      • If you are using a very strong base (e.g., NaH, LDA, or BuLi), switch to a milder organic base like DIPEA or DBU.

      • Add the base slowly and at a low temperature (e.g., 0 °C) to control the reaction's exotherm and minimize side reactions.

  • Control Stoichiometry to Avoid Bis-Acylation:

    • Principle: Limiting the amount of the acylating agent can prevent multiple acylations of the nucleophile.

    • Actionable Protocol:

      • Use a strict 1:1 stoichiometry of your nucleophile to this compound.

      • If bis-acylation is still observed, try using a slight excess of the nucleophile (e.g., 1.1 equivalents) to ensure the thioester is the limiting reagent.

  • Ensure Reagent Purity:

    • Principle: Impurities in either the nucleophile or the thioester can lead to unexpected byproducts.

    • Actionable Protocol:

      • Verify the purity of your this compound by ¹H NMR or LC-MS before use.

      • Ensure your amine/nucleophile is pure and free of other nucleophilic contaminants.

      • Always use anhydrous solvents and reagents to prevent hydrolysis of the thioester.

Visualizing the Process

To aid in troubleshooting, the following diagrams illustrate the key reaction pathway and a potential troubleshooting workflow.

Acylation_Mechanism cluster_main Desired Acylation Pathway cluster_side Potential Side Reaction Thioester S-Methyl thiazole-4-carbothioate Thioester_C2 Thiazole Ring Amine R-NH₂ (Nucleophile) Tetrahedral_Int Tetrahedral Intermediate Amine->Tetrahedral_Int + Thioester Base Base Base->Amine Activates Amide_Product Desired Amide Product Tetrahedral_Int->Amide_Product - CH₃S⁻ Thiolate Methanethiolate (Leaving Group) Protonated_Base Protonated Base Thiolate->Protonated_Base + Base-H⁺ C2_Anion C2-Anion (Reactive Intermediate) Thioester_C2->C2_Anion Strong_Base Strong Base Strong_Base->Thioester_C2 Deprotonates C2-H Byproduct Unwanted Byproducts C2_Anion->Byproduct Reacts with Electrophiles

Caption: Desired acylation pathway versus a potential side reaction involving deprotonation of the thiazole ring.

Troubleshooting_Workflow Start Low Yield in Acylation Reaction Check_Reagents 1. Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Stoichiometry 2. Confirm Stoichiometry (1:1 or slight excess of amine) Check_Reagents->Check_Stoichiometry Optimize_Base 3. Optimize Base (e.g., TEA -> DIPEA -> DBU) Check_Stoichiometry->Optimize_Base Optimize_Temp 4. Optimize Temperature (RT -> 50°C -> 80°C) Optimize_Base->Optimize_Temp Optimize_Solvent 5. Screen Solvents (DCM, THF, MeCN, DMF) Optimize_Temp->Optimize_Solvent Analysis Analyze Results (TLC / LC-MS) Optimize_Solvent->Analysis Analysis->Optimize_Base No Improvement, Re-evaluate Success Successful Optimization Analysis->Success Yield Improved

Caption: A systematic workflow for troubleshooting low yields in acylation reactions.

References

  • Soderberg, T. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

  • Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. [Link]

  • Wikipedia contributors. (2023, December 27). Methionine. Wikipedia. [Link]

  • Chen, J., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(10), 3465-3468. [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

  • Caproiu, M. T., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(7), 1647. [Link]

  • Anonymous. (2017, December 27). Among thioester and ester which has more electrophilic carbonyl carbon? Chemistry Stack Exchange. [Link]

  • Li, Y., et al. (2024). Design and Synthesis of Aryl Amide Derivatives Containing Thiazole as Type III Secretion System Inhibitors against Pseudomonas aeruginosa. Journal of Agricultural and Food Chemistry. [Link]

  • Kleinjan, W. E., et al. (2007). Reactions between methanethiol and biologically produced sulfur particles. Environmental Science & Technology, 41(10), 3657-3662. [Link]

  • Ouarna, S., et al. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Oriental Journal of Chemistry, 31(2), 913-919. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Wikipedia contributors. (2024, January 10). Thiazole. Wikipedia. [Link]

  • Wikipedia contributors. (2023, November 28). Thioester. Wikipedia. [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Furia, M., et al. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 52(23), 3046-3049. [Link]

  • Adam, M. R., & Whitesides, G. M. (2014). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of Life and Evolution of the Biosphere, 44(2), 127-140. [Link]

  • Jaramillo, L. M., et al. (2009). Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates. The Journal of Physical Chemistry A, 113(23), 6595-6604. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Bala, M., et al. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 48(83), 10302-10304. [Link]

  • Rowe, S. F., et al. (2022). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv. [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chen, L. J., Kuo, C. J., & Liang, C. F. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(15), 10501–10507. [Link]

  • Anonymous. (2017, September 4). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Anonymous. Alkyl and aryl amides synthesized via radical aminocarbonylation... ResearchGate. [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Anonymous. (2010, June 24). Which is more reactive in nucleophilic acyl substitution: Thioester or Ester? Student Doctor Network. [Link]

  • Rostami, A., Rostami, A., & Ghaderi, A. (2015). Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources. The Journal of Organic Chemistry, 80(17), 8694–8704. [Link]

Sources

Byproducts formed during the synthesis of S-Methyl thiazole-4-carbothioate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of S-Methyl thiazole-4-carbothioate. As a key intermediate in the synthesis of various pharmaceutically active compounds, ensuring its purity and optimizing its yield are of paramount importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Overview of the Synthetic Pathway

The most logical and common synthetic route to this compound involves a two-step process starting from thiazole-4-carboxylic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl derivative, typically the acyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial for activating the carbonyl group for subsequent nucleophilic attack.

  • Thioesterification: The resulting thiazole-4-carbonyl chloride is then reacted with a methyl sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methanethiol (MeSH) in the presence of a base, to form the desired this compound.

This synthetic approach, while generally effective, is susceptible to the formation of several byproducts that can complicate purification and reduce the overall yield and purity of the final product.

II. Visualizing the Reaction and Byproduct Formation

The following diagram illustrates the main synthetic pathway and the points at which common byproducts are formed.

Synthesis_Byproducts cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Thioesterification A Thiazole-4-carboxylic Acid B Thiazole-4-carbonyl Chloride A->B + SOCl₂ D Unreacted Starting Material A->D Incomplete Reaction E Thiazole-4-carboxylic Anhydride A->E Side Reaction F Degradation Products B->F Harsh Conditions G This compound B->G + NaSMe I Methyl thiazole-4-carboxylate B->I + MeOH impurity J Thiazole-4-carboxylic Acid (from hydrolysis) B->J + H₂O L 4-Thiazolylmethanol B->L Over-reduction (if reducing agents present) C Thionyl Chloride (SOCl₂) C->B G->J Hydrolysis H Sodium Thiomethoxide (NaSMe) H->G K Dimethyl Disulfide (DMDS) H->K Oxidation

Caption: Synthetic pathway and potential byproduct formation.

III. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Step 1: Acyl Chloride Formation

Q1: My conversion of thiazole-4-carboxylic acid to the acyl chloride is incomplete. How can I improve this?

A1: Incomplete conversion is often due to insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.

  • Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation[1][2]. However, its reactivity can be influenced by temperature and the presence of impurities. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, SO₂, and HCl[3].

  • Troubleshooting:

    • Increase Reaction Temperature: Gently refluxing the reaction mixture can drive the reaction to completion. A typical procedure involves refluxing the carboxylic acid in an excess of thionyl chloride for 2-3 hours[1].

    • Use a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.

    • Ensure Anhydrous Conditions: Thionyl chloride reacts readily with water. The presence of moisture in the starting material or solvent will consume the reagent and reduce the yield of the desired acyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: I am observing the formation of a high molecular weight byproduct during the acyl chloride formation step. What could it be?

A2: This is likely the corresponding carboxylic anhydride.

  • Causality: The thiazole-4-carboxylic anhydride can form through the reaction of the acyl chloride intermediate with unreacted thiazole-4-carboxylic acid. This is more likely to occur if the reaction is not driven to completion or if localized high concentrations of the acyl chloride are present.

  • Troubleshooting:

    • Slow Addition of Chlorinating Agent: If using a solvent, adding the thionyl chloride dropwise to a solution of the carboxylic acid at a controlled temperature can minimize this side reaction.

    • Use of Excess Chlorinating Agent: Using a slight excess of thionyl chloride can help to ensure that all the carboxylic acid is converted to the acyl chloride, leaving no starting material to form the anhydride.

Step 2: Thioesterification

Q3: My final product is contaminated with methyl thiazole-4-carboxylate. What is the source of this impurity?

A3: The presence of the methyl ester is a strong indication of methanol contamination.

  • Causality: Acyl chlorides are highly reactive and will readily react with alcohols to form esters. If the sodium thiomethoxide used was prepared from methanol and a sodium base, residual methanol can compete with the thiomethoxide in the reaction with the acyl chloride.

  • Troubleshooting:

    • Use High-Purity Sodium Thiomethoxide: Ensure that the sodium thiomethoxide is free of residual methanol. If preparing it in-house, ensure the methanol is completely removed before the addition of the acyl chloride.

    • Alternative Reagents: Consider using methanethiol gas with a non-nucleophilic base like triethylamine. This avoids the use of methanol altogether.

Q4: I have a significant amount of thiazole-4-carboxylic acid in my crude product. How can I prevent its formation?

A4: The presence of the starting carboxylic acid in the final product is most likely due to hydrolysis.

  • Causality: Both the acyl chloride intermediate and the final thioester product are susceptible to hydrolysis in the presence of water[4]. Thioesters can undergo hydrolysis under both acidic and basic conditions[5].

  • Troubleshooting:

    • Strict Anhydrous Conditions: As with the first step, it is critical to maintain anhydrous conditions throughout the thioesterification reaction and work-up.

    • Controlled Work-up: During the aqueous work-up, minimize the contact time with water and consider using a buffered solution to control the pH. Extraction with a non-polar organic solvent should be performed promptly.

    • Purification: The carboxylic acid can typically be removed from the desired thioester by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. However, be aware that prolonged exposure to a strong base can also hydrolyze the thioester product.

Q5: My reaction mixture has a strong, unpleasant odor, and I'm seeing a byproduct with a higher retention time in my GC-MS analysis.

A5: This is likely due to the formation of dimethyl disulfide (DMDS).

  • Causality: Thiols and thiolate anions are susceptible to oxidation to form disulfides. Sodium thiomethoxide can be oxidized by atmospheric oxygen to form dimethyl disulfide.

  • Troubleshooting:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Fresh Reagents: Use freshly prepared or purchased sodium thiomethoxide. Older batches may have already undergone partial oxidation.

IV. Experimental Protocols

Protocol 1: Synthesis of Thiazole-4-carbonyl Chloride (Adapted from a similar procedure[1])
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, place thiazole-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude thiazole-4-carbonyl chloride is often used directly in the next step without further purification.

Protocol 2: Synthesis of S-Methyl Thioester (General Procedure[6])
  • Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude thiazole-4-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, dichloromethane).

  • Nucleophile Addition: Cool the solution in an ice bath and add a solution or suspension of sodium thiomethoxide (1.0-1.2 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and brine. A wash with a dilute solution of sodium bicarbonate can be used to remove any unreacted carboxylic acid, but with caution to avoid product hydrolysis.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

V. Data Summary

The following table summarizes the key reactants, products, and potential byproducts with their molecular weights for easy reference during analysis.

Compound NameStructureMolecular Weight ( g/mol )Role
Thiazole-4-carboxylic AcidC₄H₃NO₂S129.14Starting Material
Thionyl ChlorideSOCl₂118.97Reagent
Thiazole-4-carbonyl ChlorideC₄H₂ClNOS147.58Intermediate
Sodium ThiomethoxideCH₃NaS70.09Reagent
This compound C₅H₅NOS₂ 159.23 Product
Methyl thiazole-4-carboxylateC₅H₅NO₂S143.16Byproduct
Dimethyl DisulfideC₂H₆S₂94.20Byproduct
Thiazole-4-carboxylic AnhydrideC₈H₄N₂O₃S₂240.26Byproduct

VI. References

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules.

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate.

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

  • Thioester. Wikipedia.

  • Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal.

  • Thioester synthesis by alkylation. Organic Chemistry Portal.

  • Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing.

  • Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl3. ResearchGate.

  • Thiazole. Wikipedia.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

  • CN105924372A - Production method for dimethyl disulfide. Google Patents.

  • How to co-produce Sodium thiomethoxide and dimethyl sulfide? - FAQ - Guidechem. Guidechem.

  • The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group.

  • 2,4-Dimethylthiazole. Organic Syntheses Procedure.

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH.

  • US3274207A - Processes for preparing thiazole carboxylic acids. Google Patents.

  • CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.

  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. oatext.com.

  • WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.

  • Thioester: Bonding, Synthesis, and Reactions. Chemistry Learner.

  • Sodium thiomethoxide 95 5188-07-8. Sigma-Aldrich.

  • Simultaneous Analysis of Urinary 2-Thiothiazolidine-4-carboxylic acid and Thiocarbamide as a Biological Exposure. KoreaMed Synapse.

  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed.

  • Synthesis of biologically important new 1, 4- benzothiazines bearing thiazole substituted aroyl moiety. SciSpace.

  • Thiazole synthesis. Organic Chemistry Portal.

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.

  • Product Class 17: Thiazoles. Thieme Connect.

  • preparation of acyl chlorides (acid chlorides). Chemguide.

  • Supporting Information ©Wiley-VCH 2021 69451 Weinheim, Germany RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. wiley.com.

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. NIH.

  • 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Chemistry LibreTexts.

  • Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses.

  • US7030230B2 - Process of purifying phosphoramidites. Google Patents.

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC - NIH.

  • (PDF) Thiazole Ring—A Biologically Active Scaffold. ResearchGate.

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.

  • Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. American Chemical Society.

  • Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides Julie Di Adamo1, Nathalie Ollivier1, Vin. ChemRxiv.

  • Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. ACS Publications.

  • 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts.

  • Method Development for Quantification of Total Reduced Sulfur Compounds in Liquid Matrices. Diva-Portal.org.

  • How to synthesis Sodium thiomethoxide. ChemicalBook.

  • Base‐promoted synthesis of thioesters from acid chlorides and thiols.. ResearchGate.

  • (12) United States Patent. Googleapis.com.

  • Thiol vs carboxylic acid reactivity to acyl chlorides?. Chemistry Stack Exchange.

Sources

Technical Support Center: Monitoring S-Methyl Thiazole-4-Carbothioate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals who are monitoring reactions involving S-Methyl thiazole-4-carbothioate. As a molecule combining a basic thiazole heterocycle with a potentially labile carbothioate linkage, its reaction monitoring presents unique challenges. This document offers troubleshooting strategies and validated protocols for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), grounded in established chromatographic principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the analysis of this compound and related derivatives.

TLC FAQs

  • Q1: Why are my spots for this compound tailing or streaking on the TLC plate?

    • A1: This is typically caused by the interaction of the basic nitrogen atom on the thiazole ring with the acidic silanol groups (Si-OH) on the surface of the silica gel plate. This strong, non-ideal interaction slows the tail of the spot, causing it to streak. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase to neutralize the acidic sites.[1]

  • Q2: My starting material and product have very similar Rf values. How can I improve separation?

    • A2: This indicates that your chosen mobile phase has insufficient selectivity. You should experiment with different solvent systems. For instance, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. Fine-tuning the solvent ratio in small increments is crucial. Running a "co-spot," where you spot the starting material, the reaction mixture, and a mix of both in the same lane, can help confirm if separation is occurring; a complete reaction will show a single spot in the reaction lane that aligns with the product spot.[2]

  • Q3: I don't see any spots under the UV lamp. Is my reaction not working?

    • A3: Not necessarily. While the thiazole ring should provide UV absorbance, the concentration of your analyte might be too low.[3] Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[3] If spots are still not visible, you may need to use a chemical stain. An iodine chamber is a good general-purpose, non-destructive choice. For more specific visualization of thiazole derivatives, you can use a freshly prepared solution of sodium nitrite in 1M hydrochloric acid and gently heat the plate; thiazoles often appear as light green spots.[4]

HPLC FAQs

  • Q1: My HPLC peaks for this compound are broad and tailing. What is the most likely cause?

    • A1: Similar to TLC, this is often due to secondary interactions between the basic thiazole moiety and residual silanols on the C18 stationary phase. The most effective solution in reversed-phase HPLC is to add a small amount (0.05-0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase. This protonates the thiazole nitrogen, minimizing its interaction with the silica surface and resulting in sharper, more symmetrical peaks.

  • Q2: My retention times are shifting from one injection to the next. Why is this happening?

    • A2: Retention time drift is commonly caused by three factors: 1) Temperature fluctuations: Use a column oven to maintain a constant temperature.[5][6] 2) Mobile phase composition changes: Ensure your solvent reservoirs are covered to prevent selective evaporation of the more volatile component (e.g., acetonitrile).[5] 3) Insufficient column equilibration: If you've changed the mobile phase or gradient, ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting your analysis.[7]

  • Q3: I'm seeing a high backpressure warning from the HPLC system. What should I do?

    • A3: High backpressure indicates a blockage. To diagnose the source, systematically disconnect components in reverse order of flow (column outlet, column inlet, injector outlet). If the pressure drops significantly after disconnecting the column, the blockage is likely in the column's inlet frit.[8] You can often resolve this by back-flushing the column (reversing its direction and pumping a strong solvent through it). If the issue persists, the frit may need to be replaced.[8]

Part 2: TLC Troubleshooting and Protocols

In-Depth Troubleshooting Guide: TLC
ProblemProbable Cause(s)Recommended Solution(s)
Spot Tailing/Streaking Interaction of basic thiazole nitrogen with acidic silica.[1]Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.
Sample is overloaded.[3]Dilute the sample or apply a smaller spot.
Poor or No Separation Incorrect mobile phase polarity.Systematically vary the solvent ratio. If a 30% ethyl acetate in hexanes mixture doesn't work, try 20% and 40% to see the effect on separation.
Insufficient solvent selectivity.Change the solvent system entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol).
Compound Decomposes on Plate The compound is sensitive to the acidic nature of silica gel.Use a TLC plate with a different stationary phase, such as alumina (neutral or basic) or a reversed-phase (C18) plate. Alternatively, perform a 2D TLC to confirm instability.[2]
Irregular Solvent Front Improperly sealed TLC chamber.Ensure the chamber lid is secure to maintain a saturated atmosphere.
Damaged silica at the bottom of the plate.Cut the damaged corner of the plate at a 45° angle before development.[1]
No Spots Visible Insufficient sample concentration.[3]Spot multiple times in the same location, allowing the solvent to dry between applications.[3]
Compound is not UV-active or quenching.Use a chemical stain (e.g., iodine, permanganate, or a thiazole-specific stain).[4]
Workflow for TLC Method Development

TLC_Workflow start Start: New Reaction prep Plate Preparation Clean plate by pre-developing in methanol.[2] Activate by heating (120°C, 20 min).[2] start->prep solvent Select Initial Mobile Phase Start with 30% Ethyl Acetate in Hexanes. prep->solvent spot Spot Plate Lanes: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) solvent->spot develop Develop Plate Place in a saturated chamber. spot->develop visualize Visualize 1. UV Lamp (254 nm) 2. Staining (Iodine, etc.) develop->visualize eval Evaluate Chromatogram visualize->eval tailing Spots Tailing? eval->tailing add_base Add 0.5% TEA to Mobile Phase tailing->add_base Yes separation Good Separation? tailing->separation No add_base->spot adjust_polarity adjust_polarity separation->adjust_polarity No, but some movement change_solvent Change Solvent System e.g., CH2Cl2/MeOH separation->change_solvent No, no separation end Optimized Method separation->end Yes adjust_polarity->separation Re-evaluate change_solvent->separation Re-evaluate

Sources

Green chemistry approaches to the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the green synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the implementation of environmentally benign synthetic methodologies. As you move away from traditional, often hazardous, synthetic routes, this resource will provide field-proven insights and troubleshooting strategies to ensure the successful and efficient synthesis of these vital heterocyclic compounds.[1][2]

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[3] However, classical synthetic methods, such as the conventional Hantzsch synthesis, often involve toxic reagents and generate significant chemical waste.[1][4] Green chemistry offers a sustainable alternative by employing techniques like microwave irradiation, ultrasonication, and solvent-free reactions, which lead to shorter reaction times, higher yields, and a reduced environmental footprint.[1][5]

This guide is structured to provide practical, actionable advice in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Troubleshooting Guides

Section 1: Microwave-Assisted Thiazole Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[6] However, optimizing these reactions for consistent and high-yielding synthesis of thiazoles can present unique challenges.

Question 1: I am experiencing low yields in my microwave-assisted Hantzsch thiazole synthesis. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in microwave-assisted Hantzsch synthesis are a common issue that can often be resolved by systematically evaluating several experimental parameters.[7]

Potential Causes & Solutions:

  • Inadequate Heating/Temperature:

    • Causality: Microwaves heat polar solvents and reactants by dielectric heating. Insufficient or uneven heating can lead to incomplete reactions.[6] The choice of solvent is crucial as its polarity affects its ability to absorb microwave energy.[6]

    • Troubleshooting Steps:

      • Verify Solvent Choice: Ensure you are using a solvent with a suitable dielectric constant for efficient microwave absorption. Polar solvents like ethanol, DMF, or even water are often effective.[1][8]

      • Optimize Temperature and Time: Systematically vary the reaction temperature and time. A higher temperature is often required for more complex thiazole syntheses.[4] However, excessively high temperatures can lead to byproduct formation. Start with the conditions reported in the literature and adjust in small increments.

      • Ensure Proper Vessel Sealing: In a sealed vessel, the pressure increases, allowing the solvent to be heated far above its boiling point, which can significantly accelerate the reaction. Ensure the microwave vial is properly sealed to maintain pressure.[4]

  • Reactant Purity and Stoichiometry:

    • Causality: Impurities in the starting materials, particularly the α-haloketone and thiourea/thioamide, can lead to side reactions and consume reactants, thus lowering the yield of the desired thiazole.[7] Incorrect stoichiometry can also result in unreacted starting materials or the formation of byproducts.[7]

    • Troubleshooting Steps:

      • Check Purity: Verify the purity of your reactants using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary.

      • Optimize Stoichiometry: While a 1:1 molar ratio of α-haloketone to thiourea is typical, a slight excess of one reactant may be beneficial in some cases. Experiment with varying the stoichiometry to find the optimal ratio for your specific substrates.

  • Side Reactions:

    • Causality: The Hantzsch synthesis can sometimes yield isomeric byproducts like 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[7] Overheating or prolonged reaction times can also promote the formation of condensation byproducts.[2]

    • Troubleshooting Steps:

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and minimize byproduct formation.[8]

      • pH Control: If using a catalyst, ensure the pH of the reaction medium is optimal. For some variations of the Hantzsch synthesis, a catalytic amount of a mild base can suppress the formation of acidic byproducts.

Question 2: I am observing the formation of multiple byproducts in my microwave-assisted multi-component synthesis of thiazoles. How can I improve the selectivity?

Answer:

Multi-component reactions (MCRs) are highly efficient but can sometimes suffer from a lack of selectivity, leading to a mixture of products. Improving selectivity often involves fine-tuning the reaction conditions.

Potential Causes & Solutions:

  • Reaction Sequence and Component Addition:

    • Causality: In MCRs, the order of addition of reactants can influence the reaction pathway and the final product distribution.

    • Troubleshooting Steps:

      • Staggered Addition: Instead of adding all components at once, try a stepwise addition. For example, pre-reacting the aldehyde and isothiocyanate before adding the α-haloketone might favor the desired reaction pathway.

      • Pre-formation of Intermediates: In some cases, pre-forming an intermediate, such as a thiourea derivative, before the microwave-assisted cyclization step can improve selectivity.

  • Catalyst Choice:

    • Causality: The choice of catalyst can significantly influence the selectivity of an MCR by favoring one reaction pathway over others.

    • Troubleshooting Steps:

      • Screen Catalysts: Experiment with different catalysts, including acid, base, or organocatalysts, to find one that promotes the formation of the desired thiazole derivative.[9]

      • Optimize Catalyst Loading: The amount of catalyst used can also affect selectivity. Perform a catalyst loading study to determine the optimal concentration.

Section 2: Ultrasound-Assisted Thiazole Synthesis

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through acoustic cavitation. This technique can lead to remarkable rate enhancements and high yields in thiazole synthesis.[5][10]

Question 3: My ultrasound-assisted thiazole synthesis is giving me a low yield. What factors should I investigate?

Answer:

Low yields in sonochemical reactions can be attributed to several factors related to the physical and chemical aspects of the process.

Potential Causes & Solutions:

  • Insufficient Cavitation:

    • Causality: The chemical effects of ultrasound are primarily due to acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. If cavitation is not occurring efficiently, the reaction will not be effectively promoted.

    • Troubleshooting Steps:

      • Check Solvent Properties: The choice of solvent is critical. Solvents with low vapor pressure, high surface tension, and high viscosity generally promote more intense cavitation.

      • Optimize Temperature: While higher temperatures can increase reaction rates, they can also increase the vapor pressure of the solvent, which can dampen the cavitation effect. There is often an optimal temperature range for sonochemical reactions.

      • Position of the Reaction Vessel: Ensure the reaction vessel is positioned correctly in the ultrasonic bath or with the ultrasonic probe to maximize exposure to the cavitation field.

  • Incomplete Reaction:

    • Causality: Even with ultrasonic irradiation, reactions require a certain amount of time to go to completion.

    • Troubleshooting Steps:

      • Increase Sonication Time: Monitor the reaction by TLC and increase the sonication time until the starting materials are consumed.

      • Increase Power/Frequency: If your ultrasound equipment allows, experiment with increasing the power output or changing the frequency to enhance the reaction rate.

  • Degradation of Products:

    • Causality: The high localized temperatures and pressures generated during cavitation can sometimes lead to the degradation of sensitive products.

    • Troubleshooting Steps:

      • Use a Pulsed Sonication Mode: If available, use a pulsed sonication mode to allow for cooling periods and minimize product degradation.

      • Cooling Bath: Place the reaction vessel in a cooling bath to maintain a lower overall reaction temperature.

Section 3: Solvent-Free Thiazole Synthesis

Solvent-free reactions are a cornerstone of green chemistry, minimizing waste and simplifying product isolation.[11] However, working without a solvent can present its own set of challenges.

Question 4: I am struggling with the work-up and purification of my thiazole derivative from a solvent-free reaction. What are some effective strategies?

Answer:

Work-up and purification of solvent-free reactions require different approaches compared to traditional solution-phase chemistry.

Potential Challenges & Solutions:

  • Viscous or Solid Reaction Mixture:

    • Causality: Without a solvent, the reaction mixture can become a thick, viscous oil or a solid mass, making it difficult to handle and purify.

    • Troubleshooting Steps:

      • Trituration: After the reaction is complete, try adding a small amount of a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether). This process, known as trituration, can help to solidify the product and wash away impurities.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective purification method.[8]

      • Column Chromatography: For viscous oils or complex mixtures, column chromatography on silica gel may be necessary.

  • Removal of Catalysts:

    • Causality: In solvent-free reactions using a solid-supported catalyst, separating the catalyst from the product can be challenging.

    • Troubleshooting Steps:

      • Filtration: If the product is soluble in a suitable solvent, dissolve the reaction mixture and filter off the solid catalyst.[9]

      • Magnetic Separation: If using a magnetic nanocatalyst, the catalyst can be easily removed using an external magnet.

Section 4: Green Catalyst Usage

The use of reusable and environmentally benign catalysts is a key aspect of green thiazole synthesis. However, catalyst deactivation and recovery can be significant hurdles.

Question 5: My reusable catalyst seems to be losing its activity after a few cycles. What could be the cause and how can I regenerate it?

Answer:

Catalyst deactivation is a common issue in catalytic reactions and can be caused by several factors.[12]

Potential Causes of Deactivation:

  • Fouling: The deposition of byproducts or coke on the catalyst surface can block active sites.[13]

  • Poisoning: Strong adsorption of certain molecules (impurities in the reactants or products) onto the active sites can inhibit their catalytic activity.

  • Leaching: The active catalytic species may gradually dissolve into the reaction medium, leading to a loss of activity.

  • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the surface area and the number of active sites.

Regeneration Strategies:

  • Washing: Washing the catalyst with a suitable solvent can sometimes remove adsorbed impurities and byproducts.

  • Calcination: For coke deposition, controlled heating of the catalyst in the presence of air or an inert gas can burn off the carbonaceous deposits.

  • Chemical Treatment: Depending on the nature of the poison, a chemical treatment might be necessary to remove it from the catalyst surface.

To minimize deactivation:

  • Use pure reactants: This will reduce the chances of catalyst poisoning.[7]

  • Optimize reaction conditions: Avoid excessively high temperatures that can lead to sintering or coking.

  • Choose a robust catalyst support: A stable support can help to prevent leaching of the active species.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using green chemistry approaches for thiazole synthesis?

A1: The primary advantages include:

  • Reduced Environmental Impact: Minimizes the use and generation of hazardous substances.[1][14]

  • Increased Efficiency: Often leads to shorter reaction times and higher yields.[5]

  • Improved Safety: Avoids the use of toxic solvents and harsh reagents.[15]

  • Cost-Effectiveness: Can reduce costs associated with solvent purchase, disposal, and energy consumption.[16]

Q2: How do I choose the right green synthesis method for my target thiazole derivative?

A2: The choice of method depends on several factors, including the specific structure of the target molecule, the availability of starting materials, and the equipment you have access to.

  • Microwave synthesis is excellent for rapid reaction screening and optimization.[4]

  • Ultrasound synthesis can be beneficial for heterogeneous reactions and can sometimes offer different selectivity compared to thermal methods.[10]

  • Solvent-free synthesis is ideal when you want to minimize waste and simplify work-up, especially if the reactants are liquids or low-melting solids.[11]

  • Catalytic methods using green catalysts are suitable for achieving high selectivity and enabling catalyst recycling.[9]

Q3: What are the main safety precautions I should take when using microwave and ultrasound reactors?

A3:

  • Microwave Reactors: Always use vessels specifically designed for microwave chemistry, as they can withstand high pressures and temperatures. Never use a domestic microwave oven. Be aware of the potential for rapid pressure buildup, especially with reactions that generate gas.[15]

  • Ultrasound Reactors: High-intensity ultrasound can cause hearing damage, so always wear appropriate hearing protection. Be aware that sonication can generate localized hot spots, so monitor the temperature of your reaction carefully.

Q4: How can I monitor the progress of a solvent-free reaction?

A4: Monitoring a solvent-free reaction can be challenging. One common technique is to take a small aliquot of the reaction mixture at different time points, dissolve it in a suitable solvent, and then analyze it by TLC or another analytical method like GC-MS or LC-MS.

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 2-Aminothiazole Derivative[4]

This protocol describes a general procedure for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.

Materials:

  • 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • Substituted thiourea (1 mmol)

  • Ethanol (2 mL)

  • Microwave synthesizer with sealed vessel capability

Procedure:

  • Combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and the substituted thiourea in a microwave reaction vessel.

  • Add ethanol as the solvent.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) and pressure for a specified time (e.g., 10-30 minutes). Monitor the reaction by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the solid by filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization.

Protocol 2: Ultrasound-Assisted Synthesis of a Thiazole Derivative[10][17]

This protocol provides a general method for the ultrasound-assisted synthesis of thiazole derivatives.

Materials:

  • α-haloketone (1 mmol)

  • Thioamide or thiourea (1 mmol)

  • Ethanol (or another suitable solvent)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone and thioamide/thiourea in the chosen solvent.

  • Place the flask in the ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Turn on the ultrasound at a specific frequency and power.

  • Monitor the reaction progress by TLC. Sonication times can range from minutes to a few hours.

  • Once the reaction is complete, remove the flask from the ultrasonic bath.

  • The product can be isolated by removing the solvent under reduced pressure and then purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Conventional vs. Green Synthesis Methods for a Model Thiazole Derivative

ParameterConventional Hantzsch SynthesisMicrowave-Assisted Synthesis[4]Ultrasound-Assisted Synthesis[10]
Reaction Time 8 hours15 minutes30 minutes
Yield 65%92%85%
Solvent Refluxing EthanolEthanolEthanol
Energy Input High (prolonged heating)Moderate (short bursts)Low
Work-up Often requires extensive purificationSimple filtrationStandard purification

Visualizations

Workflow for Troubleshooting Low Yields in Microwave-Assisted Thiazole Synthesis

Troubleshooting_Microwave_Synthesis start Low Yield in Microwave Synthesis check_heating Investigate Heating Parameters start->check_heating check_reactants Assess Reactant Purity & Stoichiometry start->check_reactants check_side_reactions Analyze for Side Reactions start->check_side_reactions solution_heating Optimize Solvent, Temperature & Time check_heating->solution_heating solution_reactants Purify Reactants & Optimize Stoichiometry check_reactants->solution_reactants solution_side_reactions Monitor Reaction (TLC) & Adjust pH check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yields.

General Mechanism of Hantzsch Thiazole Synthesis

Hantzsch_Mechanism cluster_reactants Reactants alpha_haloketone α-Haloketone intermediate1 Thiouronium Salt Intermediate alpha_haloketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Sources

Technical Support Center: Improving the Regioselectivity of Thiazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Thiazole, a cornerstone heterocycle in medicinal chemistry, presents unique challenges and opportunities in targeted C-H functionalization. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to overcome common hurdles and achieve your synthetic goals with precision and confidence.

Frequently Asked Questions (FAQs)

Q1: What determines the inherent regioselectivity of the thiazole ring?

A1: The electronic properties of the thiazole ring intrinsically govern its reactivity. The C2 position is the most acidic and, therefore, the most reactive towards deprotonation by strong bases like organolithiums.[1] Following C2, the C5 position is the next most reactive site, particularly for electrophilic substitution and palladium-catalyzed C-H activation, due to its higher electron density compared to C4. The C4 position is generally the least reactive.

Q2: How can I selectively functionalize the C2 position?

A2: Selective functionalization at the C2 position is typically achieved through deprotonation (lithiation) using a strong, non-hindered base like n-butyllithium (n-BuLi). The resulting 2-lithiothiazole is a potent nucleophile that can react with a wide range of electrophiles.

Q3: What is the best general approach for selective C5 functionalization?

A3: Palladium-catalyzed direct C-H arylation is a powerful and widely used method for selectively functionalizing the C5 position.[2][3][4] This approach avoids the need for pre-functionalization (e.g., halogenation) and often proceeds with high regioselectivity. Ligand-free Pd(OAc)₂ is a common and effective catalyst for this transformation.[2][4]

Q4: Why is functionalization at the C4 position so challenging, and how can it be achieved?

A4: The C4 position of the thiazole ring is the most electron-deficient and sterically hindered, making it the least reactive site for most functionalization reactions. Achieving C4 selectivity is a significant challenge and often requires a multi-step or "programmed" approach. Strategies include:

  • Blocking other positions: If the C2 and C5 positions are already substituted, subsequent functionalization may be directed to the C4 position.

  • Directed Metalation: While less common for C4 functionalization of thiazoles specifically, the installation of a directing group on the ring can, in principle, steer a metal catalyst to a specific position. This is a more established strategy for other heterocyclic systems.[5]

  • Programmed C-H Activation: Sequential functionalization strategies can be employed to install functional groups at the more reactive C5 and C2 positions first, leaving the C4 position as the only remaining site for a final transformation.[6]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed Direct C5-Arylation

Q: My direct arylation reaction is yielding a mixture of C5 and other isomers, or the overall yield is low. What are the common causes, and how can I rectify this?

A: Achieving high C5 selectivity in direct C-H arylations is critically dependent on the catalyst system and reaction conditions. Common failure modes include catalyst poisoning by the heteroatoms in the thiazole ring and catalyst aggregation.[6]

Possible Causes & Solutions:

  • Incorrect Catalyst or Ligand: While many direct arylation reactions are described as "ligand-free," the choice of the palladium source is crucial.

    • Recommendation: Palladium(II) acetate (Pd(OAc)₂) is a widely successful and efficient catalyst for C5-arylation.[2][4][6] For particularly challenging substrates, specialized N-heterocyclic carbene (NHC) palladium complexes have been developed to achieve high efficiency at low catalyst loadings.

  • Suboptimal Base: The base plays a pivotal role in the C-H activation step, which often proceeds through a concerted metalation-deprotonation (CMD) mechanism.

    • Recommendation: Potassium carbonate (K₂CO₃) is a common and effective base.[6] For less reactive substrates, a stronger base such as cesium carbonate (Cs₂CO₃) may be necessary.

  • Inappropriate Solvent: The solvent can significantly influence the solubility of the reactants and the stability of the catalytic species.

    • Recommendation: Polar aprotic solvents like N,N-dimethylacetamide (DMAc) or dioxane are generally effective.

  • High Catalyst Loading: Counterintuitively, increasing the catalyst loading beyond a certain point (e.g., >1 mol%) can lead to the formation of inactive palladium black through aggregation, which diminishes the catalytic activity.[2]

    • Recommendation: Start with low catalyst loadings (0.1–1 mol%) and optimize from there.

Problem 2: Ring Cleavage or Poor Selectivity During Lithiation

Q: I am attempting to functionalize my thiazole via lithiation, but I am observing low yields, a mixture of products, or evidence of ring decomposition. What is going wrong?

A: Thiazoles can be sensitive to strong nucleophilic bases like organolithiums, which can lead to ring-opening side reactions, especially with substituted thiazoles or at elevated temperatures. The regioselectivity between the C2 and C5 positions is primarily controlled by the choice of base and any existing substituents on the ring.

Possible Causes & Solutions:

  • Incorrect Lithiating Agent: The choice of base is the primary determinant of which proton is abstracted.

    • For C2-Lithiation: Use n-butyllithium (n-BuLi). Its strong basicity is well-suited for deprotonating the most acidic C2 position.

    • For C5-Lithiation: Employ a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA). This favors deprotonation at the more electron-rich C5 position, particularly if the C2 position is blocked or sterically hindered. For instance, 2-bromo-4-substituted thiazoles can be successfully lithiated at the C5 position using LDA.

  • Reaction Temperature is Too High: Lithiation reactions are highly exothermic and require strict temperature control to prevent side reactions and decomposition.

    • Recommendation: Conduct the lithiation at low temperatures, typically -78 °C, using a dry ice/acetone bath. Allow the reaction to proceed at this temperature for a sufficient time before adding the electrophile.

  • Presence of Water: Organolithium reagents are extremely sensitive to moisture, which will quench the reagent and lead to low yields.

    • Recommendation: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C5-Arylation of Thiazole

This protocol provides a general procedure for the direct C5-arylation of thiazole derivatives with aryl bromides using a ligand-free palladium catalyst.

Materials:

  • Thiazole derivative (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃; 2.0 mmol)

  • Anhydrous N,N-dimethylacetamide (DMAc; 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the thiazole derivative, aryl bromide, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous DMAc via syringe.

  • Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective C2-Lithiation and Functionalization of Thiazole

This protocol describes the selective deprotonation of the C2 position of a thiazole derivative followed by quenching with an electrophile.

Materials:

  • Thiazole derivative (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF; 10 mL)

  • n-Butyllithium (1.1 mmol, 1.1 eq., solution in hexanes)

  • Electrophile (e.g., benzaldehyde, 1.2 mmol)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the thiazole derivative and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Data Presentation

Table 1: Comparison of Conditions for Regioselective Thiazole Arylation

Reaction TypeThiazole SubstrateCoupling PartnerCatalyst / Base / SolventSelectivityYield (%)Citation
Direct Arylation2-Methylthiazole4-Bromobenzonitrile0.1 mol% Pd(OAc)₂ / K₂CO₃ / DMAcC5 only95[2]
Direct ArylationThiazole4-Bromoacetophenone0.1 mol% Pd(OAc)₂ / K₂CO₃ / DMAcC5 only98[2]
Direct Arylation2-Phenylthiazole1-Bromo-4-nitrobenzene0.2 mol% Pd-NHC / Cs₂CO₃ / DioxaneC5 only95[6]
Direct ArylationImidazo[2,1-b]thiazole1-Bromo-4-nitrobenzene5 mol% Pd(OAc)₂ / PPh₃ / K₂CO₃ / DMFC5 only-[6]

Visualizations

Diagram 1: Regioselectivity of Thiazole Functionalization

Caption: Relative reactivity of the C2, C4, and C5 positions on the thiazole ring.

Diagram 2: Troubleshooting Workflow for Poor C5-Arylation

G Start Poor Yield / Selectivity in C5-Arylation CheckCatalyst Is Pd(OAc)2 being used at 0.1-1 mol%? Start->CheckCatalyst CheckCatalyst->Start No, adjust catalyst/loading CheckBase Is K2CO3 or Cs2CO3 the base? CheckCatalyst->CheckBase Yes CheckBase->Start No, switch to recommended base CheckSolvent Is the solvent anhydrous DMAc or Dioxane? CheckBase->CheckSolvent Yes CheckSolvent->Start No, use anhydrous polar aprotic solvent CheckTemp Is the reaction temperature optimal (120-140 °C)? CheckSolvent->CheckTemp Yes CheckTemp->Start No, optimize temperature ConsiderLigand Consider a specialized ligand (e.g., NHC) CheckTemp->ConsiderLigand Yes Optimize Systematically optimize conditions ConsiderLigand->Optimize

Caption: Decision tree for troubleshooting poor C5-arylation results.

References

  • Siddiqui, N., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(15), 3353. Available at: [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. Available at: [Link]

  • Liu, X.-W., et al. (2013). Reigoselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions. Organic Letters, 15(22), 5774–5777. Available at: [Link]

  • Doucet, H. (2016). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 6(7), 2005-2049. Available at: [Link]

  • Boelke, A., et al. (2019). A comprehensive overview on directing groups applied in metal catalyzed C–H functionalization chemistry. Organic & Biomolecular Chemistry, 17(6), 1257-1282. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of S-Methyl Thiazole-4-Carbothioate and Other Acylating Agents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic introduction of acyl groups is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and biotechnology sectors. The choice of an acylating agent is critical, directly influencing reaction efficiency, selectivity, and overall synthetic viability. This guide provides a comprehensive comparative analysis of S-Methyl thiazole-4-carbothioate against conventional acylating agents such as acyl chlorides, anhydrides, and N-hydroxysuccinimide (NHS) esters. We delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer detailed protocols for their evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their acylation strategies by making informed decisions based on empirical evidence and mechanistic understanding.

The Crucial Role of Acylation in Modern Synthesis

Acylation, the process of adding an acyl group (R-C=O) to a molecule, is a fundamental transformation in organic chemistry. Its applications are vast, ranging from the synthesis of small molecule drugs and natural products to the chemical modification of proteins and other biomolecules. The reactivity of the acylating agent is a key parameter, determining the reaction conditions required and the compatibility with various functional groups.

A Spectrum of Reactivity: Profiling Common Acylating Agents

The landscape of acylating agents is diverse, with each class offering a unique profile of reactivity, stability, and selectivity.

  • Acyl Chlorides and Anhydrides: These are among the most reactive acylating agents. Their high electrophilicity, a result of the excellent leaving groups (chloride and carboxylate, respectively), allows for rapid acylation of a wide range of nucleophiles. However, this high reactivity comes at a cost: they are often sensitive to moisture, can lead to side reactions, and may require the use of a base to neutralize the acidic byproduct, complicating purification.

  • Activated Esters (e.g., NHS Esters): N-hydroxysuccinimide esters represent a class of "tunably" reactive agents. They are generally more stable than acyl chlorides and anhydrides, allowing for easier handling and storage. Their reactivity is sufficient for acylating amines under mild conditions, making them a popular choice in bioconjugation and peptide synthesis.

  • This compound: This agent belongs to the class of thioesters, which are known for their unique reactivity profile. The thiazole moiety acts as an activating group, while the methylthio group serves as an effective leaving group. As we will explore, this combination imparts a balance of stability and reactivity that is advantageous in many synthetic contexts.

Comparative Reactivity Analysis: An Experimental Framework

To objectively compare the performance of these agents, a series of standardized experiments can be employed. The following sections detail the protocols and expected outcomes for evaluating kinetics and chemoselectivity.

Experimental Protocol: Kinetic Analysis of Acylation

This protocol outlines a method for comparing the rate of acylation of a model primary amine (e.g., benzylamine) using this compound and a benchmark agent like an NHS ester.

Objective: To determine the relative rate of acylation under standardized conditions.

Materials:

  • This compound

  • N-Hydroxysuccinimide ester of the same acyl group

  • Benzylamine

  • Anhydrous acetonitrile (ACN)

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS system

Procedure:

  • Prepare stock solutions of the acylating agents (100 mM in ACN) and benzylamine (100 mM in ACN).

  • In separate reaction vials, combine the benzylamine solution (1 eq), the internal standard (0.1 eq), and ACN to achieve a final concentration of 10 mM.

  • Initiate the reactions by adding the respective acylating agent solution (1.1 eq).

  • At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), quench a 100 µL aliquot of the reaction mixture with an equal volume of a quenching solution (e.g., 1 M aqueous solution of a scavenger amine like Tris).

  • Analyze the quenched aliquots by HPLC or GC-MS to quantify the formation of the acylated product relative to the internal standard.

  • Plot the concentration of the product over time to determine the initial reaction rates.

Anticipated Results & Discussion

Based on established principles of reactivity, a clear trend is expected to emerge.[1] Acyl chlorides would exhibit the fastest reaction rates, often completing within minutes, but may also show lower functional group tolerance. NHS esters will likely display moderate reactivity, providing a good balance for many applications. This compound is anticipated to have a more moderate to slow reaction rate, which can be advantageous for achieving high selectivity in the presence of multiple nucleophilic sites. Thioesters are generally more stable towards hydrolysis than their oxygen-ester counterparts.[2]

Table 1: Illustrative Comparative Reactivity Data

Acylating AgentNucleophileSolventRelative Initial Rate (Normalized)Time to >95% Conversion
Acyl ChlorideBenzylamineACN~100< 5 min
NHS EsterBenzylamineACN~10~ 30 min
This compoundBenzylamineACN1~ 2-4 hours

Note: The data presented in this table is illustrative and intended to represent expected trends. Actual results will vary based on specific substrates and conditions.

Experimental Protocol: Chemoselectivity Assessment (N- vs. O-Acylation)

This protocol is designed to evaluate the chemoselectivity of an acylating agent for N-acylation over O-acylation in a molecule containing both amine and hydroxyl functional groups (e.g., a serine derivative).

Objective: To quantify the ratio of N-acylated to O-acylated product.

Materials:

  • Acylating agents (this compound, Acyl Chloride, NHS Ester)

  • N-Boc-L-serine methyl ester (or similar substrate with competing nucleophiles)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • LC-MS system

Procedure:

  • Dissolve the serine derivative (1 eq) in DCM.

  • Add DIPEA (1.1 eq) to the solution.

  • Add the acylating agent (1.05 eq) to initiate the reaction.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the starting material is consumed (or after a fixed time point, e.g., 24 hours), quench the reaction with a small amount of water.

  • Analyze the crude reaction mixture by LC-MS to determine the ratio of the N-acylated and O-acylated products.

Discussion of Expected Selectivity

The "hard and soft acids and bases" (HSAB) theory provides a useful framework for predicting the chemoselectivity of these reactions. The carbonyl carbon of an acylating agent is a hard acid. Primary amines are softer nucleophiles than primary alcohols. Highly reactive, "hard" acylating agents like acyl chlorides will react rapidly and less selectively with both hard (hydroxyl) and soft (amine) nucleophiles. In contrast, "softer" or less reactive acylating agents like thioesters are expected to show a greater preference for the softer amine nucleophile, leading to higher N-acylation selectivity.[3][4] Therefore, this compound is predicted to provide a higher N/O-acylation ratio compared to acyl chlorides under competitive conditions.

Mechanistic Considerations

The reactivity of an acylating agent is fundamentally governed by the stability of its leaving group and the electrophilicity of the carbonyl carbon.

G cluster_0 General Acylation Mechanism Start Nucleophile (Nu-H) + Acylating Agent (R-CO-LG) Intermediate Tetrahedral Intermediate [R-C(O-)-LG-Nu-H+] Start->Intermediate Nucleophilic Attack Product Acylated Product (R-CO-Nu) + Leaving Group (LG-H) Intermediate->Product Collapse & Proton Transfer

Caption: A generalized mechanism for nucleophilic acyl substitution.

The key difference between the acylating agents lies in the nature of the leaving group (LG).

  • Acyl Chloride: LG = Cl⁻. Chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic.

  • NHS Ester: LG = N-oxysuccinimide. This is a good leaving group, stabilized by resonance.

  • This compound: LG = ⁻S-CH₃. Thiolates are generally good leaving groups, and the reactivity of the thioester is further modulated by the electron-withdrawing nature of the thiazole ring.

The moderate reactivity of the this compound can be attributed to the balance between the reasonable leaving group ability of the methyl thiolate and the electronic properties of the thiazole ring. This moderated reactivity is often beneficial, as it can lead to cleaner reactions with fewer side products, particularly in complex substrates with multiple potential reaction sites.

G cluster_workflow Comparative Experimental Workflow A Select Acylating Agents (Thioester, NHS Ester, Acyl Chloride) C Perform Parallel Reactions (Standardized Conditions) A->C B Choose Model Substrates (e.g., Benzylamine, Serine derivative) B->C D Monitor Reaction Progress (HPLC, LC-MS) C->D E Analyze Kinetic Data (Determine reaction rates) D->E F Analyze Selectivity Data (Product Ratios) D->F G Correlate Reactivity with Structure E->G F->G

Caption: Workflow for comparing the reactivity and selectivity of acylating agents.

Practical Implications in Drug Development

In the context of drug development and process chemistry, the choice of an acylating agent extends beyond simple reactivity.

  • Stability and Handling: this compound and NHS esters are generally crystalline solids that are significantly more stable and easier to handle than liquid, moisture-sensitive acyl chlorides. This is a major advantage in terms of process safety and reproducibility on a large scale.

  • Purification: Reactions with this compound often result in cleaner reaction profiles, simplifying the purification of the final product. The byproducts are typically less problematic than the corrosive HCl generated from acyl chlorides.

  • Late-Stage Functionalization: The mild conditions and high chemoselectivity associated with moderately reactive agents like this compound make them ideal for the late-stage functionalization of complex drug intermediates, where preserving the integrity of other functional groups is paramount.

Conclusion

While highly reactive acylating agents like acyl chlorides have their place in organic synthesis, there is a growing appreciation for agents that offer a more nuanced reactivity profile. This compound emerges as a valuable tool for the modern synthetic chemist, providing a balance of stability, ease of handling, and selective reactivity. Its moderated reactivity, particularly its propensity for high chemoselectivity in N-acylation, makes it an excellent choice for the synthesis of complex molecules, especially in the demanding landscape of pharmaceutical development. By understanding the comparative reactivity of different acylating agents through systematic experimental evaluation, researchers can make more strategic decisions, leading to more efficient, robust, and successful synthetic campaigns.

References

  • de Visser, P. C., et al. (2021). Thio-NHS esters are non-innocent protein acylating reagents. Nature Communications, 12(1), 1-11. [Link]

  • ResearchGate. (n.d.). Thio-NHS esters are non-innocent protein acylating reagents. [Link]

  • MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 27(19), 6289. [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • ACS Publications. (2021). Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. Bioconjugate Chemistry, 32(12), 2519-2527. [Link]

  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

  • Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. [Link]

  • RSC Publishing. (1968). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 331-337. [Link]

  • ResearchGate. (n.d.). Non-innocent behaviour of thio-NHS esters. [Link]

  • PubMed Central. (2015). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Biochemistry, 54(30), 4767-4775. [Link]

Sources

A Comparative Guide to the Biological Activity of S-Methyl Thiazole-4-Carbothioate Derivatives and Their Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, integral to a multitude of clinically approved drugs demonstrating a wide array of biological activities.[1] The versatility of the thiazole ring allows for structural modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of a compound, making it a privileged structure in the quest for novel therapeutics.[1] This guide provides a comparative analysis of two key classes of thiazole derivatives: S-Methyl thiazole-4-carbothioate and thiazole-4-carboxamide analogs. By examining their anticancer and antimicrobial activities, supported by experimental data and methodological insights, we aim to furnish researchers with a comprehensive understanding of their relative therapeutic potential.

At a Glance: Key Differences and Biological Implications

The primary distinction between this compound and thiazole-4-carboxamide derivatives lies in the functional group at the 4-position of the thiazole ring: a thioester in the former and an amide in the latter. This seemingly subtle difference can significantly impact the molecule's electronic properties, lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

FeatureThis compound DerivativesThiazole-4-Carboxamide AnalogsBiological Implication
Functional Group Thioester (-CO-S-CH₃)Amide (-CO-NH-R)Influences reactivity, metabolic stability, and hydrogen bonding potential.
Lipophilicity Generally higherVariable, depends on the 'R' groupAffects cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Hydrogen Bonding Limited hydrogen bond donating capacityCan act as both hydrogen bond donor and acceptorCrucial for target binding and selectivity.
Metabolic Stability Thioesters can be susceptible to hydrolysis by esterasesAmides are generally more stable to hydrolysisImpacts drug half-life and bioavailability.

Comparative Biological Activity: A Data-Driven Analysis

While direct comparative studies between this compound and thiazole-4-carboxamide derivatives are limited, we can infer their relative potential by examining data from independent studies on each class.

Anticancer Activity

Thiazole derivatives have been extensively investigated for their anticancer properties, with many demonstrating potent activity against various cancer cell lines.[2][3]

Thiazole-4-Carboxamide Derivatives:

A study by Popsavin et al. synthesized a series of 2-substituted thiazole-4-carboxamide analogs and evaluated their in vitro anticancer activity. Several compounds exhibited potent cytotoxic effects against a panel of cancer cell lines.[2] For instance, certain derivatives showed significant activity against leukemia (K562), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar and even nanomolar range.[2] Another study reported the synthesis of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, with some compounds showing moderate to good inhibitory activity against lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines.[3][4] One derivative, a 4-chloro-2-methylphenyl amido substituted thiazole, displayed the highest activity.[3][4]

This compound Derivatives:

Specific data on the anticancer activity of this compound derivatives is less prevalent in the public domain. However, the broader class of thiazole-containing compounds has shown significant promise. For example, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated for their anticancer activity.[4] One compound, in particular, demonstrated potent inhibitory concentrations (IC₅₀) of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cell lines, respectively.[4] This particular derivative also inhibited vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[4] While not a direct this compound, this demonstrates the potential of the thiazole core in anticancer drug design.

Comparative Insights:

The available data suggests that thiazole-4-carboxamide derivatives have been more extensively explored and have demonstrated a broader range of potent anticancer activities. The amide functionality often plays a crucial role in establishing hydrogen bond interactions with target proteins, which may contribute to their efficacy. The thioester group in this compound derivatives, while contributing to lipophilicity, may be more susceptible to metabolic degradation, potentially limiting its systemic anticancer effects. However, the lack of extensive data on the thioester derivatives warrants further investigation to fully understand their potential.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities.[5][6]

Thiazole-4-Carboxamide Derivatives:

Research has shown that thiazole-4-carboxamide derivatives possess significant antimicrobial properties. For instance, a series of thiazolidine-2,4-dione carboxamide derivatives were synthesized and evaluated against various bacterial and fungal strains.[7][8] Several of these compounds exhibited weak to moderate activity against Gram-negative bacteria and fungi.[7][8] The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the carboxamide moiety significantly influenced the antimicrobial spectrum and potency.[8]

This compound Derivatives:

While direct evidence for the antimicrobial activity of this compound is scarce, a related compound, Benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH), has been shown to regulate reactive oxygen species metabolism, a process relevant to antimicrobial defense, in the context of plant pathology. This suggests that the S-methyl carbothioate moiety can be biologically active, although its direct antimicrobial efficacy in a clinical context remains to be established.

Comparative Insights:

The current body of literature provides more substantial evidence for the antimicrobial potential of thiazole-4-carboxamide derivatives compared to their this compound counterparts. The ability of the amide group to form stable hydrogen bonds is likely a key factor in their interaction with microbial targets. Further screening of this compound derivatives against a panel of clinically relevant microbes is necessary to determine their true potential in this therapeutic area.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For thiazole-4-carboxamide derivatives , SAR studies have highlighted several key features:

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen (the 'R' group) is a critical determinant of activity. Aromatic and heterocyclic rings can enhance potency through additional binding interactions with the target protein.[2]

  • Substitution on the Thiazole Ring: Modifications at the 2- and 5-positions of the thiazole ring can significantly modulate biological activity. For example, the introduction of bulky or electron-withdrawing groups can influence both the potency and selectivity of the compound.[3]

  • Lipophilicity and Electronic Effects: The overall lipophilicity and electronic properties of the molecule, governed by the various substituents, play a crucial role in its ability to cross cell membranes and interact with its target.[9]

For This compound derivatives , while less explored, we can extrapolate some potential SAR principles:

  • The Thioester Moiety: The reactivity of the thioester bond could be a key feature. It might act as a warhead, forming a covalent bond with a target protein, or it could be a site of metabolic activation or degradation.

  • The S-Methyl Group: The methyl group provides a degree of lipophilicity and may engage in hydrophobic interactions within a binding pocket. Varying the alkyl chain length could be a strategy to optimize activity.

  • Substitution on the Thiazole Ring: Similar to the carboxamides, substitutions at other positions on the thiazole ring will undoubtedly influence the biological profile of the this compound derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and thiazole-4-carboxamide analogs) and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each assay.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway that could be targeted by these compounds and a typical experimental workflow.

anticancer_pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival Thiazole Derivative Thiazole Derivative Thiazole Derivative->Signaling Cascade (e.g., MAPK/ERK) Inhibition

Caption: A hypothetical signaling pathway targeted by thiazole derivatives.

experimental_workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Preclinical Studies Preclinical Studies Lead Optimization (SAR)->Preclinical Studies

Caption: A typical experimental workflow for drug discovery.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of this compound derivatives and their thiazole-4-carboxamide analogs. While the current body of literature is more extensive for the carboxamide derivatives, showcasing their significant potential as anticancer and antimicrobial agents, the thioester counterparts represent an underexplored area with potential for novel discoveries.

The key takeaway for researchers is the critical influence of the functional group at the 4-position of the thiazole ring on the overall biological profile of the molecule. The amide group, with its hydrogen bonding capabilities and greater metabolic stability, has proven to be a robust scaffold for the development of potent bioactive compounds. However, the unique properties of the thioester group warrant further investigation.

Future research should focus on:

  • Systematic Synthesis and Screening: A head-to-head comparison of this compound and thiazole-4-carboxamide derivatives with identical substitutions on the rest of the molecule would provide definitive insights into the role of the thioester versus the amide.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for both classes of compounds will be crucial for rational drug design.

  • Metabolic Stability and Pharmacokinetic Profiling: A thorough evaluation of the metabolic fate of this compound derivatives is essential to understand their potential as systemic therapeutic agents.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this versatile class of heterocyclic compounds.

References

  • Guan, A., et al. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 23(10), 2548. Available at: [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0310935. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0310935. Available at: [Link]

  • Shawky, A. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. Available at: [Link]

  • Popsavin, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 17(8), 9124-9139. Available at: [Link]

  • Khan, I., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry, 2022, 9454318. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 17(8), 9124-9139. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33579. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2025). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 30(20), 4891. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(31), 28256–28273. Available at: [Link]

  • Sayed, A. R., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 27(19), 6296. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2025). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 30(20), 4891. Available at: [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Farghaly, T. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1017-1048. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0310935. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0310935. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0310935. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0310935. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Thiazole Ring Synthesis: A Comparative Review of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the thiazole scaffold is a cornerstone of molecular design. Its presence in a multitude of biologically active compounds, from antibiotics to anticancer agents, underscores the critical need for efficient and versatile synthetic routes to this valuable heterocycle.[1][2][3] This guide provides an in-depth comparison of established and contemporary methods for thiazole ring construction, moving beyond a mere recitation of protocols to offer insights into the rationale behind methodological choices. While the specific reagent S-Methyl thiazole-4-carbothioate is not a prominently cited starting material for a broad class of reactions, this guide will explore the broader and more pertinent topic of constructing the thiazole core itself, a fundamental task for which a variety of starting materials and strategies are employed.

The Enduring Legacy of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a foundational and widely utilized method for constructing the thiazole ring.[4][5] The classical approach involves the condensation of an α-haloketone with a thioamide.[4]

The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole product. The simplicity of the starting materials and the generally high yields make it a reliable choice in many synthetic campaigns.[4]

Logical Flow of the Hantzsch Synthesis

Hantzsch_Synthesis Thioamide Thioamide Intermediate Thiazolinium Intermediate Thioamide->Intermediate S-Alkylation & Cyclization Haloketone α-Haloketone Haloketone->Intermediate Thiazole Thiazole Product Intermediate->Thiazole Dehydration

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Modern Alternatives and "Green" Approaches to Thiazole Synthesis

While the Hantzsch synthesis is a powerful tool, its reliance on potentially lachrymatory and toxic α-haloketones has prompted the development of more environmentally benign alternatives.[5] These modern approaches often feature milder reaction conditions, safer reagents, and improved atom economy.

One-Pot Multi-Component Reactions

A significant advancement in thiazole synthesis is the development of one-pot, multi-component reactions. These strategies combine multiple starting materials in a single reaction vessel, obviating the need for isolation of intermediates and thereby increasing efficiency. For instance, a one-pot synthesis of 2-aminothiazoles has been reported using thiourea and methylcarbonyls in the presence of iodine as an oxidant and asparagine as a green organocatalyst.[5]

Method Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Classical Hantzsch α-Haloketone, ThioamideBase (e.g., Na2CO3)High yields, well-establishedUse of toxic and lachrymatory α-haloketones
One-Pot (Iodine/Asparagine) Methylcarbonyl, ThioureaI2, AsparagineEnvironmentally benign, one-pot efficiencyMay have substrate scope limitations
DABCO-Catalyzed Hydrazinecarbothioamide derivativeDABCOEco-friendly, recyclable catalyst, good yieldsSpecific to certain hydrazinecarbothioamide precursors
Microwave-Assisted Aryl ketone, Thiosemicarbazide, Phenacyl bromideNone (Microwave irradiation)Rapid synthesis, solvent-freeRequires specialized microwave equipment

Table 1: Comparison of Selected Thiazole Synthesis Methodologies

Catalyst-Driven and Solvent-Free Syntheses

The use of eco-friendly and recyclable catalysts represents another significant stride in modern thiazole synthesis. 1,4-diazabicyclo[2.2.2]octane (DABCO), a hindered and non-nucleophilic base, has been successfully employed as a catalyst for the synthesis of thiazole derivatives from hydrazinecarbothioamide precursors.[5] This method offers the advantages of being environmentally friendly, safe to handle, and providing good to excellent yields with reduced reaction times.[5]

Furthermore, microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and, in some cases, enabling solvent-free conditions. A rapid, one-pot synthesis of hydrazinyl thiazoles has been achieved by reacting aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under microwave irradiation without a solvent.[5]

Experimental Protocols: A Comparative Case Study

To provide a practical perspective, the following are representative protocols for the classical Hantzsch synthesis and a modern, DABCO-catalyzed alternative.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole[4]

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na2CO3) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Provides a suitable medium for dissolving the reactants and facilitating the reaction.

  • Heating: Increases the reaction rate to allow for a reasonable reaction time.

  • Sodium Carbonate Wash: Neutralizes any acidic byproducts (such as HBr) and aids in the precipitation of the basic thiazole product.

Protocol 2: DABCO-Catalyzed Synthesis of a Thiazole Derivative[5]

Objective: To synthesize a thiazole derivative from a 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide precursor using DABCO as a catalyst.

Materials:

  • 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide

  • Appropriate α-haloketone or related electrophile

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalytic amount)

  • Suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve the 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide and the electrophile in the chosen solvent.

  • Add a catalytic amount of DABCO to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by standard workup procedures involving solvent evaporation and purification by chromatography.

Causality Behind Experimental Choices:

  • DABCO as Catalyst: Acts as a non-nucleophilic base to facilitate the cyclization and dehydration steps without competing in side reactions. Its hindered nature is key to its catalytic role.

  • Catalytic Amount: As a true catalyst, only a small amount is needed to promote the reaction, making it more atom-economical and cost-effective.

Future Outlook and Conclusion

The synthesis of the thiazole ring continues to be an area of active research, with a strong emphasis on developing more sustainable and efficient methodologies. The shift from classical, often harsh, conditions to modern, catalyst-driven, and multi-component reactions reflects a broader trend in organic synthesis towards greener chemistry. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is paramount for the rational design and efficient production of novel thiazole-containing molecules with therapeutic potential.

References

  • Shahin, I. G., Mohamed, K. O., Taher, A. T., Mayhoub, A. S., & Kassab, A. E. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 19(1), 1-15.
  • Gomha, S. M., Abdel-Aziz, H. M., & Abdel-Rahman, A. H. (2015). A simple and convenient method for the synthesis of new thiazole derivatives containing benzofuran moiety using 1,4-diazabicyclo[2.2.2]octane (DABCO)
  • (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • (2024).
  • (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1736-1750.

Sources

A Senior Application Scientist's Guide to Validating the Structure of S-Methyl Thiazole-4-Carbothioate Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical methodologies for validating the synthesis of S-Methyl thiazole-4-carbothioate, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating workflow.

Introduction: The Significance of this compound

Thiazole rings are prevalent scaffolds in a variety of biologically active compounds and approved drugs.[1][2] The introduction of a methylcarbothioate group at the 4-position creates a unique molecule with potential for further chemical modification and biological screening. Given the importance of this structural motif, robust and reliable methods for its synthesis and structural verification are paramount. This guide will focus on the critical validation step, comparing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in confirming the successful synthesis of the target molecule.

Proposed Synthesis Route

A plausible and efficient synthesis of this compound can be envisioned through a two-step process: the formation of the thiazole-4-carboxylic acid core, followed by thioesterification.

Step 1: Synthesis of Thiazole-4-carboxylic acid

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[3] This involves the reaction of a thioamide with an α-haloketone. For our purposes, we can adapt this by reacting thioformamide with ethyl bromopyruvate to form ethyl thiazole-4-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.

Step 2: Thioesterification

With thiazole-4-carboxylic acid in hand, the final step is the formation of the S-methyl thioester. There are several methods for thioester synthesis, often involving the activation of the carboxylic acid.[4][5] A common approach is to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with sodium thiomethoxide (NaSMe).

A Comparative Guide to Structural Validation Techniques

The successful synthesis of this compound must be confirmed through a battery of analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure.[6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified synthesis product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key parameters to note are the chemical shifts (δ), integration values, and coupling constants (J).

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will show a signal for each unique carbon atom in the molecule.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

Based on the analysis of similar thiazole-containing compounds, we can predict the following key features in the NMR spectra of this compound:[4][7]

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
Thiazole H-2~8.9 - 9.2~155 - 160The proton at the 2-position of the thiazole ring is typically deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms.
Thiazole H-5~8.2 - 8.5~125 - 130The proton at the 5-position is also in an electron-deficient environment.
-S-CH₃~2.4 - 2.6~15 - 20The methyl protons attached to the sulfur of the thioester will appear as a singlet in a relatively upfield region.
Thioester C=O-~185 - 195The carbonyl carbon of a thioester is significantly deshielded and appears at a characteristic downfield shift.
Thiazole C-4-~145 - 150The carbon atom to which the carbothioate group is attached.

Comparison with Alternatives: While other spectroscopic techniques provide valuable information, only NMR provides a complete atom-by-atom map of the molecule's connectivity. This makes it indispensable for distinguishing between potential isomers that might form during the synthesis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.[8] This is crucial for confirming that the desired product has been formed.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques for small molecules.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

For this compound (Molecular Formula: C₅H₅NOS₂), the expected molecular weight is approximately 159.23 g/mol .

  • Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 159 is expected.

  • Key Fragmentation Pathways: Common fragmentation patterns for thiazole derivatives involve cleavage of the ring and loss of small neutral molecules.[9] For our target molecule, we can anticipate the following key fragments:

    • Loss of the -SCH₃ radical: A fragment corresponding to [M - 47]⁺.

    • Loss of the -C(O)SCH₃ group: A fragment corresponding to the thiazole ring itself.

G parent This compound (m/z 159) frag1 [M - SCH₃]⁺ (m/z 112) parent->frag1 - •SCH₃ frag2 [Thiazole]⁺ (m/z 85) parent->frag2 - C(O)SCH₃ frag3 [C(O)SCH₃]⁺ (m/z 75) parent->frag3 - Thiazole G cluster_synthesis Synthesis cluster_validation Structural Validation Workflow cluster_decision Outcome start Thiazole-4-carboxylic acid + Sodium Thiomethoxide reaction Thioesterification Reaction start->reaction crude Crude Product reaction->crude nmr NMR Spectroscopy (¹H, ¹³C) crude->nmr Structure Confirmation ms Mass Spectrometry crude->ms Molecular Weight Verification hplc HPLC Analysis crude->hplc Purity Assessment pass Structure Validated (High Purity) nmr->pass ms->pass hplc->pass >98% Purity fail Structure Incorrect or Impure hplc->fail <98% Purity or Multiple Peaks

Sources

Comparing the efficacy of different synthetic routes to S-Methyl thiazole-4-carbothioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-Methyl Thiazole-4-carbothioate

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the introduction of the carbothioate group can modulate biological activity and pharmacokinetic properties. The efficient and scalable synthesis of this building block is therefore of critical importance in drug discovery and development pipelines. This guide provides a comparative analysis of two prominent synthetic routes to this compound, starting from the common precursor, thiazole-4-carboxylic acid. The discussion will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative evaluation of the efficacy of each route.

Route 1: The Acyl Chloride Pathway

This classical and robust two-step approach involves the initial activation of thiazole-4-carboxylic acid to its corresponding acyl chloride, followed by nucleophilic substitution with a methyl mercaptan source.

Step 1: Synthesis of the Precursor, Thiazole-4-carboxylic acid

A common method for the preparation of thiazole-4-carboxylic acid is through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1] For industrial-scale production, an alternative route starting from L-cysteine hydrochloride and formaldehyde has been developed, proceeding through condensation, esterification, oxidation, and final hydrolysis to yield thiazole-4-carboxylic acid.[2] Another patented method describes the synthesis from methanamide and phosphorus pentasulfide, followed by cyclization and hydrolysis, reporting a total yield of 75% and purity of over 98%.[3] For the purpose of this guide, we will consider thiazole-4-carboxylic acid as the commercially available starting material.

Step 2: Formation of Thiazole-4-carbonyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation, typically achieved by treatment with thionyl chloride (SOCl₂). This reaction is generally high-yielding and proceeds readily.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiazole-4-carboxylic acid (1.0 eq).

  • Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude thiazole-4-carbonyl chloride, often a solid, can be used in the next step without further purification. A reported yield for a similar process is 99%.[4]

Step 3: Synthesis of this compound

The highly electrophilic thiazole-4-carbonyl chloride readily reacts with a nucleophilic methyl mercaptan source, such as sodium thiomethoxide (NaSMe), to furnish the desired thioester.

  • In a separate flask, prepare a solution of sodium thiomethoxide by adding methyl mercaptan (CH₃SH) (1.1 eq) to a solution of sodium methoxide (NaOMe) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C. Alternatively, commercially available sodium thiomethoxide can be used.

  • Dissolve the crude thiazole-4-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

  • Slowly add the solution of thiazole-4-carbonyl chloride to the sodium thiomethoxide solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Mechanistic Rationale

The conversion of the carboxylic acid to the acyl chloride proceeds via nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride. The subsequent reaction of the acyl chloride with the thiomethoxide anion is a classic nucleophilic acyl substitution. The highly nucleophilic sulfur of the thiomethoxide attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group.

Acyl_Chloride_Mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Thioester Formation RCOOH Thiazole-4-carboxylic acid Intermediate1 Intermediate RCOOH->Intermediate1 attacks SOCl2 SOCl₂ SOCl2->Intermediate1 AcylChloride Thiazole-4-carbonyl chloride Intermediate1->AcylChloride eliminates SO2_HCl SO₂ + HCl Intermediate1->SO2_HCl AcylChloride2 Thiazole-4-carbonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride2->Tetrahedral_Intermediate attacks NaSMe NaSMe NaSMe->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product collapses NaCl NaCl Tetrahedral_Intermediate->NaCl

Caption: Mechanism of the Acyl Chloride Route.

Route 2: The Direct Coupling Pathway

This route offers a more convergent approach, directly coupling thiazole-4-carboxylic acid with methyl mercaptan using a coupling agent, thereby avoiding the isolation of the often moisture-sensitive acyl chloride intermediate. Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a commonly employed reagent combination for this transformation.[5]

Experimental Protocol: Direct Synthesis of this compound
  • To a solution of thiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq) and methyl mercaptan (CH₃SH) (1.2 eq).

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of CH₂Cl₂.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the thiol, can then react with this intermediate to form a reactive N-acylpyridinium species. This activated species is then readily attacked by the nucleophilic sulfur of methyl mercaptan in a nucleophilic acyl substitution reaction to afford the thioester and regenerate the DMAP catalyst.

DCC_Coupling_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Thioester Formation RCOOH Thiazole-4-carboxylic acid O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea activates DCC DCC DCC->O_acylisourea O_acylisourea2 O-acylisourea Acylpyridinium N-acylpyridinium O_acylisourea2->Acylpyridinium reacts with DCU DCU O_acylisourea2->DCU forms MeSH CH₃SH Product This compound MeSH->Product DMAP DMAP (cat.) DMAP->Acylpyridinium Acylpyridinium->Product attacked by

Caption: Mechanism of the DCC/DMAP Direct Coupling Route.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Acyl Chloride PathwayRoute 2: Direct Coupling Pathway
Number of Steps 2 (from carboxylic acid)1 (from carboxylic acid)
Reagents Thionyl chloride, Sodium thiomethoxideDCC, DMAP, Methyl mercaptan
Reaction Conditions Reflux for acyl chloride formation; 0 °C to RT for thioesterification0 °C to RT
Potential Yield Generally high (often >85% over two steps)Good to high (typically 70-90%)
Purity & Workup Requires removal of excess SOCl₂; standard extractive workup.Requires filtration of DCU; standard extractive workup. DCU can sometimes be difficult to remove completely.
Cost Thionyl chloride is inexpensive. Sodium thiomethoxide is moderately priced.DCC and DMAP are more expensive reagents.
Safety & Handling Thionyl chloride is corrosive and toxic, requires careful handling. Methyl mercaptan is a toxic, foul-smelling gas. Acyl chloride is moisture-sensitive.DCC is a known allergen and skin sensitizer. Methyl mercaptan handling is still a concern.
Scalability Well-established and scalable. The handling of gaseous methyl mercaptan can be a challenge on a large scale.Scalable, but the cost of reagents and the removal of DCU can be problematic on a very large scale.

Conclusion and Recommendation

Both the Acyl Chloride Pathway and the Direct Coupling Pathway are viable and effective methods for the synthesis of this compound.

The Acyl Chloride Route is a classic, robust, and often higher-yielding method. Its primary advantages are the low cost of reagents and the high reactivity of the acyl chloride intermediate, which typically leads to clean and fast conversions to the thioester. However, this route involves an additional synthetic step and requires the handling of the corrosive and toxic reagent, thionyl chloride, as well as the moisture-sensitive acyl chloride intermediate.

The Direct Coupling Route offers the advantage of being a one-pot procedure from the carboxylic acid, which can save time and reduce handling losses. The reaction conditions are generally mild. The main drawbacks are the higher cost of the coupling reagents (DCC and DMAP) and the formation of the dicyclohexylurea (DCU) byproduct, which can sometimes complicate purification, especially on a larger scale.

For laboratory-scale synthesis and rapid analogue generation , the Direct Coupling Pathway may be preferred due to its operational simplicity. For large-scale industrial production , the Acyl Chloride Pathway is likely to be more cost-effective, provided that appropriate safety measures for handling thionyl chloride and methyl mercaptan are in place. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, and available equipment and expertise.

References

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google P
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Spectroscopic data for S-Methyl thiazole-4-carbothioate (Note: Specific experimental data is not readily available in public searches)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. S-Methyl thiazole-4-carbothioate, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge due to the limited availability of its experimental spectroscopic data in public domains. This guide provides a comprehensive, predictive, and comparative analysis of its spectroscopic features. By leveraging data from analogous structures and foundational spectroscopic principles, we offer a robust framework for its identification and characterization.

Introduction to this compound and its Analytical Context

This compound belongs to the family of thiazole derivatives, a class of compounds renowned for their diverse biological activities.[1] The introduction of a carbothioate group at the 4-position creates a unique electronic and structural environment, which is expected to manifest in distinctive spectroscopic signatures. Thioesters like this compound are also notable for their role as "energy-rich" functional groups in biochemical pathways, making their study relevant to understanding biological mechanisms.[2]

Given the absence of a dedicated experimental spectral database for this specific molecule, this guide employs a predictive approach grounded in the well-documented spectroscopy of related thiazoles and thioesters.[3][4][5] This comparative methodology not only facilitates the identification of this compound but also deepens our understanding of structure-spectra correlations within this chemical class.

Predicted Spectroscopic Data for this compound

The following data are predicted based on established chemical shift theory, group frequency correlations, and mass spectrometry fragmentation patterns of similar compounds.

Table 1: Predicted Spectroscopic Data for this compound
Technique Parameter Predicted Value/Observation Rationale and Comparative Insights
¹H NMR Chemical Shift (δ)~2.5-2.7 ppm (s, 3H, -SCH₃)The S-methyl protons are expected to be slightly deshielded compared to a standard methyl group due to the adjacent sulfur atom, but less so than an O-methyl group.
~8.3-8.5 ppm (s, 1H, H-5 of thiazole)The proton at the 5-position of the thiazole ring is deshielded by the electron-withdrawing carbothioate group.
~9.0-9.2 ppm (s, 1H, H-2 of thiazole)The proton at the 2-position is typically the most deshielded proton on the thiazole ring due to the adjacent nitrogen and sulfur atoms.[6]
¹³C NMR Chemical Shift (δ)~12-15 ppm (-SCH₃)Typical range for a methyl group attached to a sulfur atom.
~125-130 ppm (C-5 of thiazole)The chemical shift of this carbon is influenced by the adjacent carbothioate group.
~150-155 ppm (C-4 of thiazole)The carbon bearing the carbothioate substituent will be significantly deshielded.
~160-165 ppm (C-2 of thiazole)The carbon situated between the nitrogen and sulfur atoms generally exhibits the most downfield shift in the thiazole ring.[7]
~185-195 ppm (C=O of carbothioate)The carbonyl carbon of a thioester is typically found in this downfield region, which is slightly more downfield than that of a regular ester.[4]
FT-IR Wavenumber (cm⁻¹)~1680-1700 cm⁻¹ (C=O stretch)The carbonyl stretching frequency in thioesters is generally lower than in their ester counterparts due to the reduced resonance contribution from the sulfur atom.[4]
~3100-3150 cm⁻¹ (C-H stretch, aromatic)Characteristic for C-H stretching vibrations of the thiazole ring.[8]
~1500-1600 cm⁻¹ (C=N and C=C stretch)Skeletal vibrations of the thiazole ring.[9]
Mass Spec. m/z159 (M⁺)Molecular ion peak.
113 ([M-SCH₃]⁺)Loss of the methylthio radical.
85 ([M-CO-SCH₃]⁺)Loss of the carbothioate side chain.

Comparative Spectroscopic Analysis

To anchor our predictions, we will compare the expected spectroscopic features of this compound with experimentally determined data for 4-methylthiazole and a representative aromatic thioester.

Table 2: Comparative ¹H NMR Data (in CDCl₃)
Compound H-2 (δ, ppm) H-5 (δ, ppm) Methyl Protons (δ, ppm) Reference
4-Methylthiazole 8.646.872.47[10]
This compound (Predicted) ~9.0-9.2~8.3-8.5~2.5-2.7 (-SCH₃)-
Methyl 2-hydroxybenzoate (for -OCH₃ comparison) --3.9 (O-CH₃)[11]

Insight: The strong electron-withdrawing nature of the carbothioate group at the 4-position is predicted to significantly deshield the H-5 proton compared to 4-methylthiazole. The H-2 proton is also expected to shift downfield. The -SCH₃ protons are predicted to be at a higher field (more shielded) than the -OCH₃ protons of a comparable ester like methyl salicylate.

Table 3: Comparative ¹³C NMR Data (in CDCl₃)
Compound C-2 (δ, ppm) C-4 (δ, ppm) C-5 (δ, ppm) Carbonyl C (δ, ppm) Methyl C (δ, ppm) Reference
4-Methyl-5-formylthiazole 158.9132.8161.8182.4 (-CHO)16.2[12]
This compound (Predicted) ~160-165~150-155~125-130~185-195~12-15-
Dimethyltin dicarboxylates (for C=O comparison) ---~178.5-[13]

Insight: The predicted chemical shift for the thioester carbonyl (~185-195 ppm) is significantly downfield compared to the aldehyde carbonyl in 4-methyl-5-formylthiazole and the carboxylate carbonyl in dimethyltin complexes, a characteristic feature of thioesters.[4][13]

Table 4: Comparative FT-IR Data (cm⁻¹)
Compound C=O Stretch Thiazole Ring Vibrations Reference
4-Methyl-5-thiazoleethanol -1541 (C=C), 1413, 920 (C-N)[9]
This compound (Predicted) ~1680-1700~1500-1600-
Aromatic Thioesters 1685-1715-[4]

Insight: The key diagnostic peak for this compound in the IR spectrum will be the strong carbonyl stretch of the thioester group, expected in a region largely free of other strong absorptions.

Standardized Experimental Protocols

To obtain reliable and reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds to ensure adequate resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to allow for the typically longer relaxation times of quaternary carbons.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Caption: Workflow for NMR data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify characteristic functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is suitable for a wide range of materials.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B E Generate Final Spectrum (Absorbance vs. Wavenumber) B->E C Apply Sample to Crystal D Record Sample Spectrum C->D D->E

Caption: Workflow for FT-IR data acquisition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard method that produces reproducible fragmentation patterns.

    • Mass Range: Scan from m/z 40 to 400 to cover the expected molecular ion and fragment ions.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and interpret the major fragment ions.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injection Injection Separation Separation Injection->Separation Temp. Ramp Ionization EI @ 70 eV Separation->Ionization MassAnalysis Quadrupole Analyzer Ionization->MassAnalysis Detection Detection MassAnalysis->Detection

Caption: Workflow for GC-MS analysis.

Conclusion

References

  • Synthesis, Characterization and Biological Studies of S-1,3-Benzothiazol- 2-ylthiophene-2-carbothioate and Its Ce(IV) and Nd(III) Complexes.
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A Comparative Guide to Elucidating the Mechanism of Action of Thiazole-4-Carbothioate Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow for potent and selective interactions with a variety of biological targets.[2][3] Within this class, S-Methyl thiazole-4-carbothioate derivatives are emerging as a promising series for anticancer drug development. Their therapeutic potential is frequently linked to the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[4][5]

This guide provides a comprehensive framework for elucidating the mechanism of action of a novel this compound derivative, which we will refer to as SMTC-1 . We will compare its hypothetical, yet plausible, performance metrics against established alternatives, providing field-proven experimental protocols to validate its target engagement and cellular activity. The narrative is structured to explain not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating investigative cascade.

Part 1: Pinpointing the Molecular Target

Based on extensive research into related thiazole analogs, a primary hypothesis is that these derivatives function as protein kinase inhibitors.[6][7] Many have shown potent activity against receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4][8] Therefore, the first step is to validate this hypothesis through direct biochemical and cellular assays.

Biochemical Validation: Direct Enzyme Inhibition

To confirm that SMTC-1 directly inhibits VEGFR-2 kinase activity, a highly sensitive and robust in vitro assay is required. The ADP-Glo™ Kinase Assay is an industry-standard method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9][10]

Rationale for Method Selection: The ADP-Glo™ assay is universal for virtually any kinase, exhibits high sensitivity with a strong luminescent signal, and is amenable to high-throughput screening.[11] Its two-step process first terminates the kinase reaction and depletes remaining ATP, then converts the generated ADP back to ATP for a luciferase-based measurement. This design minimizes signal interference and provides a reliable readout of enzymatic activity.[9]

Experimental Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mix. For each well, combine 2.5 µL of kinase buffer (containing MgCl₂, DTT), 1 µL of the desired concentration of SMTC-1 (or comparator drug/vehicle control) dissolved in DMSO, 1 µL of a peptide substrate specific for VEGFR-2, and 0.5 µL of recombinant human VEGFR-2 enzyme.

  • Initiation: Start the reaction by adding 1 µL of ATP solution. Causality Note: The ATP concentration should be set near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors that vie for the same binding site.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any unconsumed ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin components for light generation.[10] Incubate for 30-60 minutes at room temperature.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Table 1: Comparative Biochemical Potency of SMTC-1

CompoundTarget KinaseIC50 (nM)Rationale for Comparison
SMTC-1 (Hypothetical) VEGFR-2 65 nM Primary hypothesized target.
SMTC-1 (Hypothetical)EGFR>10,000 nMAssess selectivity against another common tyrosine kinase.
Sorafenib (Comparator)VEGFR-259 nM[4]Gold-standard multi-kinase inhibitor with known VEGFR-2 activity.[8]
Sorafenib (Comparator)EGFR>20,000 nMBenchmark selectivity profile.

Data is hypothetical but based on published values for similar thiazole derivatives to provide a realistic comparative context.

Cellular Target Engagement: Proving the Hit in a Live Cell Context

A potent biochemical inhibitor must also engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify this.[12][13]

Rationale for Method Selection: CETSA is based on the principle that when a drug binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[14] By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer drug engagement in an intact cellular environment, accounting for factors like cell permeability and intracellular competition.[15]

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture a VEGFR-2 expressing cell line (e.g., human umbilical vein endothelial cells, HUVEC) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of SMTC-1 (e.g., 10-20 µM) for 1-2 hours at 37°C.

  • Thermal Challenge: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[16]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. Causality Note: This lysis method avoids detergents that could disrupt the native protein complexes and interfere with the assay.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble VEGFR-2 in each sample using a standard protein detection method like Western Blot or ELISA.

  • Data Interpretation: Plot the relative amount of soluble VEGFR-2 against the temperature for both vehicle- and SMTC-1-treated samples. A rightward shift in the melting curve for the SMTC-1 treated cells indicates thermal stabilization and confirms direct target engagement.[13]

cluster_workflow CETSA Experimental Workflow A 1. Treat intact cells (Vehicle vs. SMTC-1) B 2. Heat aliquots to various temperatures A->B C 3. Lyse cells (Freeze-Thaw) B->C D 4. Centrifuge to separate soluble vs. aggregated protein C->D E 5. Analyze soluble fraction for target protein (VEGFR-2) D->E F 6. Plot melting curves to confirm stabilization E->F

Caption: Workflow for confirming target engagement using CETSA.

Part 2: Delineating Downstream Cellular Consequences

Confirming direct target engagement is only the first step. A robust mechanism of action study must connect this molecular event to a functional cellular outcome. Inhibition of VEGFR-2 is expected to block downstream signaling cascades, ultimately leading to reduced cell proliferation and the induction of apoptosis.[4]

Pathway Modulation: Western Blot Analysis

Western blotting is the gold-standard technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation. By inhibiting VEGFR-2, we expect to see a decrease in the phosphorylation of its key downstream effectors.

Experimental Protocol 3: Western Blot for Pathway Analysis

  • Cell Treatment & Lysis: Seed a VEGFR-2 dependent cell line (e.g., MCF-7) and allow them to attach.[4] Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling. Pre-treat with various concentrations of SMTC-1 or vehicle for 2 hours.

  • Stimulation: Stimulate the cells with VEGF ligand (e.g., 50 ng/mL) for 10-15 minutes to activate the VEGFR-2 pathway. Causality Note: Including both unstimulated and stimulated controls is critical to demonstrate that the inhibitor specifically blocks ligand-induced signaling.

  • Lysis & Quantification: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight. Use antibodies specific for phospho-VEGFR-2, total VEGFR-2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-Actin).

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein in SMTC-1 treated cells demonstrates effective pathway inhibition.

VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates SMTC1 SMTC-1 (Inhibitor) SMTC1->VEGFR2 Inhibits ERK p-ERK1/2 PLCg->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibited by SMTC-1.

Phenotypic Outcome: Measuring Anti-Proliferative Activity

The ultimate goal of an anticancer agent is to stop tumor cell growth. A cell viability assay quantifies the dose-dependent effect of the compound on cell proliferation.

Table 2: Comparative Cellular Anti-Proliferative Activity of SMTC-1

CompoundCell LineGI50 (µM)Rationale for Comparison
SMTC-1 (Hypothetical) MCF-7 (Breast Cancer)2.8 µM VEGFR-2 dependent line.[4]
SMTC-1 (Hypothetical)A549 (Lung Cancer)>50 µMCell line with lower VEGFR-2 dependence.
Staurosporine (Comparator)MCF-7 (Breast Cancer)6.77 µM[4]Non-selective kinase inhibitor used as a positive control.

GI50 (Growth Inhibition 50) is the concentration that causes a 50% reduction in cell proliferation. Data is hypothetical but based on published values for similar thiazole derivatives.[4]

Experimental Protocol 4: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well opaque-walled plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of SMTC-1, a comparator drug, and vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator. Causality Note: A 72-hour incubation period is standard for assessing anti-proliferative effects, as it typically covers multiple cell doubling times.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure the luminescence, which is proportional to the amount of ATP present and thus the number of viable cells.

  • Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the GI50 value.

Conclusion and Forward Look

This guide outlines a logical and rigorous workflow for characterizing the mechanism of action of novel this compound derivatives. By systematically progressing from direct biochemical inhibition (IC50) and cellular target engagement (CETSA) to downstream pathway modulation (Western Blot) and a final phenotypic readout (GI50), researchers can build a comprehensive and validated data package.

The comparative data presented for our hypothetical derivative, SMTC-1, against established agents like Sorafenib and Staurosporine, highlights its potential as a potent and selective agent. The experimental protocols provided are robust, include critical controls, and emphasize the causal logic behind each step. This multi-faceted approach is essential for advancing promising chemical scaffolds like the thiazole derivatives from laboratory findings toward clinical consideration.[2]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of S-Methyl Thiazole-4-Carbothioate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The handling and disposal of specialized chemical reagents like S-Methyl thiazole-4-carbothioate demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Profile and Core Chemical Characteristics

Inferred Hazard Profile:

Hazard ClassAnticipated EffectsRationale
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Thiazole derivatives frequently exhibit oral toxicity.[4]
Skin Corrosion/Irritation Causes skin irritation.[1][5]Many heterocyclic compounds can cause dermal irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5]Direct contact with eyes is likely to cause significant irritation.[4]
Flammability Flammable liquid and vapor.[1][2]The presence of a methyl group and the thiazole ring suggests flammability.
Inhalation Hazard May cause respiratory irritation.[3][5]Vapors or aerosols may irritate the respiratory tract.

Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable.[6] This includes:

  • Hand Protection : Chemically resistant gloves are essential. Given the nature of the compound, butyl rubber or neoprene gloves are recommended.[7][8] Always double-glove when handling hazardous materials.[9]

  • Eye Protection : Chemical splash goggles are mandatory.[7][8][9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Body Protection : A lab coat that fastens in the back is required.[9] For larger quantities or in the event of a spill, a chemically impervious suit may be necessary.[6]

  • Respiratory Protection : All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[10] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[9][10]

Disposal Workflow

The proper disposal of this compound follows a multi-step process designed to mitigate risk at every stage.

Disposal Workflow Figure 1: this compound Disposal Workflow A Step 1: Waste Segregation & Collection B Step 2: Labeling of Waste Container A->B Properly segregated waste C Step 3: Temporary Storage B->C Clearly labeled container D Step 4: Arrange for Professional Disposal C->D Scheduled pickup E Step 5: Documentation D->E Receive disposal certificate

Caption: A logical flow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

All waste streams containing this compound must be segregated at the point of generation. This includes:

  • Unused or Expired Product : Keep in its original, tightly sealed container.

  • Contaminated Solids : Items such as absorbent pads, gloves, and weighing papers should be collected in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Liquids : Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Proper labeling is critical for the safety of all personnel and for compliance with regulations. Your hazardous waste container label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., Flammable, Toxic, Irritant)

  • The date of accumulation

  • The name of the principal investigator or lab group

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from sources of ignition.[11]

  • Incompatible materials, such as strong oxidizing agents and acids, should be stored separately.[1]

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[2][3] These professionals have the expertise and equipment to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

Spill Management: A Rapid and Coordinated Response

In the event of a spill, a swift and organized response is crucial to minimize exposure and environmental contamination.

Spill Response Protocol

Spill Response Protocol Figure 2: Spill Response Protocol for this compound A Assess the Spill & Ensure Personnel Safety B Evacuate Non-Essential Personnel A->B Immediate action C If Safe, Contain the Spill with Absorbent Material B->C Once area is secure D Collect Contaminated Material into a Hazardous Waste Container C->D Careful collection E Decontaminate the Spill Area D->E Thorough cleaning F Label and Dispose of all Contaminated Materials as Hazardous Waste E->F Final step

Caption: A step-by-step guide for responding to a spill of this compound.

Spill Cleanup Protocol:

  • Evacuate : Immediately evacuate all non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire lab.

  • Personal Protection : Don the appropriate PPE, including a respirator if necessary, before attempting to clean the spill.

  • Containment : For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder to contain the spill.[1]

  • Collection : Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it in a labeled hazardous waste container.[1]

  • Decontamination : Decontaminate the spill area. A detergent and water solution can be effective for initial cleaning.[12][13] For glassware and other equipment, a bleach bath can be used to oxidize residual thiol-containing compounds.[14]

  • Final Disposal : All materials used in the cleanup, including PPE, must be disposed of as hazardous waste.

Decontamination of Glassware and Surfaces

Thorough decontamination of laboratory equipment is essential to prevent cross-contamination and ensure a safe working environment.

Protocol for Glassware Decontamination:

  • Initial Rinse : Rinse glassware with a suitable solvent to remove the bulk of the this compound. Collect this rinse as hazardous waste.

  • Bleach Soaking : Immerse the glassware in a bleach bath for at least 12-24 hours.[14] This will help to oxidize any residual thioester.

  • Thorough Rinsing : After soaking, rinse the glassware thoroughly with water.[14]

  • Final Cleaning : Proceed with standard laboratory glassware cleaning procedures.

Surface Decontamination:

For routine cleaning of benchtops and fume hood surfaces where this compound has been used, a multi-step process is recommended:

  • Initial Wipe : Wipe the surface with a detergent solution to remove any visible contamination.[12][13]

  • Rinse : Wipe the surface with a clean, damp cloth to remove the detergent.

  • Final Wipe : Wipe the surface with a dry cloth.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a reflection of our commitment to a culture of safety. By understanding the potential hazards, utilizing the appropriate protective equipment, and adhering to these detailed procedures, we can ensure the well-being of our colleagues and the protection of our environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

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  • Govaert, A., et al. (2023). Decontamination of Spores on Model Stainless-Steel Surface by Using Foams Based on Alkyl Polyglucosides. PubMed. Retrieved from [Link]

  • Govaert, A., et al. (2023). Decontamination of Spores on Model Stainless-Steel Surface by Using Foams Based on Alkyl Polyglucosides. MDPI. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Dancer, S. J. (2014). Decontamination of environmental surfaces in hospitals to reduce hospital acquired infections. PubMed Central. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023). Safety Data Sheet for NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Mbunya, F. S., et al. (2024). Surface decontamination effectiveness at the “Université des Montagnes” Teaching Hospital: Monitoring in the biomedical analysis laboratory. NIH. Retrieved from [Link]

  • Singh, A., et al. (2022). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PubMed Central. Retrieved from [Link]

  • Worrell, B. T., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Singh, T., et al. (2021). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. ResearchGate. Retrieved from [Link]

  • Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. PubMed Central. Retrieved from [Link]

  • L'Heureux, A., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Disinfecting biofilm-contaminated titanium surfaces. Retrieved from [Link]

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Harvard University. Retrieved from [Link]

  • Organic Chemistry. (2014, March 23). Thioesters [Video]. YouTube. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl thiazole. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.